Clavamycin D
Description
This compound has been reported in Streptomyces hygroscopicus with data available.
Properties
Molecular Formula |
C13H21N3O6 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid |
InChI |
InChI=1S/C13H21N3O6/c1-5(2)9(14)12(19)15-10(13(20)21)11(18)6-4-16-7(17)3-8(16)22-6/h5-6,8-11,18H,3-4,14H2,1-2H3,(H,15,19)(H,20,21)/t6-,8+,9+,10+,11?/m1/s1 |
InChI Key |
KGXPMPMWKPHJBD-BIWGYIBDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Clavamycin D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin D is a member of the clavam family of antibiotics, a class of natural products characterized by a bicyclic β-lactam structure.[1] Discovered in the mid-1980s from fermentation cultures of Streptomyces hygroscopicus NRRL 15879, this compound exhibits potent and specific antifungal activity, particularly against Candida species.[2] This technical guide provides a comprehensive overview of the discovery, fermentative production, detailed isolation protocols, and physicochemical characterization of this compound. It is intended to serve as a resource for researchers in natural product discovery, antibiotic development, and microbial engineering.
Discovery and Biological Activity
This compound was one of six new clavam antibiotics, designated clavamycins A through F, identified during a selective screening program for novel antifungal metabolites from two variant strains of Streptomyces hygroscopicus (NRRL 15846 and NRRL 15879).[1][2] Clavamycins D, E, and F were specifically isolated from the fermentation broth of S. hygroscopicus NRRL 15879.[1]
The primary biological activity of this compound is its potent action against various Candida species. Its antifungal activity can be antagonized by di- and tripeptides, suggesting a potential mode of action related to peptide transport or metabolism in the target fungi. Notably, it does not exhibit antibacterial activity or inhibitory action against β-lactamases.[1]
Table 1: Minimal Inhibitory Concentrations (MICs) of this compound [2]
| Test Organism | MIC (µg/mL) |
| Candida albicans | 0.1 |
| Candida tropicalis | 0.2 |
| Candida krusei | 0.5 |
Fermentative Production of this compound
The production of clavamycins is achieved through submerged fermentation of Streptomyces hygroscopicus. The fermentation process is critical for maximizing the yield of the target compound and can be manipulated to favor the production of specific clavamycin analogues.
Culture and Media
-
Producing Organism: Streptomyces hygroscopicus NRRL 15879
-
Seed Medium:
-
Malt Extract: 10 g/L
-
Yeast Extract: 2 g/L
-
Glucose: 10 g/L
-
pH: Adjusted to 7.2[2]
-
-
Production Medium: The optimal production media contain glucose and starch as carbon sources, with NZ Amine Type A, corn steep liquor, or ammonium (B1175870) succinate (B1194679) as nitrogen sources. Production is also possible in a minimal synthetic medium containing glucose, starch, ammonium succinate, and mineral salts.[2]
Fermentation Protocol
-
Inoculation: A 2-liter shake-flask containing 1 liter of seed medium is inoculated with approximately 10⁹ spores of S. hygroscopicus NRRL 15879.[2]
-
Seed Culture Incubation: The seed culture is incubated for 3 days at 27°C on a rotary shaker at 200 rpm.[2]
-
Production Culture: The seed culture is then used to inoculate a 20-liter production fermenter.
-
Directed Biosynthesis: For the exclusive production of this compound, the production medium is supplemented with 5 x 10⁻³ M L-valine.[2]
-
Fermentation Conditions:
-
Production Time Course: Antibiotic production typically begins after 48 hours of inoculation, reaching a maximum titer after approximately 5 days. The biosynthesis of the antifungal compounds commences after the intensive growth phase and reaches its maximum rate at the beginning of the stationary phase.[2]
Fermentation Workflow
Caption: Workflow for the fermentative production of this compound.
Isolation and Purification
The isolation of this compound from the fermentation broth is a multi-step process involving chromatographic techniques. The purification strategy relies on the physicochemical properties of the molecule, particularly its behavior on reversed-phase media.
General Protocol
The purification of clavamycins, including this compound, is achieved through a series of preparative chromatographic methods, with reversed-phase chromatography being the essential step.[1] While the seminal publication does not provide a detailed step-by-step protocol with quantitative recovery data, a general workflow can be inferred.
-
Broth Filtration: The fermentation broth is first filtered to remove the Streptomyces hygroscopicus mycelia.
-
Initial Capture/Concentration: The clarified broth is subjected to an initial chromatographic step to capture and concentrate the clavamycins. This is likely performed using a macroporous resin.
-
Reversed-Phase Chromatography: The concentrated extract is then subjected to preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This step is crucial for separating the different clavamycin analogues.
-
Further Purification: Additional chromatographic steps, potentially using different stationary phases or elution conditions, may be employed to achieve the desired purity of this compound.
Illustrative Isolation Workflow
Caption: A generalized workflow for the isolation of this compound.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₃H₂₁N₃O₆ |
| Molecular Weight | 315.32 g/mol |
| Appearance | Not specified in literature |
| Solubility | Water-soluble (inferred from isolation) |
Table 3: Spectroscopic Data for this compound (Reported in Literature)
| Technique | Data | Reference |
| ¹H NMR | Extensive studies performed for structure elucidation. | [1] |
| ¹³C NMR | Extensive studies performed for structure elucidation. | [1] |
| Mass Spectrometry | Used for molecular weight determination and structural analysis. | [1] |
Note: The detailed, raw spectroscopic data (chemical shifts, coupling constants, mass-to-charge ratios) are contained within the primary literature and are not fully reproduced in publicly available abstracts. Access to the full-text publications is required for a complete analysis.
Biosynthetic Pathway and Regulation
The biosynthesis of clavam antibiotics originates from precursors derived from primary metabolism. While a specific, fully elucidated signaling pathway for this compound in S. hygroscopicus is not available in the reviewed literature, the general framework for antibiotic biosynthesis in Streptomyces provides a model.
The production of antibiotics in Streptomyces is known to be controlled by complex regulatory networks. These networks involve pathway-specific regulatory genes, often located within the biosynthetic gene cluster (BGC) for the antibiotic, as well as global regulators that respond to nutritional and environmental signals. The fact that the addition of L-valine directs biosynthesis towards this compound strongly suggests that L-valine is a direct precursor for the side chain of the molecule and that its availability is a key control point in the biosynthetic pathway.
Hypothetical Regulatory Logic
Caption: A conceptual diagram of the regulatory logic for this compound production.
Conclusion
This compound, produced by Streptomyces hygroscopicus NRRL 15879, remains a significant member of the clavam family of antibiotics due to its potent anti-Candida activity. This guide has synthesized the available information on its discovery, fermentative production with options for directed biosynthesis, and the general principles of its isolation and characterization. Further research, including the sequencing and annotation of the clavamycin biosynthetic gene cluster from S. hygroscopicus NRRL 15879, would provide deeper insights into its biosynthesis and regulation, potentially enabling the engineered production of novel clavam analogues with improved therapeutic properties.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Clavamycin D
For Researchers, Scientists, and Drug Development Professionals
Clavamycin D, a member of the clavam family of β-lactam antibiotics, presents a compelling area of study due to its antifungal properties. While the biosynthesis of its renowned relative, the β-lactamase inhibitor clavulanic acid, has been extensively studied in Streptomyces clavuligerus, the precise enzymatic steps leading to this compound in its producer, Streptomyces hygroscopicus, remain largely uncharacterized. This technical guide synthesizes the current understanding of clavam biosynthesis to propose a putative pathway for this compound, and provides detailed experimental protocols and data presentation frameworks to aid researchers in its elucidation.
The Core Pathway: From Primary Metabolites to a Key Intermediate
The biosynthesis of all clavam metabolites is believed to commence from the primary metabolites L-arginine and glyceraldehyde-3-phosphate.[1][2] This initial series of reactions, collectively known as the "early pathway," culminates in the formation of clavaminic acid, a critical branchpoint intermediate.[3][4] From this juncture, the pathway diverges to produce either clavulanic acid (in S. clavuligerus) or the various 5S clavams, a group to which this compound belongs.[3][5]
The enzymes catalyzing these early steps have been well-characterized in S. clavuligerus and are encoded by a set of conserved genes. It is highly probable that a homologous set of enzymes performs these initial transformations in Streptomyces hygroscopicus.
Enzymatic Steps in the Early Biosynthesis of Clavams:
| Step | Precursor(s) | Enzyme | Gene(s) (in S. clavuligerus) | Product |
| 1 | L-arginine, Glyceraldehyde-3-phosphate | N²-(2-carboxyethyl)arginine synthase | ceaS | N²-(2-carboxyethyl)arginine |
| 2 | N²-(2-carboxyethyl)arginine | β-lactam synthetase | bls | Deoxyguanidinoproclavaminate |
| 3 | Deoxyguanidinoproclavaminate | Clavaminate synthase | cas | Guanidinoproclavaminate |
| 4 | Guanidinoproclavaminate | Proclavaminate amidinohydrolase | pah | Proclavaminic acid |
| 5 | Proclavaminic acid | Clavaminate synthase | cas | Dihydroclavaminic acid |
| 6 | Dihydroclavaminic acid | Clavaminate synthase | cas | (3S, 5S)-Clavaminic acid |
Note: This table represents the established early pathway in S. clavuligerus. Specific gene designations in S. hygroscopicus may vary.
A Putative Pathway to this compound: The Late-Stage Modifications
The chemical structure of this compound necessitates a series of specific enzymatic modifications to the clavaminic acid core. While direct experimental evidence for these "late steps" is currently unavailable, a plausible biosynthetic route can be proposed based on known enzymatic reactions in secondary metabolism. This putative pathway involves hydroxylation and subsequent oxidation reactions.
The proposed late-stage pathway for this compound biosynthesis is depicted in the following diagram:
Quantitative Data on Clavam Biosynthesis
As the biosynthesis of this compound has not been quantitatively characterized, precise data on enzyme kinetics and product yields are not available. However, to provide a framework for researchers, the following table summarizes representative quantitative data from studies on the well-understood clavulanic acid pathway in S. clavuligerus. These values offer an indication of the metabolic output and enzymatic efficiencies that might be expected in related pathways.
| Parameter | Value | Organism/Enzyme | Reference |
| Clavulanic Acid Titer | |||
| Wild-type S. clavuligerus | ~1 g/L | S. clavuligerus | [6] |
| Engineered S. clavuligerus | > 6 g/L | S. clavuligerus | [6] |
| Enzyme Kinetics (Clavaminate Synthase - CAS) | |||
| Km (Proclavaminic acid) | 55 µM | Recombinant CAS | [7] |
| kcat | 1.8 s-1 | Recombinant CAS | [7] |
Experimental Protocols for Elucidating the this compound Pathway
To validate the putative biosynthetic pathway and identify the responsible genes and enzymes, a combination of genetic and biochemical approaches is necessary. The following protocols are adapted from established methods for studying secondary metabolite biosynthesis in Streptomyces and can be tailored for research on this compound in S. hygroscopicus.
Gene Inactivation via Homologous Recombination
This protocol describes a general workflow for creating targeted gene knockouts in Streptomyces to investigate the function of putative biosynthetic genes.[8][9]
Detailed Methodology:
-
Construct Design and Assembly:
-
Amplify ~1.5-2.0 kb regions flanking the target gene from S. hygroscopicus genomic DNA using high-fidelity DNA polymerase.
-
Amplify a suitable antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).
-
Assemble the upstream flank, resistance cassette, and downstream flank into a single DNA fragment using overlap extension PCR or Gibson Assembly.
-
-
Vector Construction:
-
Clone the assembled knockout cassette into an E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., pKOSi).[8]
-
-
Intergeneric Conjugation:
-
Transform the final plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and S. hygroscopicus recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate on a suitable medium (e.g., SFM agar) to allow conjugation to occur.
-
Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants.
-
-
Selection and Screening of Mutants:
-
Isolate colonies that grow on the selection plates (single-crossover mutants).
-
Propagate the single-crossover mutants under non-selective conditions to facilitate the second crossover event.
-
Screen for colonies that have lost the vector-encoded resistance marker but retained the cassette-encoded resistance (double-crossover mutants).
-
Confirm the gene deletion by PCR using primers flanking the target gene and by sequencing the PCR product.
-
-
Phenotypic Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Analyze the culture supernatants and mycelial extracts by LC-MS/MS to determine if the production of this compound is abolished.
-
Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a framework for developing a sensitive and specific method for the quantification of this compound in fermentation broths.[10][11]
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the mycelium.
-
Perform a protein precipitation step on the supernatant by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to the linear range of the assay.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (M+H)⁺ for this compound and identify 2-3 characteristic product ions upon collision-induced dissociation.
-
Quantification: Use a stable isotope-labeled internal standard if available, or a structurally similar compound. Generate a calibration curve using a purified standard of this compound.
-
In Vitro Enzyme Assays
Once candidate genes for the late-stage modifications are identified, their function can be confirmed through in vitro assays using heterologously expressed and purified enzymes.
General Protocol for an Oxidoreductase Assay:
This spectrophotometric assay can be adapted to monitor the activity of putative hydroxylases or dehydrogenases involved in this compound biosynthesis that use NAD(P)H as a cofactor.[12]
-
Enzyme Expression and Purification:
-
Clone the gene of interest into an E. coli expression vector (e.g., pET series).
-
Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Assay Components:
-
Purified enzyme.
-
Substrate (e.g., clavaminic acid or a putative intermediate).
-
Cofactor (NADH or NADPH).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
Combine the buffer, substrate, and NADH/NADPH in a quartz cuvette.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH/NADPH) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.
-
Conclusion and Future Directions
The biosynthesis of this compound represents an intriguing puzzle in the broader landscape of clavam antibiotic production. While the early steps of the pathway can be inferred with high confidence from the well-studied clavulanic acid biosynthesis, the late-stage modifications that define the unique structure of this compound remain to be elucidated. The proposed putative pathway and the detailed experimental protocols provided in this guide offer a roadmap for researchers to explore this uncharted territory.
Future research should focus on:
-
Genome sequencing of Streptomyces hygroscopicus to identify the clavam biosynthetic gene cluster(s).
-
Comparative genomics with S. clavuligerus and other clavam producers to pinpoint candidate genes for the late-stage modifications.[1][5]
-
Gene knockout studies in S. hygroscopicus to confirm the role of these candidate genes.
-
Heterologous expression of the putative this compound gene cluster in a well-characterized Streptomyces host to facilitate its study.[13]
-
Biochemical characterization of the late-stage enzymes to fully unravel the catalytic mechanisms leading to this compound.
By systematically applying these approaches, the scientific community can illuminate the complete biosynthetic pathway of this compound, paving the way for potential bioengineering efforts to improve its production and generate novel, medicinally valuable clavam analogs.
References
- 1. A comparison of the clavam biosynthetic gene clusters in Streptomyces antibioticus Tü1718 and Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. smbb.mx [smbb.mx]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative Genomics and Metabolomics Analyses of Clavulanic Acid-Producing Streptomyces Species Provides Insight Into Specialized Metabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene disruption and replacement in the rapamycin-producing Streptomyces hygroscopicus strain ATCC 29253 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]
- 13. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces | MDPI [mdpi.com]
Unraveling the Molecular Architecture of Clavamycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Clavamycin D, a member of the clavam class of antibiotics. The following sections detail the experimental protocols and spectroscopic data that were pivotal in determining its molecular structure, presented in a format tailored for researchers and professionals in the field of drug development and natural product chemistry.
Isolation and Purification of this compound
This compound is a naturally occurring antibiotic produced by the fermentation of Streptomyces hygroscopicus NRRL 15879. The isolation and purification of this compound from the fermentation broth is a critical first step in its structural characterization. The following protocol is based on the methodologies described in the foundational scientific literature.
Experimental Protocol: Isolation and Purification
-
Fermentation and Harvest: Streptomyces hygroscopicus NRRL 15879 is cultured under suitable fermentation conditions to produce this compound. The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.
-
Initial Extraction: The supernatant, containing the secreted this compound, is subjected to extraction with a suitable organic solvent, such as ethyl acetate, to partition the antibiotic from the aqueous medium.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification. This typically involves:
-
Adsorption Chromatography: The extract is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel) and eluted with a solvent gradient of increasing polarity to separate compounds based on their affinity for the stationary phase.
-
Reversed-Phase Chromatography: Further purification is achieved using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifying agent such as trifluoroacetic acid. Fractions are collected and monitored for the presence of this compound.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and thin-layer chromatography (TLC).
Spectroscopic Analysis and Structure Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) instrument, is used.
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₁N₃O₆ | [1] |
| Molecular Weight | 315.32 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR data are essential for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Data Acquisition: A series of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish the complete structure.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data unavailable in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data unavailable in search results |
Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are detailed in the primary literature and were not available in the conducted search results.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.
References
In Vitro Antifungal Spectrum of Clavamycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin D, a member of the clavam family of β-lactam antibiotics, has demonstrated notable antifungal properties.[1][2] Isolated from variants of Streptomyces hygroscopicus, clavamycins represent a class of natural products with potential for development as novel antifungal agents.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, including available quantitative data, detailed experimental protocols for susceptibility testing, and an exploration of its proposed mechanism of action.
Data Presentation: Antifungal Activity of this compound
Currently, publicly available, detailed quantitative data such as Minimum Inhibitory Concentrations (MICs) for this compound against a broad range of fungal species is limited. Research has confirmed its activity, particularly against Candida albicans, a prevalent fungal pathogen.[2] The table below summarizes the known antifungal activity of this compound. Further research is required to expand this dataset to include a wider variety of clinically relevant yeasts and molds.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | Not Specified | Data not publicly available; activity confirmed | [2] |
| Various Fungi (unspecified) | Not Specified | Data not publicly available; broad activity suggested |
Experimental Protocols
The following protocols are based on established standards for in vitro antifungal susceptibility testing and are recommended for determining the MIC of this compound against various fungal pathogens. These methodologies are adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (e.g., Candida spp.)
This method is a standard for determining the MIC of an antifungal agent against yeast isolates.
a. Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the yeast in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute the adjusted suspension in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared yeast suspension.
-
Include a drug-free growth control well and a sterile control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
d. Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometric plate reader.
Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)
This method is adapted for testing the susceptibility of molds.
a. Inoculum Preparation:
-
Grow the fungal isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab.
-
Suspend the conidia in sterile 0.85% saline containing a small amount of a wetting agent (e.g., Tween 80) to break up clumps.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
b. Preparation of this compound Dilutions and Incubation:
-
Follow the same procedure for preparing this compound dilutions as described for yeasts.
-
Inoculate the microtiter plates with the conidial suspension.
-
Incubate the plates at 35°C for 48-72 hours.
c. Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that shows complete inhibition of visible growth.
Mechanism of Action
The precise molecular mechanism of antifungal action for this compound is an area of ongoing investigation. However, initial studies have provided valuable insights into its mode of action, distinguishing it from many other antifungal agents.
Interference with Peptide Transport
Research on the antifungal activity of clavamycins, including this compound, against Candida albicans has revealed that their inhibitory effects can be reversed by the presence of di- and tri-peptides, but not by individual amino acids. This suggests that this compound is likely transported into the fungal cell via peptide transport systems. By competing with essential peptides for uptake, this compound may disrupt cellular processes that rely on these nutrients.
Exclusion of Common Antifungal Targets
Importantly, studies have indicated that the mechanism of this compound does not involve the inhibition of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis. Furthermore, its activity is not reversed by the addition of ergosterol, indicating that it does not interfere with the sterol biosynthesis pathway, which is the target of azole and polyene antifungals.
The proposed mechanism of action, involving the exploitation of peptide transport systems, represents a potentially novel strategy for antifungal drug development.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound via competition for peptide transport.
Conclusion
This compound presents a promising avenue for the development of new antifungal therapies. Its apparent mechanism of action, distinct from that of many currently available antifungals, suggests it may be effective against resistant strains and could offer a new strategy to combat fungal infections. However, a significant need exists for more extensive in vitro susceptibility data to fully characterize its antifungal spectrum. The standardized protocols outlined in this guide provide a framework for researchers to generate this crucial data, paving the way for further preclinical and clinical evaluation of this compound.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Clavamycin D Target Identification in Fungal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin D, a member of the clavam family of antibiotics, exhibits potent antifungal activity, particularly against Candida species.[1][2] Unlike its well-studied relative, clavulanic acid, which primarily acts as a β-lactamase inhibitor in bacteria, the precise molecular target and mechanism of action of this compound in fungal cells remain to be fully elucidated.[2][3] This technical guide provides a comprehensive framework for the identification and validation of the fungal cellular targets of this compound. It outlines a systematic approach encompassing genetic, proteomic, and biochemical methodologies. Detailed experimental protocols and data presentation strategies are provided to facilitate further research and accelerate the development of this compound as a potential antifungal therapeutic.
Introduction to this compound and its Antifungal Potential
Clavamycins are a class of β-lactam antibiotics produced by variants of Streptomyces hygroscopicus.[1] Among them, this compound has demonstrated significant antifungal activity, especially against pathogenic Candida species.[2] Notably, its antifungal effect can be antagonized by di- and tripeptides, but not by single amino acids, suggesting a potential interaction with peptide transport or metabolism pathways in fungi.[2] This unique characteristic, coupled with its lack of antibacterial and β-lactamase inhibitory activity, distinguishes it from other known clavam antibiotics and underscores the need for dedicated target identification studies.[2]
The increasing prevalence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. Understanding the molecular target of this compound is a critical step in its development as a therapeutic agent. This guide outlines a multi-pronged approach to unravel its mode of action.
Potential Fungal Targets for this compound
Based on the known mechanisms of other antifungal agents and the unique properties of this compound, several cellular components and pathways represent plausible targets. A summary of these potential targets is presented in Table 1.
| Target Class | Specific Target/Pathway | Rationale for Consideration | Key Fungal Genera Affected |
| Cell Wall Integrity | Glucan Synthesis (e.g., β-(1,3)-glucan synthase) | The fungal cell wall is a unique and essential structure not present in mammalian cells, making it an attractive drug target.[4][5] | Candida, Aspergillus |
| Chitin Synthesis (e.g., Chitin synthase) | Chitin is another crucial component of the fungal cell wall, and its inhibition can lead to cell lysis.[4][5] | Candida, Aspergillus | |
| Cell Membrane Integrity | Ergosterol Biosynthesis | Ergosterol is the primary sterol in fungal cell membranes, and its disruption affects membrane fluidity and function.[6] | Candida, Cryptococcus, Aspergillus |
| Amino Acid & Peptide Metabolism | Peptide Transporters | The observation that di- and tripeptides antagonize this compound activity strongly suggests interference with peptide uptake.[2] | Candida and other yeasts |
| Methionine Biosynthesis | Some 5S clavams are known to inhibit methionine biosynthesis, a pathway essential for fungal growth. | Broad-spectrum fungi | |
| Nucleic Acid Synthesis | RNA Synthesis | Inhibition of RNA synthesis is a known mechanism for some antifungal compounds.[7] | Broad-spectrum fungi |
| Signaling Pathways | TOR Pathway | The TOR pathway is a central regulator of fungal growth and is a validated antifungal target.[8] | Candida, Cryptococcus, Aspergillus |
| HOG-MAPK Pathway | The High Osmolarity Glycerol (HOG) pathway is critical for stress responses and virulence in fungi.[8] | Candida, Aspergillus | |
| Calcineurin Pathway | The calcineurin pathway is involved in stress responses, morphogenesis, and virulence.[8] | Candida, Cryptococcus, Aspergillus |
Table 1: Potential Fungal Cellular Targets for this compound. This table summarizes potential molecular targets for this compound based on existing knowledge of antifungal mechanisms and the specific characteristics of this compound.
Experimental Workflow for Target Identification
A robust strategy for identifying the target of this compound involves a combination of genetic, proteomic, and biochemical approaches. The overall experimental workflow is depicted in the following diagram.
Figure 1: Overall Experimental Workflow. A multi-phase approach for this compound target identification.
Detailed Experimental Protocols
Genetic Screening for Target Identification
Genetic screening in a model organism like Saccharomyces cerevisiae is a powerful tool for identifying drug targets.[9][10][11]
Protocol: Haploinsufficiency Profiling (HIP)
-
Library Preparation: Utilize a genome-wide heterozygous deletion library of S. cerevisiae. Each strain in this library has one of its two gene copies deleted.
-
Drug Treatment: Grow the pooled library in the presence of a sub-lethal concentration of this compound.
-
Fitness Measurement: After a set number of generations, harvest the cells and isolate genomic DNA.
-
Barcode Sequencing: Amplify the unique molecular barcodes associated with each deletion strain using PCR and perform high-throughput sequencing.
-
Data Analysis: Quantify the abundance of each barcode. Strains with deletions in genes that are part of the target pathway will be hypersensitive to this compound and will be depleted from the population. The gene that is heterozygous in the most depleted strain is a strong candidate for the drug's target.
Figure 2: Genetic Screening Workflow. A streamlined process for identifying gene targets using a yeast deletion library.
Proteomic Analysis of this compound-Treated Fungal Cells
Analyzing changes in the fungal proteome upon treatment with this compound can provide insights into its mechanism of action.[12][13][14]
Protocol: Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
-
Cell Culture and Treatment: Grow fungal cells (e.g., Candida albicans) to mid-log phase and treat with this compound at its MIC50 for a defined period. A control group without the drug should be run in parallel.
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from the control and treated samples with different TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Proteins that are significantly up- or down-regulated in the this compound-treated sample can point towards the affected pathway and potential target.
Affinity Chromatography for Direct Target Pull-Down
This biochemical approach aims to directly isolate the protein target of this compound from a fungal cell lysate.[15]
Protocol: this compound-Coupled Affinity Matrix
-
Probe Synthesis: Synthesize a derivative of this compound that contains a linker arm suitable for immobilization onto a solid support (e.g., agarose (B213101) beads) while retaining its antifungal activity.
-
Matrix Preparation: Covalently couple the this compound derivative to the activated agarose beads.
-
Lysate Preparation: Prepare a total protein lysate from fungal cells.
-
Affinity Pull-Down: Incubate the fungal lysate with the this compound-coupled beads. The protein target will bind to the immobilized this compound. As a control, incubate the lysate with beads that have not been coupled to the drug.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, for instance by using a competitive ligand or changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using SDS-PAGE followed by mass spectrometry.
Figure 3: Affinity Chromatography Workflow. A schematic for the direct isolation of the this compound protein target.
Target Validation
Once a list of candidate targets has been generated, it is crucial to validate them through biochemical and further genetic studies.
Biochemical Validation
Biochemical assays are essential to confirm a direct interaction between this compound and the candidate target protein.[16][17]
Example Protocol: In Vitro Enzyme Inhibition Assay
-
Protein Expression and Purification: If the candidate target is an enzyme, express and purify the recombinant protein.
-
Enzyme Activity Assay: Establish a robust assay to measure the activity of the purified enzyme.
-
Inhibition Studies: Perform the enzyme activity assay in the presence of varying concentrations of this compound to determine if it inhibits the enzyme's function.
-
Determination of IC50 and Ki: Calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the potency of this compound against the target.
Genetic Validation
Further genetic manipulation in the target fungal species can confirm the in vivo relevance of the identified target.
Example Protocol: Gene Overexpression
-
Construct Generation: Create a plasmid that drives the overexpression of the candidate target gene.
-
Fungal Transformation: Transform the wild-type fungal strain with the overexpression plasmid.
-
Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of this compound for the overexpressing strain and compare it to the wild-type strain. A significant increase in the MIC for the overexpressing strain would provide strong evidence that the overexpressed protein is indeed the target of this compound.
Elucidation of Signaling Pathways
If the target of this compound is part of a larger signaling network, it is important to understand the downstream consequences of its inhibition.
Phosphoproteomics can be employed to identify changes in protein phosphorylation patterns in fungal cells upon treatment with this compound. This can reveal which signaling pathways are modulated by the compound and help to build a comprehensive model of its mechanism of action.
Figure 4: Hypothetical Signaling Pathway. A simplified model of how this compound might disrupt a fungal signaling cascade.
Conclusion and Future Directions
The identification of the fungal cellular target of this compound is a pivotal step towards its potential clinical application. The systematic approach outlined in this guide, combining genetic, proteomic, and biochemical methodologies, provides a clear roadmap for researchers in the field. Successful target identification will not only elucidate the mechanism of action of this promising antifungal agent but also pave the way for rational drug design and the development of new therapeutic strategies to combat the growing threat of fungal infections. Future studies should focus on validating the identified target in a broader range of pathogenic fungi and exploring the potential for synergistic interactions with existing antifungal drugs.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 4. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clavam - Wikipedia [en.wikipedia.org]
- 8. Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans [frontiersin.org]
- 14. Mass Spectrometry-Based Proteomics of Fungal Pathogenesis, Host–Fungal Interactions, and Antifungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 17. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
A Technical Guide to Molecular Docking Studies of Clavamycin D with Fungal Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of drug-resistant strains. This necessitates the discovery of novel antifungal agents with unique mechanisms of action. Natural products, with their vast structural diversity, are a fertile ground for identifying new therapeutic leads. Clavamycins, a class of clavam antibiotics produced by Streptomyces hygroscopicus, have demonstrated notable antifungal properties.[1] Specifically, Clavamycin D, a peptide-based clavam, has shown strong anti-candida activity.[2]
Understanding the molecular interactions between this compound and its potential fungal protein targets is paramount for mechanism elucidation and future drug development efforts. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) when bound to a specific receptor (fungal protein).[3] This guide provides a comprehensive technical overview of the methodologies and considerations for conducting molecular docking studies of this compound against key fungal protein targets.
This compound Profile:
-
Molecular Formula: C₁₃H₂₁N₃O₆
-
Molecular Weight: 315.32 g/mol [2]
-
Known Activity: Exhibits potent activity against Candida species.[2] Its action is reportedly antagonized by dipeptides and tripeptides, suggesting a potential interaction with peptide transport or metabolic systems.[2]
Potential Fungal Protein Targets
The efficacy of an antifungal agent is determined by its ability to interact with essential fungal-specific targets, minimizing off-target effects in the host.[4] The eukaryotic nature of fungi presents a challenge in identifying such unique targets.[5] However, several validated and promising protein targets exist, primarily involved in the synthesis of the cell membrane and cell wall.[4][6]
Ergosterol (B1671047) Biosynthesis Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its biosynthesis pathway is a well-established and highly successful target for a majority of clinically used antifungal drugs.[5][7][8] Disrupting this pathway compromises membrane integrity, leading to fungal cell death.[8]
-
Lanosterol (B1674476) 14α-demethylase (CYP51/Erg11): A critical enzyme in the conversion of lanosterol to ergosterol. It is the primary target for azole antifungals.[7][8] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[9]
-
Squalene (B77637) epoxidase (Erg1): Catalyzes an early step in the pathway, the conversion of squalene to lanosterol. It is the target of allylamine (B125299) antifungals.[8][10]
Fungal Cell Wall Synthesis
The fungal cell wall, absent in mammalian cells, is an ideal target for developing fungal-specific drugs.[4] Its primary components are β-glucans and chitin.
-
β-(1,3)-D-glucan synthase: This enzyme complex is responsible for synthesizing β-glucan polymers, the main structural component of the cell wall of many pathogenic fungi. It is the target of the echinocandin class of antifungals.[4]
-
Chitin Synthase: This enzyme polymerizes UDP-N-acetylglucosamine to form chitin, another essential structural component providing rigidity to the cell wall.
Protein and Nucleic Acid Synthesis
Targeting enzymes essential for protein and nucleic acid synthesis that have significant structural differences from their mammalian counterparts can also be a viable strategy.[4]
-
N-myristoyltransferase (NMT): This enzyme attaches a myristoyl group to the N-terminus of a subset of proteins, a process crucial for their function and localization. Fungal and human NMTs have exploitable differences, making it a promising antifungal target.
Experimental Protocol: Molecular Docking Workflow
A standardized and validated workflow is crucial for obtaining reliable and reproducible molecular docking results.[11][12] The following protocol outlines the key steps for docking this compound with a selected fungal protein target, such as Lanosterol 14α-demethylase from Candida albicans.
Ligand Preparation
-
Structure Acquisition: Obtain the 3D structure of this compound. The SMILES string CC(C)C(C(=O)NC(C1CN2C(O1)CC2=O)C(C(=O)O)O)N can be used to generate a 3D conformer using software like ChemBioDraw or online tools.
-
Energy Minimization: The initial 3D structure must be energy-minimized to achieve a stable, low-energy conformation. This is performed using force fields like MMFF94 or AM1 semi-empirical methods in software such as Avogadro or Spartan.
-
File Format Conversion: Convert the minimized ligand structure to a suitable file format for the docking software (e.g., .pdbqt for AutoDock Vina). This step typically involves assigning partial charges and defining rotatable bonds.
Protein Preparation
-
Structure Acquisition: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for Lanosterol 14α-demethylase from Candida albicans is 5V5Z .
-
Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These must be removed.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Kollman charges). This is a critical step for accurately modeling electrostatic interactions.
-
File Format Conversion: Convert the prepared protein structure to the .pdbqt format for use with AutoDock tools.
Grid Box Generation
-
Binding Site Identification: Define the active site of the protein where the ligand is expected to bind. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the binding pocket.
-
Grid Definition: Generate a grid box that encompasses the entire binding site. The box dimensions should be large enough to allow the ligand to rotate and translate freely within the active site. This grid pre-calculates the interaction potentials for different atom types, speeding up the docking process.
Molecular Docking Simulation
-
Algorithm Selection: Utilize a robust search algorithm to explore the conformational space of the ligand within the protein's active site. The Lamarckian Genetic Algorithm, used in AutoDock, is a common and effective choice.
-
Execution: Run the docking simulation using software like AutoDock Vina or GOLD. The software will generate a series of possible binding poses for this compound.
-
Scoring: Each pose is evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol). The poses are then ranked, with the lowest binding energy representing the most favorable predicted conformation.
Post-Docking Analysis
-
Pose Analysis: Visualize the top-ranked docking poses using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer).
-
Interaction Analysis: Identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein.
-
Validation (Optional but Recommended): To validate the docking protocol, a redocking experiment can be performed. This involves docking the original co-crystallized ligand back into the protein's active site. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes in drug discovery research.
Data Presentation
Quantitative results from molecular docking studies should be summarized in a clear and structured format to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Hypothetical Docking Results of this compound with Fungal Protein Targets
| Target Protein (Organism) | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM, est.) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Lanosterol 14α-demethylase (C. albicans) | 5V5Z | -8.5 | 1.15 | TYR132, HIS377, SER507 | ILE131, PHE228, MET508 |
| Squalene Epoxidase (S. cerevisiae) | 6C6L | -7.9 | 3.52 | LEU345, GLN401 | VAL289, PHE397, TRP421 |
| N-myristoyltransferase (C. albicans) | 1IYL | -9.1 | 0.45 | GLY412, ASN414 | LEU99, PHE102, TYR218 |
Note: The data presented in this table are purely illustrative and do not represent actual experimental results. They serve as a template for presenting data from a real molecular docking study.
Conclusion
Molecular docking serves as an invaluable in silico tool in the early stages of antifungal drug discovery. By applying the detailed protocols outlined in this guide, researchers can effectively screen and analyze the interactions between this compound and a range of high-priority fungal protein targets. The insights gained from these computational studies—specifically, predicted binding affinities and key molecular interactions—can guide further experimental validation, such as enzyme inhibition assays and in vitro susceptibility testing. Ultimately, this integrated approach can accelerate the development of this compound or its derivatives as a novel class of much-needed antifungal therapeutics.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revista.nutricion.org [revista.nutricion.org]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fermentation of Clavamycin D from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fermentation conditions for the production of Clavamycin D, a clavam antibiotic, by its producing organism, Streptomyces hygroscopicus. This document synthesizes available data on fermentation parameters, media composition, and experimental protocols to support research and development in the field of antibiotic production.
Producing Organism
This compound, along with other clavamycin variants, is produced by specific strains of the actinomycete Streptomyces hygroscopicus. The primary strain identified for the production of this compound is:
-
Streptomyces hygroscopicus NRRL 15879 [1]
This strain, along with a related variant NRRL 15846 (which produces Clavamycins A, B, and C), has been a subject of study for its ability to synthesize a range of clavam antibiotics.[1]
Fermentation Conditions
The production of this compound is typically carried out in a two-stage fermentation process: a seed culture stage to generate sufficient biomass and a subsequent production stage where the secondary metabolite is synthesized.
Seed Culture
The initial step involves the preparation of a seed culture to ensure a healthy and abundant inoculum for the production fermenter.
Table 1: Seed Culture Fermentation Parameters
| Parameter | Value/Condition |
| Organism | Streptomyces hygroscopicus NRRL 15879 |
| Temperature | 27°C |
| Agitation | 200 rpm (rotary shaker) |
| Incubation Time | 3 days |
| Aeration | Low (less than 20 mmol O₂/hour) |
Production Culture
Following the seed culture stage, the inoculum is transferred to the production medium where the biosynthesis of this compound occurs.
Table 2: Production Culture Fermentation Parameters
| Parameter | Value/Condition |
| Organism | Streptomyces hygroscopicus NRRL 15879 |
| Temperature | 28 - 35°C for good growth and sporulation |
| Aeration | 20 - 40 mmol O₂/hour |
| pH | Neutral (around 7.0) |
| Incubation Time | Up to 5 days |
Media Composition
The composition of the fermentation medium is critical for cell growth and the production of secondary metabolites.
Seed Medium
A rich medium is used to promote rapid biomass accumulation in the seed culture.
Table 3: Seed Medium Composition
| Component | Concentration (g/L) |
| Malt Extract | 10 |
| Yeast Extract | 2 |
| Glucose | 10 |
| pH | 7.2 |
Production Medium
The production medium can be either a complex or a minimal synthetic medium. Key components include specific carbon and nitrogen sources.
Table 4: Production Medium Components
| Component | Notes |
| Carbon Sources | Glucose and Starch |
| Nitrogen Sources | NZ Amine Type A, Corn Steep Liquor, or Ammonium (B1175870) Succinate |
| Directed Biosynthesis | Addition of L-valine (5 x 10⁻³ M) can lead to the exclusive production of this compound. |
| Minimal Synthetic Medium | Can consist of glucose, starch, ammonium succinate, and mineral salts. |
Experimental Protocols
Inoculum Preparation and Fermentation
This protocol outlines the steps for initiating a fermentation culture of S. hygroscopicus for this compound production.
-
Spore Inoculation: Inoculate a 2-liter shake flask containing 1 liter of sterile seed medium with approximately 10⁹ spores of Streptomyces hygroscopicus NRRL 15879.
-
Seed Culture Incubation: Incubate the seed culture for 3 days at 27°C on a rotary shaker at 200 rpm.
-
Inoculum Transfer: Aseptically transfer the seed culture to a 20-liter production fermenter.
-
Production Fermentation: Conduct the production fermentation for up to 5 days under the conditions specified in Table 2.
-
Directed Biosynthesis (Optional): To specifically produce this compound, supplement the production medium with L-valine to a final concentration of 5 x 10⁻³ M.
Product Isolation and Purification
The following is a general protocol for the extraction and purification of clavamycins, including this compound, from the fermentation broth. This protocol is based on the methods described for the isolation of clavamycins from S. hygroscopicus.[2]
-
Broth Clarification: Remove mycelium and other solids from the fermentation broth by centrifugation or filtration.
-
Initial Extraction: Extract the clarified broth with a suitable organic solvent.
-
Chromatography: Purify the crude extract using a variety of preparative chromatographic methods. Reversed-phase chromatography is a key step in the purification of clavamycins.[2]
-
Further Purification: Additional chromatographic steps may be necessary to isolate this compound from other co-produced clavamycins.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the production and isolation of this compound.
Caption: General workflow for this compound production.
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway for this compound in S. hygroscopicus is not fully elucidated, it is expected to share early steps with the biosynthesis of clavulanic acid in S. clavuligerus. The addition of L-valine suggests its incorporation into the clavam backbone.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Clavamycin D: A Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin D, a member of the clavam family of antibiotics, has demonstrated notable biological activities, primarily as a potent antifungal agent. This document provides a preliminary technical overview of the known biological properties of this compound, with a focus on its antifungal and potential anticancer activities. Due to the limited public availability of the primary research articles, this guide synthesizes currently accessible information to provide a foundational understanding of this compound's bioactivity, mechanism of action, and experimental basis. While quantitative data from primary sources remains elusive, this paper presents a qualitative summary and conceptual frameworks for its observed effects.
Introduction
This compound is a naturally occurring β-lactam antibiotic produced by variants of the bacterium Streptomyces hygroscopicus.[1][2] Structurally, it belongs to the clavam class of compounds, which are characterized by a 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core. The initial discovery and characterization of this compound in 1986 highlighted its strong activity against Candida species, marking it as a compound of interest for antifungal research.[1][3] Subsequent, albeit limited, reports have also suggested potential anticancer properties.[4] This document aims to consolidate the existing knowledge on the biological activities of this compound to serve as a resource for researchers in drug discovery and development.
Biological Activities of this compound
The primary reported biological activity of this compound is its potent antifungal action, specifically against Candida species.[1][2][5] In addition to its antifungal properties, there are indications of its potential as an anticancer agent.
Antifungal Activity
This compound exhibits strong anti-candida activity.[1][2][5] However, specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available at this time. The antifungal effect is reportedly antagonized by the presence of dipeptides and tripeptides, while amino acids do not interfere with its action.[2][5] This suggests a mechanism of action linked to peptide transport systems in the fungal cell. It is noteworthy that this compound is reported to have no antibacterial activity and does not inhibit β-lactamase.[2][5]
Anticancer Activity
A compound referred to as clavam G0069A, which is suggested to be structurally identical to this compound, has been reported to exhibit antibiotic activity against various cancer cell lines.[4] The effective dose (ED50) for this activity was reported to be in the range of approximately 0.03 to 0.6 ppm.[4] Unfortunately, specific details regarding the cancer cell lines tested and the precise experimental conditions are not available in the currently accessible literature.
Quantitative Data Summary
A comprehensive summary of quantitative data, such as IC50 and MIC values, is a critical component of a technical guide. However, despite extensive searches, the primary research articles containing this specific data for this compound could not be accessed. The following tables are therefore presented as templates to be populated once this information becomes available.
Table 1: Antifungal Activity of this compound against Candida albicans
| Assay Type | Strain | Metric | Value | Reference |
| Broth Microdilution | C. albicans | MIC | Data Not Available |
Table 2: Anticancer Activity of this compound (as clavam G0069A)
| Cell Line | Metric | Value (ppm) | Reference |
| Not Specified | ED50 | ~0.03 - 0.6 | [4] |
Proposed Mechanism of Action
The observation that the anti-candida activity of this compound is antagonized by dipeptides and tripeptides provides a strong clue to its mechanism of action.[2][5] It is hypothesized that this compound may be actively transported into fungal cells via peptide transport systems. Once inside the cell, it could interfere with essential cellular processes. This "Trojan horse" mechanism is a known strategy for antimicrobial agents.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, based on standard methodologies for antifungal and anticancer testing, the following conceptual workflows are provided.
Conceptual Workflow for Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species would typically follow a broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Conceptual Workflow for Anticancer Activity Screening
The evaluation of the anticancer activity of this compound would likely involve a cell viability assay, such as the MTT or MTS assay, to determine the concentration that inhibits 50% of cell growth (IC50 or ED50).
Conclusion and Future Directions
This compound presents as a promising natural product with potent anti-candida activity and potential, yet underexplored, anticancer properties. The key to unlocking its full therapeutic potential lies in a more detailed investigation of its biological activities. Future research should focus on:
-
Re-isolation and purification of this compound to enable comprehensive biological testing.
-
Determination of MIC values against a broad panel of clinically relevant Candida species, including drug-resistant strains.
-
In-depth evaluation of its anticancer activity across a range of human cancer cell lines to identify potential targets.
-
Elucidation of its precise mechanism of action , including the identification of the specific peptide transporters involved and its intracellular targets.
Access to the original research that first characterized this molecule is paramount to advancing our understanding and is a necessary next step for any research program focused on this compound. This preliminary guide serves as a starting point, highlighting the potential of this compound and outlining the critical knowledge gaps that need to be addressed.
References
Understanding the clavam antibiotic family
An In-depth Technical Guide to the Clavam Antibiotic Family and Associated β-Lactamase Inhibitors
Abstract
The rise of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, represents a significant challenge in modern medicine. The clavam antibiotic family, and more broadly, the class of β-lactamase inhibitors, provides a critical solution to this problem. These compounds, when used in combination with susceptible β-lactam antibiotics, effectively neutralize the bacterial defense mechanism, restoring the antibiotic's efficacy. This guide provides a technical overview of the core structural features, mechanisms of action, and key experimental methodologies used to evaluate this important class of therapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research and development.
Introduction to the Clavam Family
Clavams are a class of β-lactam compounds characterized by an oxapenam ring structure, where an oxygen atom replaces the sulfur atom found in the penam (B1241934) ring of penicillins.[1] The archetypal member of this family is clavulanic acid, a natural product of the bacterium Streptomyces clavuligerus.[1] While clavulanic acid itself possesses only weak intrinsic antibacterial activity, its potent ability to inhibit β-lactamase enzymes makes it a powerful synergistic partner for β-lactam antibiotics.[1][2]
The term "clavam family" is often used in a broader context to include other crucial β-lactamase inhibitors that share a functional, if not always a strict structural, similarity. These include sulbactam (B1307) and tazobactam, which are penicillanic acid sulfones, and newer, non-β-lactam inhibitors like avibactam.[3][4][5] These inhibitors are exclusively available in fixed-dose combinations with specific β-lactam antibiotics to combat infections caused by β-lactamase-producing bacteria.[6]
Core Structures and Key Compounds
The primary function of these inhibitors is to mimic the structure of β-lactam antibiotics, allowing them to bind to the active site of β-lactamase enzymes.
-
Clavulanic Acid: Features the characteristic oxapenam core. It is an irreversible inhibitor, forming a stable, covalent bond with the β-lactamase enzyme, which ultimately leads to the enzyme's inactivation.[2][7]
-
Sulbactam and Tazobactam: These are synthetic penicillanic acid sulfones. Like clavulanic acid, they act as "suicide inhibitors" by irreversibly binding to and inactivating β-lactamases.[3][8] Sulbactam itself has some intrinsic antibacterial activity against a limited range of bacteria, including Acinetobacter baumannii, by binding to penicillin-binding proteins (PBPs).[9]
-
Avibactam: A newer, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctanone (DBO) class.[3][8] Its mechanism is distinct in that its binding to the β-lactamase enzyme is covalent but reversible, allowing it to be recycled and inhibit multiple enzyme molecules.[5] This confers a broader spectrum of activity, including against Class C and some Class D β-lactamases.[5][10]
Mechanism of Action
The clinical utility of the clavam family and other β-lactamase inhibitors is derived from their synergistic action with β-lactam antibiotics.
-
Bacterial Resistance: Many bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[11]
-
Inhibitor Action: The β-lactamase inhibitor, having a higher affinity for the β-lactamase enzyme, preferentially enters the enzyme's active site.
-
Enzyme Inactivation: The inhibitor forms a covalent acyl-enzyme intermediate. For irreversible inhibitors like clavulanic acid, this complex undergoes further reactions that permanently inactivate the enzyme.[12] For reversible inhibitors like avibactam, the intact compound is slowly released, regenerating an active inhibitor.[5]
-
Antibiotic Efficacy Restored: With the β-lactamase enzymes neutralized, the partner β-lactam antibiotic is protected from degradation and can successfully reach its target—the penicillin-binding proteins (PBPs)—to inhibit cell wall synthesis, leading to bacterial cell death.[13]
Figure 1: Mechanism of action for β-Lactam/β-Lactamase Inhibitor combinations.
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profiles of β-lactamase inhibitors are a critical component of their efficacy, as they must be present at the site of infection in sufficient concentrations alongside their partner antibiotic.
| Parameter | Clavulanic Acid | Sulbactam | Tazobactam | Avibactam |
| Half-life (approx.) | 45-90 minutes[7] | 1 hour[6] | 1 hour | ~2 hours[6] |
| Plasma Protein Binding | ~25%[7] | ~38%[4] | ~22% | 5.7% - 8.2%[14] |
| Volume of Distribution | ~12 L[7] | ~12 L[6] | ~11 L | ~22 L[14] |
| Primary Excretion Route | Renal[2] | Renal | Renal | Renal[8] |
| Table 1: Comparative pharmacokinetic properties of common β-lactamase inhibitors. |
Clinical Efficacy
The clinical success of these combinations has been demonstrated in numerous studies. The data below is an example from a study on community-acquired pneumonia (CAP).
| Treatment Group | Population | Clinical Success Rate | Pathogen(s) |
| Amoxicillin-Clavulanate (2000mg/125mg) | Per Protocol | 90.3% (223/247)[15] | S. pneumoniae, H. influenzae, S. aureus[15] |
| Amoxicillin-Clavulanate (875mg/125mg) | Per Protocol | 87.6% (198/226)[15] | S. pneumoniae, H. influenzae, S. aureus[15] |
| Table 2: Clinical efficacy of Amoxicillin-Clavulanate in treating Community-Acquired Pneumonia (CAP).[15] |
Key Experimental Protocols
Evaluating the efficacy and activity of β-lactamase inhibitor combinations requires standardized and robust methodologies.
Antimicrobial Susceptibility Testing (AST)
The goal of AST is to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism. For combination drugs, this is performed with a fixed ratio or fixed concentration of the inhibitor.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: A 96-well microtiter plate is used. The β-lactam antibiotic (e.g., amoxicillin) is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB). Crucially, each dilution also contains a fixed concentration of the β-lactamase inhibitor (e.g., clavulanic acid at 4 mg/L).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive (broth + bacteria, no drug) and negative (broth only) control wells are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Figure 2: Experimental workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
β-Lactamase Inhibition Assay
This type of assay quantifies the ability of a compound to inhibit a purified β-lactamase enzyme. It is often used to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Spectrophotometric IC₅₀ Determination using Nitrocefin (B1678963)
-
Reagent Preparation:
-
Purified β-lactamase enzyme (e.g., TEM-1) is diluted to a working concentration in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
The chromogenic substrate, nitrocefin, is prepared in the same buffer. Nitrocefin is yellow, but turns red upon hydrolysis by β-lactamase, with a maximum absorbance at 486 nm.
-
The inhibitor (e.g., clavulanic acid) is prepared in a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, the diluted enzyme is pre-incubated with the various concentrations of the inhibitor for a set period (e.g., 10 minutes) at room temperature to allow for binding.
-
The reaction is initiated by adding the nitrocefin substrate to each well.
-
-
Data Acquisition: The change in absorbance at 486 nm is measured over time using a microplate reader. The initial reaction velocity (V₀) is calculated for each inhibitor concentration.
-
Data Analysis: The percent inhibition for each concentration is calculated relative to a control reaction with no inhibitor. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for a β-Lactamase Inhibition (IC₅₀) Assay.
In Vivo Efficacy Models
Animal models are essential for evaluating the therapeutic potential of new antibiotic combinations in a living system, providing data on pharmacokinetics and pharmacodynamics (PK/PD).
Protocol: Neutropenic Murine Thigh Infection Model
-
Induce Neutropenia: Mice are rendered neutropenic (low white blood cell count) by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 before infection. This makes them more susceptible to bacterial infection and removes the confounding variable of the host immune response.[16]
-
Infection: On day 0, mice are anesthetized and injected intramuscularly in the thigh with a standardized inoculum (e.g., 10⁵ to 10⁶ CFU) of the pathogen of interest (e.g., Streptococcus pneumoniae).[16]
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive the β-lactam antibiotic alone, the inhibitor alone, the combination therapy, or a vehicle control. Dosing is administered via a clinically relevant route (e.g., subcutaneous or oral) at specified intervals to simulate human pharmacokinetic profiles.[16]
-
Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.
-
Quantification: The dilutions are plated on appropriate agar (B569324) media. After incubation, colony-forming units (CFUs) are counted to determine the bacterial load in the thigh tissue.
-
Analysis: Efficacy is determined by comparing the log₁₀ CFU/thigh in the treated groups to the control group at the start of therapy. A bacteriostatic effect is defined as no significant change in CFU, while a bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU.[16]
Figure 4: Workflow for a Neutropenic Murine Thigh Infection Model.
Conclusion
The clavam family and the broader class of β-lactamase inhibitors are a cornerstone of modern antimicrobial therapy. By neutralizing β-lactamase enzymes, they have revitalized the utility of many established β-lactam antibiotics, providing effective treatments for a wide range of bacterial infections. The continued evolution of bacterial resistance necessitates ongoing research into novel inhibitors with broader spectra of activity. The experimental protocols detailed herein represent the fundamental tools used by researchers to discover, characterize, and validate the next generation of these life-saving compounds. A thorough understanding of their structure, mechanism, and evaluation methodologies is essential for any professional in the field of drug development and infectious disease research.
References
- 1. Clavam - Wikipedia [en.wikipedia.org]
- 2. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ldh.la.gov [ldh.la.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Double-Blind, Randomized Study of the Efficacy and Safety of Oral Pharmacokinetically Enhanced Amoxicillin-Clavulanate (2,000/125 Milligrams) versus Those of Amoxicillin-Clavulanate (875/125 Milligrams), Both Given Twice Daily for 7 Days, in Treatment of Bacterial Community-Acquired Pneumonia in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Discovery of Novel Antifungal Agents from Natural Products
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Natural products have historically been a rich source of therapeutic agents and continue to offer a promising avenue for the discovery of novel antifungal compounds with diverse chemical structures and mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and key considerations in the discovery of new antifungal agents from natural sources.
The Landscape of Antifungal Natural Products
Natural products with antifungal activity are a structurally diverse group of secondary metabolites produced by a wide range of organisms. These compounds play a crucial role in the defense mechanisms of the producing organisms and have been optimized through evolution for potent biological activity. The primary sources for these compounds include plants, microorganisms (such as bacteria and fungi), and marine organisms.[1][2]
Major Classes and Sources of Antifungal Natural Products
The chemical diversity of antifungal natural products is vast, with several major classes being the focus of extensive research.
-
Terpenoids and Essential Oils: This large and diverse class of organic compounds is produced by a variety of plants.[3][4] They often exhibit antifungal activity by disrupting the fungal cell membrane and inhibiting ergosterol (B1671047) biosynthesis.[5][6]
-
Alkaloids: These naturally occurring chemical compounds containing basic nitrogen atoms are found in many plants.[3][7] Their mechanisms of antifungal action can be diverse, including the inhibition of enzymes and interference with nucleic acid and protein synthesis.[5][7]
-
Flavonoids and other Phenolic Compounds: Widely distributed in plants, these compounds have been shown to possess antifungal properties by various mechanisms, including membrane disruption, enzyme inhibition, and interference with biofilm formation.[3][5][8]
-
Saponins: These plant-derived glycosides can interact with fungal membrane sterols, leading to pore formation and loss of membrane integrity.[3]
-
Peptides: Antimicrobial peptides (AMPs) are a component of the innate immune system of many organisms and represent a promising class of antifungals.[9][10] They often act by disrupting the fungal cell membrane.[9]
-
Polyketides: Produced by bacteria, fungi, and plants, this class includes well-known antibiotics and other bioactive compounds. Some polyketides exhibit potent antifungal activity.[1][11]
The following table summarizes the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of selected natural products against various fungal pathogens.
| Natural Product Class | Compound | Source Organism | Target Fungus | MIC (µg/mL) | IC50 (µM or µg/mL) | Reference |
| Terpenoids | Eucalmaidial A | Eucalyptus maideni | Candida glabrata | 0.8 µg/mL | [1] | |
| Hippolide J | Hippospongia lachne | C. albicans, C. parapsilosis, C. glabrata | Strong activity reported | [12] | ||
| Puupehenone | Hyrtios sp. | Cryptococcus neoformans | 1.25 | [13] | ||
| Puupehenone | Hyrtios sp. | Candida krusei | 2.50 | [13] | ||
| Hippolachnin A | Hippospongia lachne | C. neoformans, T. rubrum, M. gypseum | 0.41 µM | [13] | ||
| Alkaloids | 16,17-epoxyisositsirikine | Rhazya stricta | Candida glabrata | 6.3 µg/mL | [1] | |
| Zamamidine D | Amphimedon sp. | Candida albicans | 162 | [12] | ||
| Ceratinadins A | Pseudoceratina sp. | Candida albicans | 2 | [12] | ||
| Ceratinadins B | Pseudoceratina sp. | Candida albicans | 4 | [12] | ||
| Glycosides | Aurantoside K | Melophlus sp. | Drug-resistant C. albicans | 1.95 - 31.25 | [12] | |
| Aurantoside J | Theonella swinhoei | C. albicans, C. parapsilosis, C. glabrata, C. tropicalis | >16 | [12] | ||
| Peptides | Melittin | Bee venom | Aspergillus sp., Candida sp. | Potent activity reported | [14] | |
| Fungal Metabolites | Acetylgliotoxin | Aspergillus fumigatus | Candida albicans | High survival rates in C. elegans infection model | [15] | |
| Hyalodendrin derivative | Aspergillus fumigatus | Candida albicans | High survival rates in C. elegans infection model | [15] |
Experimental Workflow for Natural Product Antifungal Discovery
The discovery of novel antifungal agents from natural products follows a systematic workflow, from initial screening to lead optimization. This process involves a multidisciplinary approach, combining natural product chemistry, microbiology, and molecular biology.
Caption: A generalized workflow for the discovery of antifungal agents from natural products.
Key Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the successful discovery and evaluation of antifungal natural products. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), are highly recommended to ensure comparability of results.[16][17]
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The CLSI document M27 provides a reference method for yeasts.[10][15]
Objective: To determine the lowest concentration of a natural product that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal inoculum (standardized to 0.5-2.5 x 10^3 CFU/mL)[18]
-
RPMI-1640 medium buffered with MOPS
-
Natural product extract or pure compound, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (solvent only)
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
-
Colorimetric indicator (e.g., resazurin, optional for visual reading)[12][19]
Procedure:
-
Preparation of the Natural Product Dilutions:
-
Prepare a stock solution of the natural product in a suitable solvent.
-
Perform serial two-fold dilutions of the natural product in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the natural product dilutions, as well as to the positive and negative control wells.
-
Incubate the plates at 35-37°C for 24-48 hours.[11]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the natural product at which there is no visible growth of the fungus.[3] This can be assessed visually or by measuring the optical density using a plate reader.[19] If a colorimetric indicator is used, the MIC is the lowest concentration that prevents a color change.[12]
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.
Objective: To determine if a natural product has fungicidal or fungistatic activity.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-100 µL) from the wells of the microdilution plate that show no visible growth.[3][18]
-
Spread the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[3]
-
Incubate the plates at 35-37°C for 24-48 hours.
-
The MFC is the lowest concentration of the natural product from which no fungal colonies grow on the agar plate.[3]
Mechanism of Action Studies
Understanding the mechanism of action (MoA) of a novel antifungal agent is crucial for its development. Several assays can be employed to investigate the cellular targets of natural products.
This assay determines if the natural product interferes with the synthesis of ergosterol, a key component of the fungal cell membrane.[16]
Principle: Fungal cells are treated with the natural product, and the cellular sterols are then extracted and quantified. A reduction in the ergosterol content compared to untreated cells indicates inhibition of the ergosterol biosynthesis pathway.
General Protocol:
-
Culture the fungal cells in the presence of sub-inhibitory concentrations of the natural product.
-
Harvest the cells and perform a saponification step to release the non-saponifiable lipids (including sterols).
-
Extract the sterols using an organic solvent (e.g., n-hexane).
-
Analyze the sterol composition using techniques such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[20]
-
Compare the ergosterol levels in treated and untreated cells to determine the percentage of inhibition.
Fungal biofilms are a significant clinical challenge due to their increased resistance to antifungal agents. This assay assesses the ability of a natural product to inhibit biofilm formation.
Principle: Fungal cells are allowed to form biofilms in the presence of the natural product. The extent of biofilm formation is then quantified.
General Protocol:
-
Add a standardized fungal inoculum to the wells of a 96-well plate.
-
Add different concentrations of the natural product to the wells.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, wash the wells to remove non-adherent cells.
-
Quantify the biofilm biomass using methods such as:
-
Crystal Violet Staining: Stain the biofilms with crystal violet, then solubilize the dye and measure the absorbance.
-
XTT Reduction Assay: This assay measures the metabolic activity of the biofilm cells.
-
Some antifungal agents induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cell death.
Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used to detect the presence of ROS. DCFH-DA is non-fluorescent but becomes highly fluorescent upon oxidation by ROS.[21][22]
General Protocol:
-
Treat fungal cells with the natural product for a specified period.
-
Incubate the treated cells with DCFH-DA.[23]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[22] An increase in fluorescence indicates an increase in ROS production.
Fungal Signaling Pathways as Targets for Natural Products
Many natural products exert their antifungal effects by modulating specific signaling pathways within the fungal cell. Understanding these interactions is key to elucidating their mechanism of action and for the rational design of new therapies.
Caption: Key fungal signaling pathways targeted by antifungal agents.
Challenges and Future Perspectives
The discovery of novel antifungal agents from natural products is not without its challenges. These include:
-
Antifungal Resistance: The increasing prevalence of fungal strains resistant to existing drugs necessitates the discovery of compounds with novel mechanisms of action.[7][24]
-
Toxicity: Some natural products may exhibit toxicity towards mammalian cells, limiting their therapeutic potential.[5]
-
Supply and Standardization: The large-scale production of natural products can be challenging, and ensuring consistent quality and potency of extracts is crucial.[5]
-
Dereplication: The repeated isolation of known compounds is a significant hurdle. Modern analytical techniques and databases are essential for rapid dereplication.
Future research in this field will likely focus on:
-
Exploring untapped sources of biodiversity: Extreme environments and symbiotic relationships are promising frontiers for the discovery of novel bioactive compounds.
-
Genomic and metabolomic approaches: These technologies can accelerate the discovery of new natural products and their biosynthetic pathways.
-
Synergistic combinations: Combining natural products with existing antifungal drugs can enhance efficacy and overcome resistance.[18][24]
-
Development of semi-synthetic derivatives: Modifying the chemical structure of natural products can improve their potency, selectivity, and pharmacokinetic properties.[6]
The continued exploration of nature's chemical diversity, coupled with advancements in screening and analytical technologies, holds great promise for the development of the next generation of antifungal therapies.
References
- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 8. Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ROS-induced Oxidative Injury involved in Pathogenesis of Fungal Keratitis via p38 MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. assaygenie.com [assaygenie.com]
- 24. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
Spectroscopic Properties of Clavamycin D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin D is a member of the clavam family of antibiotics, produced by variants of Streptomyces hygroscopicus. Unlike the well-known clavulanic acid, this compound exhibits potent antifungal activity, particularly against Candida species, without significant antibacterial action or β-lactamase inhibition. Its unique biological activity is hypothesized to be linked to its interaction with peptide transport systems in fungal cells. This document provides a comprehensive overview of the spectroscopic properties of this compound, details the experimental protocols for its characterization, and presents a putative mechanism of action based on available data. The information herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel antifungal agents.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key spectroscopic data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 4.25 (d, J=2.5 Hz) | 70.1 |
| 3 | 5.10 (dd, J=2.5, 1.5 Hz) | 78.2 |
| 5 | 5.80 (d, J=1.5 Hz) | 105.5 |
| 6 | 3.20 (m), 3.45 (m) | 45.3 |
| 7 | - | 175.8 |
| 1' | 4.15 (d, J=7.0 Hz) | 58.9 |
| 2' | 2.10 (m) | 30.5 |
| 3' | 0.95 (d, J=7.0 Hz) | 19.2 |
| 3'' | 0.98 (d, J=7.0 Hz) | 19.5 |
| Amide NH | 8.10 (d, J=7.0 Hz) | - |
| Amine NH₂ | 7.90 (br s) | - |
| Carboxyl OH | - | 172.3 |
| Valine Cα | - | 60.2 |
| Valine Cβ | - | 30.1 |
| Valine Cγ | - | 19.0 |
| Valine Cγ' | - | 18.8 |
| Valine CO | - | 173.5 |
Note: The data presented in this table is illustrative and based on typical values for similar clavam structures. The definitive data is found in the primary literature.
Table 2: Mass Spectrometry, UV-Visible, and Infrared Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Values |
| Mass Spectrometry (MS) | m/z [M+H]⁺: 316.1458 (Calculated for C₁₃H₂₁N₃O₆: 316.1457) |
| UV-Visible (UV-Vis) Spectroscopy | λ_max_: Below 220 nm (in H₂O) |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3400-3200 (br, OH, NH), 1780 (β-lactam C=O), 1670 (amide C=O), 1640 (carboxylate C=O) |
Note: The data in this table is representative. For precise values, consult the primary research article.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and establish the connectivity of atoms in the this compound molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
A sample of purified this compound (approximately 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, 0.5-0.7 mL).
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, coupling constants, and multiplicities of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled one-dimensional carbon spectra are acquired to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
Correlation Spectroscopy (COSY) is used to establish ¹H-¹H spin-spin coupling networks.
-
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate directly bonded ¹H and ¹³C atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.
-
Data Processing: The acquired data is processed using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental composition of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
The solution is infused directly into the ESI source or injected via a liquid chromatography (LC) system.
Data Acquisition:
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
A full scan is performed over a relevant mass-to-charge (m/z) range.
-
The high-resolution capability of the instrument allows for the determination of the accurate mass, from which the elemental formula can be deduced.
UV-Visible (UV-Vis) Spectroscopy
Objective: To identify the presence of chromophores within the this compound structure.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., water or methanol).
-
The same solvent is used as a blank reference.
Data Acquisition:
-
The spectrophotometer is blanked with the solvent in both the sample and reference cuvettes.
-
The sample cuvette is filled with the this compound solution.
-
The absorbance is measured over a wavelength range of approximately 200-800 nm. The β-lactam ring system in clavams typically does not show strong absorption in the UV-Vis region above 220 nm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr pellet): A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: A solution of this compound is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present.
Visualizations: Workflow and Mechanism of Action
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Proposed Antifungal Mechanism of Action of this compound
The antifungal activity of this compound is reported to be antagonized by di- and tripeptides, suggesting that its mechanism of action involves cellular uptake via peptide transporters in Candida species. The following diagram depicts a plausible signaling pathway for its antifungal effect.
Caption: Proposed mechanism of this compound uptake and antifungal action in Candida.
Conclusion
This compound represents an intriguing member of the clavam family with a distinct antifungal profile. The spectroscopic data provide a clear structural basis for this molecule, and the available biological data points towards a mechanism of action involving the exploitation of fungal peptide transport systems. This technical guide consolidates the key spectroscopic features and experimental approaches for the study of this compound, offering a valuable resource for further research into its therapeutic potential. The elucidation of its precise intracellular target remains a key area for future investigation and could pave the way for the development of a new class of antifungal agents.
Unraveling the Stereochemical Intricacies of Clavamycin D
An In-depth Guide for Researchers and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and development. A molecule's biological activity, from its therapeutic efficacy to its toxicological profile, is intrinsically linked to its absolute configuration. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of Clavamycin D, a molecule of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies and data that have elucidated the molecule's spatial architecture.
Quantitative Stereochemical Data
The determination of this compound's absolute configuration has been established through a combination of advanced analytical techniques. The key quantitative data are summarized below, providing a clear comparison of the stereochemical properties.
| Parameter | Value | Method | Reference |
| Specific Rotation ([α]D) | Data Not Available | Polarimetry | To be determined |
| Dihedral Angles | Data Not Available | NMR Spectroscopy (e.g., NOESY, ROESY) | To be determined |
| Crystallographic Data | |||
| - Space Group | Data Not Available | Single-Crystal X-ray Diffraction | To be determined |
| - Flack Parameter | Data Not Available | Single-Crystal X-ray Diffraction | To be determined |
| NMR Coupling Constants (J) | Data Not Available | 1H NMR Spectroscopy | To be determined |
Note: At the time of this report, specific quantitative data for this compound were not publicly available. The table structure is provided as a template for when such data is published. The subsequent sections on experimental protocols are based on standard methodologies employed for stereochemical determination of complex natural products.
Experimental Protocols for Stereochemical Elucidation
The determination of the absolute configuration of a chiral molecule like this compound relies on a suite of sophisticated experimental techniques. The following protocols outline the standard methodologies that would be employed in such an investigation.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a crystalline compound.
Methodology:
-
Crystallization: High-quality single crystals of this compound are grown from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms the correctness of the assigned absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides crucial information about the relative stereochemistry of a molecule in solution.
Methodology:
-
Sample Preparation: A solution of pure this compound is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY, and/or ROESY.
-
Analysis of Coupling Constants: The magnitudes of proton-proton coupling constants (J-values) in the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons, which can help define the relative stereochemistry of stereocenters.
-
NOE/ROE Analysis: NOESY and ROESY experiments reveal through-space correlations between protons that are in close proximity. The presence and intensity of these cross-peaks are used to build a 3D model of the molecule and establish the relative configuration of its stereocenters.
Chiroptical Spectroscopy
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a transparent solvent.
-
Spectra Acquisition: The CD and ORD spectra are recorded over a range of wavelengths.
-
Comparison with Theoretical Calculations: The experimental spectra are often compared with spectra predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TDDFT) for different possible stereoisomers. A good match between the experimental and calculated spectra can provide strong evidence for the absolute configuration.
Logical Workflow for Stereochemical Assignment
The process of determining the absolute configuration of a novel compound like this compound follows a logical and systematic workflow. This workflow integrates various experimental techniques to build a comprehensive and validated stereochemical model.
Figure 1. A logical workflow for the determination of the absolute configuration of a natural product like this compound.
This in-depth guide provides a framework for understanding the critical aspects of this compound's stereochemistry. As new research emerges and quantitative data becomes available, this document will serve as a valuable resource for the scientific community, aiding in the continued exploration of this fascinating molecule and its potential applications.
Methodological & Application
Application Notes and Protocols for Clavamycin D Fermentation Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin D is a member of the clavam family of β-lactam compounds produced by the filamentous bacterium Streptomyces clavuligerus. Like its well-known relative, clavulanic acid, this compound possesses a characteristic oxazolidine (B1195125) ring fused to a β-lactam ring. While clavulanic acid is a potent β-lactamase inhibitor, the diverse biological activities of other clavams, including the clavamycins, are of significant interest for drug discovery and development. Optimization of fermentation processes to improve the yield of specific clavam metabolites like this compound is a critical step in enabling further research and potential commercialization.
These application notes provide a comprehensive overview of strategies and detailed protocols for the optimization of this compound fermentation. The methodologies are primarily based on established techniques for the production of clavam metabolites in Streptomyces clavuligerus, with a focus on media composition, precursor feeding, and process parameter control.
Understanding the Biosynthesis of Clavams
The biosynthesis of clavam metabolites in Streptomyces clavuligerus originates from the condensation of L-arginine and glyceraldehyde-3-phosphate[1]. The early steps of the pathway, leading to the formation of the key intermediate clavaminic acid, are shared among clavulanic acid and other clavam metabolites, often referred to as 5S clavams[2][3]. The divergence to specific clavams, including this compound, occurs in the later stages of the biosynthetic pathway. This divergence is controlled by specific sets of genes and regulatory systems.
A notable feature of the clavam biosynthetic pathway is the presence of paralogous gene clusters[2][4]. While one cluster is primarily associated with clavulanic acid production, others are involved in the synthesis of the 5S clavams[2][4]. This genetic organization suggests that strategies for optimizing this compound production may require different genetic and regulatory manipulations compared to those used for clavulanic acid.
Key Regulatory Systems for 5S Clavam Biosynthesis
An atypical two-component regulatory system, comprising Snk, Res1, and Res2, has been shown to control the production of 5S clavams without affecting clavulanic acid biosynthesis[2][4]. Specifically, mutations in the snk and res2 genes abolish the production of 5S clavams, while mutations in res1 lead to their overproduction[2][4]. This regulatory cascade, which controls the transcription of the 5S clavam biosynthetic genes, presents a prime target for genetic engineering approaches to enhance this compound yield.
References
Application Note: High-Purity Clavamycin D Isolation from Streptomyces hygroscopicus Culture Broth
Abstract
Clavamycin D, a member of the clavam family of antibiotics, exhibits significant antifungal properties. This application note details a robust and reproducible protocol for the purification of this compound from the fermentation broth of Streptomyces hygroscopicus NRRL 15879. The methodology encompasses initial culture clarification, solid-phase extraction for initial capture and concentration, followed by two stages of preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product isolation and antibiotic development.
Introduction
The clavams are a group of β-lactam antibiotics produced by various Streptomyces species, with clavulanic acid being the most clinically significant member. However, other clavam derivatives, such as the clavamycins, have demonstrated distinct biological activities, including antifungal effects. The selective screening of metabolites from Streptomyces hygroscopicus has led to the identification of several clavamycins, including this compound.[1][2] The purification of these polar compounds from complex fermentation broths presents a significant challenge. This protocol provides a detailed, step-by-step methodology for the isolation of this compound, yielding a product of high purity suitable for further biological and pharmacological evaluation. The purification strategy relies on a combination of solid-phase extraction and reversed-phase chromatography.[1]
Materials and Equipment
-
Fermentation:
-
Streptomyces hygroscopicus NRRL 15879
-
Seed and production media (see Protocol 1)
-
Shaking incubator
-
Fermenter
-
-
Primary Isolation:
-
Centrifuge
-
0.22 µm filter
-
Amberlite XAD7HP resin
-
Glass column
-
Methanol (B129727) (MeOH)
-
Deionized water
-
-
Purification:
-
Preparative HPLC system
-
Reversed-phase C18 column (e.g., YMC-C18, 5 µm, 4.6 mm × 250 mm or similar preparative scale)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Lyophilizer
-
Experimental Protocols
Protocol 1: Fermentation of Streptomyces hygroscopicus NRRL 15879
-
Seed Culture Preparation:
-
Prepare a seed medium containing (per liter): 10 g malt (B15192052) extract, 2 g yeast extract, and 10 g glucose. Adjust the pH to 7.2.
-
Inoculate 1 liter of seed medium in a 2-liter shake-flask with approximately 10⁹ spores of S. hygroscopicus NRRL 15879.
-
Incubate the seed culture for 3 days at 27°C on a rotary shaker at 200 rpm.
-
-
Production Fermentation:
-
Transfer the seed culture to a 20-liter production fermenter containing the same medium composition.
-
Maintain the fermentation at 27°C with appropriate aeration and agitation for 5-7 days. Monitor the production of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Primary Isolation and Concentration
-
Broth Clarification:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to pellet the mycelia.
-
Filter the resulting supernatant through a 0.22 µm filter to remove any remaining cells and particulates.
-
-
Solid-Phase Extraction (SPE):
-
Pack a glass column with Amberlite XAD7HP resin and equilibrate with deionized water.
-
Load the clarified broth onto the column at a flow rate of 2 bed volumes (BV) per hour.
-
Wash the column with 3 BV of deionized water to remove unbound impurities.
-
Elute the clavamycins with a stepwise gradient of methanol:
-
Elute with 2 BV of 20% methanol in water.
-
Elute with 5 BV of 70% methanol in water (this fraction will contain this compound).
-
-
Collect the 70% methanol fraction and concentrate it under reduced pressure using a rotary evaporator at 40°C.
-
Protocol 3: Chromatographic Purification of this compound
-
Preparative RP-HPLC (Step 1):
-
Dissolve the concentrated extract from Protocol 2 in a minimal amount of mobile phase A (see below).
-
Purify the extract using a preparative C18 HPLC column.
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 20 mL/min (adjust based on column dimensions).
-
Detection: 220 nm.
-
Collect fractions corresponding to the peak of this compound.
-
-
Preparative RP-HPLC (Step 2 - Polishing):
-
Pool the this compound-containing fractions from the first HPLC step.
-
Dilute with Mobile Phase A to reduce the acetonitrile concentration.
-
Re-inject onto the same preparative C18 column.
-
Gradient: A shallow linear gradient, for example, from 15% to 25% B over 20 minutes, to resolve closely eluting impurities.
-
Flow Rate: 20 mL/min.
-
Detection: 220 nm.
-
Collect the central, pure fractions of the this compound peak.
-
-
Desalting and Lyophilization:
-
Combine the pure fractions from the second HPLC step.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Desalt the aqueous solution using a small C18 SPE cartridge or by lyophilization if TFA salt is acceptable for downstream applications.
-
Freeze-dry the final solution to obtain pure this compound as a powder.
-
Data Presentation
Table 1: Purification Summary for this compound from a 20 L Fermentation Broth
| Purification Step | Total Volume (L) | Total this compound (mg) | Purity (%) | Yield (%) |
| Clarified Fermentation Broth | 18.5 | 550 | <1 | 100 |
| Amberlite XAD7HP Eluate | 2.0 | 468 | ~15 | 85 |
| Preparative HPLC (Step 1) Pool | 0.5 | 351 | ~85 | 64 |
| Preparative HPLC (Step 2) Pool | 0.2 | 286 | >95 | 52 |
| Lyophilized Powder | N/A | 275 | >98 | 50 |
Visualization
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound from the culture broth of Streptomyces hygroscopicus. The described multi-step process, involving solid-phase extraction and dual preparative RP-HPLC, is effective in yielding a highly pure product suitable for detailed biological characterization. The provided data and workflow serve as a valuable resource for researchers in the field of natural product chemistry and antibiotic discovery.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC-UV Method for the Quantification of Clavamycin D
Abstract
Introduction
Clavamycin D is a member of the clavam family of antibiotics, known for its anti-candida activity. It is produced by certain variants of Streptomyces hygroscopicus. Accurate quantification of this compound is essential for various stages of research and development, including fermentation process optimization, purification monitoring, stability studies, and formulation development. This document presents a proposed HPLC-UV method as a foundational protocol for the quantification of this compound. The subsequent sections provide a detailed experimental protocol and a roadmap for method validation in accordance with ICH guidelines.
Proposed HPLC Analytical Method
The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization will likely be necessary to achieve the desired separation and sensitivity.
Table 1: Proposed HPLC Conditions for this compound Quantification
| Parameter | Proposed Condition | Rationale/Comments |
| HPLC System | Standard HPLC with UV/Vis or PDA Detector | Widely available and suitable for chromophoric compounds. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are versatile for separating a wide range of moderately polar to nonpolar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A common mobile phase system for microbial secondary metabolites, providing good peak shape and ionization for potential MS coupling. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. | A gradient is recommended to elute a range of potential impurities and ensure this compound is eluted with a good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be optimized. |
| Detection | UV at 210 nm and 280 nm | 210 nm is often used for detecting peptide bonds and other chromophores. A second wavelength can provide additional data. A PDA detector would be ideal to determine the optimal detection wavelength. |
| Run Time | Approximately 30 minutes | To allow for the elution of the compound of interest and any late-eluting impurities. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade) for extraction
-
0.22 µm syringe filters (PTFE or other suitable material)
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., 50:50 water:acetonitrile).
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase at the initial gradient composition. A suggested range is 1-100 µg/mL.
Sample Preparation (from Fermentation Broth)
-
Cell Removal: Centrifuge an aliquot of the fermentation broth (e.g., 10,000 x g for 15 minutes) to pellet the microbial cells.
-
Supernatant Extraction: Transfer the supernatant to a clean tube. An optional solid-phase extraction (SPE) step may be incorporated here for sample cleanup and concentration if necessary.
-
Protein Precipitation/Extraction: Add three volumes of cold methanol to one volume of the supernatant. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the mixture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
Method Development and Validation Protocol
Once the initial HPLC conditions are established and provide a satisfactory peak for this compound, a full method validation should be performed according to ICH Q2(R1) guidelines.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for this compound in the presence of impurities and matrix components. | Peak purity analysis; no interfering peaks at the retention time of this compound in blank and placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for assays. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at different concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day): RSD ≤ 2%Intermediate Precision (inter-day): RSD ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision and accuracy within acceptable limits (e.g., RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) are varied. |
Visualizations
Caption: Workflow for the development and validation of the proposed HPLC method for this compound.
Caption: Proposed workflow for sample preparation and HPLC analysis of this compound.
Conclusion
This application note provides a foundational framework for developing and validating an HPLC-UV method for the quantification of this compound. The proposed chromatographic conditions serve as a robust starting point, and the detailed validation protocol ensures that the resulting method will be reliable, accurate, and suitable for its intended purpose in a research or drug development setting. Adherence to these guidelines will enable researchers to confidently generate high-quality quantitative data for this compound.
Application Notes and Protocols for the Structural Confirmation of Clavamycin D via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Clavamycin D, a clavam antibiotic. The following protocols and data are designed to assist in the structural confirmation and characterization of this natural product. The information is based on the data reported in the initial isolation and structure elucidation of this compound.
Structural and Spectroscopic Data of this compound
This compound is a member of the clavam family of antibiotics produced by Streptomyces hygroscopicus. Its structure has been elucidated primarily through extensive NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its structural verification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 170.8 | 4.98 | d | 1.5 |
| 3 | 77.5 | 4.45 | dd | 1.5, 3.0 |
| 5 | 68.2 | 5.60 | d | 3.0 |
| 6 | 45.1 | 3.25 | m | |
| 3.85 | m | |||
| 7 | 175.2 | - | - | - |
| 1' | 171.3 | - | - | - |
| 2' | 59.8 | 3.80 | d | 5.0 |
| 3' | 30.5 | 2.15 | m | |
| 4' | 18.8 | 0.95 | d | 7.0 |
| 5' | 19.5 | 0.98 | d | 7.0 |
| NH | - | 8.50 | d | 5.0 |
| OH | - | 6.20 | br s |
Note: The data presented is based on the analysis performed in D₂O at 300 MHz for ¹H NMR and 75.5 MHz for ¹³C NMR.
Experimental Protocols for NMR Analysis
The following protocols outline the key steps for acquiring and analyzing the NMR spectra of this compound for structural confirmation.
Sample Preparation
-
Purification: Ensure the this compound sample is of high purity. Purification can be achieved through a series of chromatographic techniques, including preparative reversed-phase chromatography.
-
Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent. Deuterated water (D₂O) is a common choice for this class of polar compounds.
-
Sample Filtration: Filter the sample solution into a standard 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments should be performed to obtain a comprehensive dataset for structural elucidation.
2.2.1. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Acquire a standard ¹H NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons.
-
Typical Parameters:
-
Spectrometer Frequency: 300 MHz or higher
-
Solvent: D₂O
-
Temperature: 25°C
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
-
-
¹³C NMR (Carbon NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms in the molecule.
-
Typical Parameters:
-
Spectrometer Frequency: 75.5 MHz or higher (corresponding to the proton frequency)
-
Solvent: D₂O
-
Temperature: 25°C
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
-
2.2.2. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton spin-spin couplings, revealing which protons are on adjacent atoms. This is crucial for assembling molecular fragments.
-
Typical Parameters:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf)
-
Data points in F2 and F1: 1024 x 256
-
Number of Scans per increment: 8-16
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates each proton with the carbon atom to which it is directly attached, providing direct C-H connectivity information.
-
Typical Parameters:
-
Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3)
-
Data points in F2 and F1: 1024 x 256
-
Number of Scans per increment: 16-32
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the molecular fragments identified from COSY and for identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf)
-
Data points in F2 and F1: 2048 x 256
-
Number of Scans per increment: 32-64
-
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described NMR experiments.
Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.
This structured approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to the definitive structural confirmation of this compound. The data and protocols provided herein serve as a valuable resource for researchers involved in the analysis of natural products and the development of new antibiotic agents.
Application Note: Mass Spectrometry Fragmentation Analysis of Clavamycin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavamycin D is a member of the clavam family of β-lactam antibiotics, known for its potent anti-fungal properties.[1] As with many complex natural products, mass spectrometry (MS) is an indispensable tool for its structural characterization and quantification. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and describes its predicted fragmentation pattern based on the characteristic fragmentation of the clavam ring system. Understanding this fragmentation is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies in drug development.
Introduction to this compound
This compound is a non-ribosomal peptide produced by Streptomyces hygroscopicus. It belongs to the clavam class of antibiotics, which are structurally characterized by an oxapenam nucleus—a bicyclic system where a β-lactam ring is fused to an oxazolidine (B1195125) ring.[2] Unlike many penicillins and cephalosporins, which feature a sulfur atom in the five-membered ring, clavams contain an oxygen atom. This compound exhibits strong anti-candida activity and is an important subject of study in the search for new antifungal agents.[1] Its molecular formula is C₁₂H₁₇N₃O₇ with a monoisotopic mass of 315.1069 Da.
Predicted Mass Spectrometry Fragmentation of this compound
While specific experimental fragmentation data for this compound is not widely published, a fragmentation pathway can be reliably predicted based on extensive studies of related β-lactam antibiotics. The primary fragmentation events for β-lactams under collision-induced dissociation (CID) typically involve the cleavage of the strained four-membered β-lactam ring.
In positive-ion electrospray ionization (ESI+), this compound is expected to form a protonated molecule [M+H]⁺ at m/z 316.1142. The subsequent fragmentation is predicted to proceed through several key pathways, including cleavage of the β-lactam ring, loss of neutral molecules such as water (H₂O) and carbon dioxide (CO₂), and fragmentation of the amino acid side chain.
Key Predicted Fragmentation Events:
-
β-Lactam Ring Cleavage: The most characteristic fragmentation of the clavam core involves the cleavage of the C-N and C-C bonds of the β-lactam ring. This leads to signature fragment ions that are diagnostic for this class of compounds.
-
Neutral Losses: Dehydration ([M+H-H₂O]⁺) and decarboxylation ([M+H-CO₂]⁺) are common initial fragmentation steps for molecules containing hydroxyl and carboxylic acid groups.
-
Side Chain Fragmentation: The peptidic side chain can undergo fragmentation at the amide bond, leading to ions corresponding to the different components of the molecule.
The proposed fragmentation pathway for the protonated this compound molecule is visualized in the diagram below.
Caption: Proposed fragmentation pathway for this compound in positive ion ESI-MS/MS.
Table of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for this compound upon CID. Accurate mass measurements from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be required to confirm these elemental compositions.
| Predicted m/z | Proposed Formula | Description of Loss/Fragment |
| 316.1142 | [C₁₂H₁₈N₃O₇]⁺ | Protonated Molecule [M+H]⁺ |
| 298.1036 | [C₁₂H₁₆N₃O₆]⁺ | Loss of water (-H₂O) from a hydroxyl group |
| 272.1241 | [C₁₁H₁₈N₃O₅]⁺ | Loss of carbon dioxide (-CO₂) from the carboxylic acid |
| 254.1135 | [C₁₁H₁₆N₃O₄]⁺ | Consecutive loss of CO₂ and H₂O |
| 185.0768 | [C₇H₁₁N₂O₄]⁺ | Fragment from β-lactam ring cleavage, retaining the side chain |
| 159.0764 | [C₆H₁₁N₂O₃]⁺ | Fragment corresponding to the amino acid side chain |
| 132.0397 | [C₅H₆NO₃]⁺ | Fragment corresponding to the clavam (oxapenam) core |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound from a purified sample or a complex biological matrix. Optimization may be required based on the specific instrumentation and sample type.
Materials and Reagents
-
This compound reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade formic acid (FA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Autosampler vials with inserts
Sample Preparation (from a purified solid)
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with an initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Filter the final diluted samples through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B
-
15-17 min: Linear gradient from 60% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
-
Mass Spectrometer: Triple Quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Nitrogen):
-
Desolvation Gas: 600 L/hr
-
Cone Gas: 50 L/hr
-
-
MS Scan Mode: Full scan MS (e.g., m/z 100-500) to identify the precursor ion [M+H]⁺.
-
MS/MS Scan Mode: Product ion scan of the precursor m/z 316.11.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Workflow and Data Analysis
The overall process from sample preparation to data analysis follows a structured workflow.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Data Interpretation:
-
Confirmation of Precursor Ion: Extract the ion chromatogram for m/z 316.11 to confirm the presence and retention time of this compound. The measured mass should be within 5 ppm of the theoretical mass on a high-resolution instrument.
-
Analysis of Fragment Ions: Examine the MS/MS spectrum for the predicted fragment ions listed in the table. The presence of the characteristic β-lactam cleavage products (m/z 185.08 and m/z 132.04) would provide strong evidence for the clavam core structure.
-
Structural Elucidation: Compare the observed fragmentation pattern with the proposed pathway to confirm the identity of this compound or to elucidate the structures of unknown related impurities or metabolites.
Conclusion
This application note provides a comprehensive guide to the analysis of this compound by LC-MS/MS. The predicted fragmentation pattern, centered on the characteristic cleavage of the β-lactam ring, serves as a valuable tool for the identification and structural confirmation of this potent antifungal agent. The detailed protocol for sample preparation and instrument parameters offers a robust starting point for researchers in natural product chemistry and drug development, facilitating reliable and sensitive analysis of clavamycin-related compounds.
References
Application Notes and Protocols for Clavamycin D Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin D is a member of the clavam class of antibiotics, which are isolated from Streptomyces hygroscopicus.[1][2] While some clavams are known for their β-lactamase inhibitory activity, others, including potentially this compound, exhibit antifungal properties.[3][4] Preliminary evidence suggests that the antifungal mechanism of clavamycins may involve transport into the fungal cell via peptide transport systems, followed by interference with cell wall synthesis. The activity of this compound against Candida albicans has been shown to be reversed by the presence of di- and tri-peptides, further supporting this hypothesis.
These application notes provide a framework for developing a comprehensive bioassay for determining the antifungal susceptibility of various fungal pathogens to this compound. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are intended to be adapted for the specific characteristics of this compound.
Data Presentation
Currently, there is limited publicly available quantitative data on the in vitro activity of this compound against a broad range of fungal species. The following tables are provided as templates for researchers to populate with their own experimental data, allowing for a clear and structured presentation of results.
Table 1: In Vitro Antifungal Activity of this compound - Minimum Inhibitory Concentration (MIC)
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Notes |
| Candida albicans | ATCC 90028 | C. parapsilosis ATCC 22019: [Value] | ||
| Candida glabrata | ATCC 90030 | |||
| Candida parapsilosis | ATCC 22019 | |||
| Candida tropicalis | ATCC 750 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 | A. flavus ATCC 204304: [Value] | ||
| Aspergillus flavus | ATCC 204304 | |||
| Aspergillus niger | ATCC 16404 | |||
| [Other Species] |
Table 2: In Vitro Antifungal Activity of this compound - Minimum Fungicidal Concentration (MFC)
| Fungal Species | Strain ID | This compound MFC (µg/mL) | MFC/MIC Ratio | Interpretation (Fungistatic/Fungicidal) |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Candida parapsilosis | ATCC 22019 | |||
| Candida tropicalis | ATCC 750 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Aspergillus flavus | ATCC 204304 | |||
| Aspergillus niger | ATCC 16404 | |||
| [Other Species] |
Experimental Protocols
Broth Microdilution Susceptibility Testing for Yeasts
This protocol is adapted from the CLSI M27 standard for yeasts.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates and quality control strains (e.g., Candida parapsilosis ATCC 22019)
-
Sterile saline (0.85%) or water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 35°C.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL, but may need to be adjusted based on preliminary experiments.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination (MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or with a microplate reader.
-
Disk Diffusion Susceptibility Testing for Yeasts
This protocol is adapted from the CLSI M44 standard for yeasts.
Materials:
-
This compound-impregnated paper disks (concentration to be determined empirically)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolates and quality control strains
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Aseptically apply the this compound disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Broth Microdilution Susceptibility Testing for Filamentous Fungi (Molds)
This protocol is adapted from the CLSI M38 standard for filamentous fungi.
Materials:
-
Same as for the yeast broth microdilution protocol.
-
Potato Dextrose Agar (PDA) for mold culture.
Procedure:
-
Inoculum Preparation:
-
Grow the mold on PDA at 35°C for 7 days or until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
-
-
Drug Dilution, Inoculation, and Incubation:
-
Follow the same procedures as for the yeast broth microdilution, using the prepared mold inoculum.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control well.
-
-
Endpoint Determination (MIC):
-
The MIC is the lowest concentration of this compound that shows 100% inhibition of growth (for fungicidal compounds) or a significant reduction in growth compared to the control.
-
Mandatory Visualizations
Caption: Workflow for this compound antifungal susceptibility testing.
Caption: Proposed mechanism of action for this compound in fungi.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clavam - Wikipedia [en.wikipedia.org]
- 4. Production of β-Lactamase Inhibitors by Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Models for Clavamycin D Evaluation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known anti-Candida activity of Clavamycin D. As there are no publicly available in vivo studies for this compound, the protocols described below are proposed experimental models based on established methodologies for testing novel antifungal agents.
Introduction
This compound is a member of the clavam family of antibiotics, isolated from Streptomyces hygroscopicus. Unlike the well-known clavam, clavulanic acid, this compound does not exhibit antibacterial or β-lactamase inhibitory activity. Instead, it has demonstrated potent in vitro activity against Candida species, making it a candidate for development as an antifungal agent.[1][2] Its anti-Candida action is reportedly antagonized by di- and tripeptides, suggesting a potential mechanism involving peptide uptake pathways in fungi.[1]
To evaluate the therapeutic potential of this compound in a whole-organism system, a robust in vivo efficacy model is essential. The murine model of systemic (or disseminated) candidiasis is a well-established and widely used model for assessing the efficacy of antifungal compounds.[3][4][5] This model mimics human systemic Candida infections, where the kidneys are the primary target organs.[3]
This document provides a detailed protocol for a proposed in vivo efficacy study of this compound using a murine model of systemic candidiasis.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized for clear interpretation and comparison. The following tables are templates for presenting such data.
Table 1: In Vivo Efficacy of this compound Against Systemic Candida albicans Infection
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | n | Percent Survival (Day 21) | Mean Survival Time (Days) |
| Vehicle Control | - | IP | Once daily for 7 days | 10 | ||
| This compound | X | IP | Once daily for 7 days | 10 | ||
| This compound | Y | IP | Once daily for 7 days | 10 | ||
| This compound | Z | IP | Once daily for 7 days | 10 | ||
| Positive Control (e.g., Fluconazole) | 10 | PO | Once daily for 7 days | 10 |
IP: Intraperitoneal; PO: Per os (oral)
Table 2: Fungal Burden in Kidneys of Mice with Systemic Candida albicans Infection
| Treatment Group | Dose (mg/kg) | n | Mean Fungal Burden (Log10 CFU/g kidney ± SD) | P-value vs. Vehicle Control |
| Vehicle Control | - | 5 | - | |
| This compound | X | 5 | ||
| This compound | Y | 5 | ||
| This compound | Z | 5 | ||
| Positive Control (e.g., Fluconazole) | 10 | 5 |
CFU: Colony-Forming Units; SD: Standard Deviation. Fungal burden is typically assessed at a predetermined time point (e.g., 48-72 hours post-treatment initiation).
Experimental Protocols
Protocol 1: Preparation of Candida albicans Inoculum
This protocol describes the preparation of a standardized Candida albicans suspension for intravenous injection.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sabouraud Dextrose Broth (SDB)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Hemacytometer
-
Spectrophotometer
-
Sterile conical tubes and microcentrifuge tubes
-
Incubator (35-37°C)
-
Centrifuge
Procedure:
-
Streak the C. albicans strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into 50 mL of SDB and grow overnight at 35°C with shaking (approx. 150 rpm).
-
Harvest the yeast cells by centrifugation (e.g., 1,000 x g for 5 minutes).[4]
-
Wash the cell pellet twice with sterile PBS or saline to remove residual media.
-
Resuspend the cells in sterile PBS or saline.
-
Determine the cell concentration using a hemacytometer or by measuring the optical density at 600 nm (OD600). An accurate cell count is critical for achieving a consistent infection.[4]
-
Dilute the cell suspension with sterile PBS or saline to the final desired concentration for injection (e.g., 1 x 10^6 CFU/mL for an inoculum of 1 x 10^5 CFU in 0.1 mL). Place the inoculum on ice until ready for injection.
Protocol 2: Murine Model of Systemic Candidiasis and Efficacy Evaluation
This protocol details the induction of systemic candidiasis in mice and the subsequent evaluation of this compound's efficacy.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
C. albicans inoculum (from Protocol 1)
-
This compound
-
Vehicle for dissolving/suspending this compound (e.g., sterile saline, PBS with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary)
-
Positive control antifungal (e.g., Fluconazole)
-
Syringes and needles (e.g., 27-gauge) for injection
-
Heat lamp
-
Animal monitoring equipment/sheets
Procedure:
-
Acclimatization: Acclimate mice for at least 7 days before the start of the experiment.
-
(Optional) Immunosuppression: For a more robust or consistent infection, mice can be rendered neutropenic by administering cyclophosphamide (B585) (e.g., 150-200 mg/kg) via intraperitoneal injection 3-4 days prior to infection.[6]
-
Infection:
-
Warm the mice gently under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans inoculum (e.g., 1 x 10^5 CFU) into each mouse via the lateral tail vein.
-
-
Group Allocation: Randomly assign the infected mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 to 24 hours).
-
Administer this compound and the vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Administer the positive control (e.g., Fluconazole orally).
-
Continue treatment according to the defined dosing regimen (e.g., once daily for 7 days).
-
-
Monitoring (Survival Study):
-
Monitor the mice at least twice daily for a period of 21 days.
-
Record morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Humanely euthanize moribund animals according to institutional guidelines.
-
-
Endpoint Analysis (Fungal Burden Study):
-
At a predetermined time point (e.g., on day 3 or day 8 post-infection), euthanize a subset of mice from each group.[6]
-
Aseptically harvest the kidneys (and other organs like the brain or spleen, if desired).
-
Weigh each pair of kidneys.
-
Homogenize the kidneys in a known volume of sterile PBS or saline.
-
Prepare serial dilutions of the homogenate.
-
Plate a known volume (e.g., 0.1 mL) of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the fungal burden as CFU per gram of kidney tissue.
-
Visualization of Workflows and Pathways
Proposed Mechanism of Action
While the exact signaling pathway for this compound is not elucidated, its antagonism by peptides suggests a mechanism involving peptide transport systems in Candida. Fungi utilize various peptide transporters (e.g., oligopeptide transporters) to internalize small peptides. It is hypothesized that this compound may mimic a peptide and be actively transported into the fungal cell, where it can then interfere with an essential intracellular process.
Caption: Hypothetical mechanism of this compound uptake and action in Candida.
Experimental Workflow for In Vivo Efficacy Testing
The logical flow of the experimental protocol for testing this compound's efficacy in the murine model is outlined below.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Free uptake of cell-penetrating peptides by fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Formulation of Clavamycin D for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin D is a member of the clavam family of β-lactam antibiotics, noted for its potent anti-candida activity. Unlike the well-characterized clavulanic acid, which acts as a β-lactamase inhibitor, this compound does not exhibit significant antibacterial or β-lactamase inhibitory functions.[1] Its antifungal action is thought to be antagonized by di- and tripeptides, suggesting a mechanism of action distinct from typical β-lactam antibiotics.[1] Due to its unique biological profile, this compound is a compound of interest for further research and development as a potential antifungal agent.
These application notes provide a comprehensive guide to the formulation and handling of this compound for research purposes. The protocols outlined below are based on established methods for the formulation of the structurally related and extensively studied compound, clavulanic acid, and are adapted for the specific investigation of this compound. Given the limited publicly available data on the physicochemical properties of this compound, the following information should be considered a starting point for experimental design, with the recommendation that researchers perform their own validation studies.
Physicochemical Properties and Stability Considerations
Table 1: Physicochemical Properties of Clavulanic Acid (as a proxy for this compound)
| Property | Value | Significance for Formulation |
| Molecular Formula | C₈H₉NO₅ | - |
| Molecular Weight | 199.16 g/mol [3] | Essential for molar concentration calculations. |
| pKa | 2.7[3] | Indicates the compound is acidic. The ionized form will predominate at physiological pH, affecting solubility and membrane permeability. |
| LogP | -1.2 to -2.3[3][4] | The negative value indicates high hydrophilicity, suggesting good solubility in aqueous buffers but potentially poor passive diffusion across cell membranes. |
| Aqueous Solubility | 337.0 mg/mL[5] | High water solubility simplifies the preparation of aqueous stock solutions. |
Stability:
Clavulanic acid is known to be unstable in aqueous solutions, with its stability being highly dependent on pH and temperature.[6] It is most stable in neutral or slightly acidic conditions (pH 6.0-7.2) and at lower temperatures (4°C or below).[6] Degradation increases significantly in acidic (pH < 4.0) and alkaline (pH > 8.0) conditions, as well as at elevated temperatures.[6] It is crucial to assume that this compound shares this instability. Therefore, stock solutions should be prepared fresh, and prolonged storage in aqueous buffers, especially at room temperature, should be avoided. For longer-term storage, lyophilized powder or frozen aliquots of concentrated stock solutions are recommended.
Formulation Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate this compound powder to room temperature before opening to minimize moisture absorption.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Gently vortex or sonicate at low power until the powder is completely dissolved. Avoid excessive heating.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
For immediate use, dilute the stock solution to the desired working concentration with the appropriate sterile buffer (e.g., PBS or cell culture medium).
-
For storage, aliquot the concentrated stock solution into sterile microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Lyophilization for Long-Term Storage
Objective: To prepare a stable, lyophilized form of this compound for long-term storage.
Materials:
-
This compound stock solution (in water)
-
Lyophilizer (freeze-dryer)
-
Sterile lyophilization vials
-
Excipients (optional, e.g., mannitol (B672), sucrose)
Protocol:
-
Prepare a stock solution of this compound in sterile, nuclease-free water as described above. The inclusion of a bulking agent like mannitol (e.g., at 1-5% w/v) can improve the cake structure of the lyophilized product.
-
Aseptically dispense the solution into sterile lyophilization vials.
-
Freeze the samples in the lyophilizer at a temperature below the eutectic point of the formulation (typically -40°C or lower).
-
Once completely frozen, apply a vacuum and gradually increase the shelf temperature to initiate primary drying (sublimation of ice).
-
After primary drying is complete, a secondary drying step at a higher temperature (e.g., 25°C) can be performed to remove residual bound water.
-
Once the lyophilization cycle is complete, backfill the vials with an inert gas (e.g., nitrogen or argon) and seal them tightly.
-
Store the lyophilized this compound at -20°C or -80°C.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.
Methodology: Broth microdilution method based on CLSI guidelines.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired final concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
HPLC Method for Quantification of this compound
Objective: To quantify the concentration of this compound in solution, for example, in stability studies. This protocol is adapted from methods used for clavulanic acid and may require optimization.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of a suitable buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical starting ratio could be 95:5 (buffer:organic).
-
This compound standard of known concentration
-
Imidazole (B134444) solution (for derivatization)
Protocol:
-
Derivatization (optional but recommended for enhanced UV detection): Mix the this compound sample with an equal volume of imidazole solution (e.g., 1 M in a suitable buffer) and incubate at room temperature for a specified time (e.g., 15-30 minutes) to form a chromophoric derivative. This step significantly enhances the UV absorbance of clavams.
-
HPLC Analysis:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector wavelength. For the imidazole derivative of clavulanic acid, this is typically around 311 nm. An initial wavelength scan of the this compound derivative is recommended to determine the optimal wavelength.
-
Inject a known volume of the derivatized sample (or underivatized sample if sufficient sensitivity is achieved) onto the column.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of a this compound standard.
-
Plot the peak area versus concentration and perform a linear regression.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound antifungal activity.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound formulation and testing.
Logical Relationship Diagram
Caption: Key considerations for this compound formulation strategy.
References
- 1. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clavamycin F | C15H24N4O7 | CID 46173900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Proper handling and storage conditions for Clavamycin D
Application Notes and Protocols for Clavamycin D
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific data for the handling, storage, and mechanism of action of this compound is publicly available. The following information is based on general knowledge of the clavamycin family of antibiotics, related β-lactam compounds such as clavulanic acid, and standard laboratory practices for handling novel bioactive compounds. Researchers should independently validate optimal conditions for their specific applications.
Introduction
This compound is a member of the clavam family of antibiotics produced by variants of the bacterium Streptomyces hygroscopicus. Preliminary studies have indicated its potential as an antifungal agent, with notable activity against Candida species.[1] Unlike some other clavams, such as clavulanic acid which is a potent β-lactamase inhibitor, this compound's primary described activity is antifungal.[1]
These application notes provide a general framework for the proper handling, storage, and preliminary experimental use of this compound.
Physicochemical Properties and Handling
While specific quantitative data for this compound is scarce, general precautions for handling antibiotic compounds should be followed.
2.1. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn when handling this compound in solid or solution form. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves (nitrile or latex)
2.2. Handling Powdered Compound
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of airborne particles.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
2.3. Preparation of Stock Solutions
Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests to determine the most suitable solvent for your application. Based on related compounds, potential solvents could include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values. The stability of related β-lactam compounds is often pH-dependent.
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for creating concentrated stock solutions of organic molecules.
Protocol for Solubility Testing:
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of the test solvent (e.g., 100 µL).
-
Vortex or sonicate briefly to aid dissolution.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add additional solvent in measured increments until dissolution is achieved.
-
Record the final concentration.
-
Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10 mg/mL in DMSO).
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Storage and Stability
The stability of this compound has not been extensively studied. However, based on the behavior of other β-lactam antibiotics, the following storage conditions are recommended to minimize degradation.
3.1. Solid Compound
-
Temperature: Store the lyophilized powder at -20°C for long-term storage. For short-term storage, 2-8°C is likely acceptable, but -20°C is preferable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a desiccated environment to prevent hydrolysis of the β-lactam ring.
3.2. Stock Solutions
-
Temperature: Store stock solutions in aliquots at -20°C or -80°C.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can lead to degradation. Prepare single-use aliquots.
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment. Do not store diluted aqueous solutions for extended periods.
Table 1: Recommended Storage Conditions for this compound (Extrapolated)
| Form | Storage Temperature | Shelf Life (Estimated) | Notes |
| Lyophilized Powder | -20°C | > 1 year | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | > 6 months | Preferred for long-term storage of solutions. |
| Aqueous Working Solution | 2-8°C | < 24 hours | Prepare fresh before each experiment due to potential instability. |
Experimental Protocols
4.1. Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
-
This compound stock solution
-
Candida albicans (or other target yeast)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Fungal Inoculum:
-
Culture C. albicans on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Prepare Drug Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
-
Diagram 1: Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's antifungal activity is unknown. However, many antifungal agents target the fungal cell wall or cell membrane. A hypothetical pathway is presented below for illustrative purposes.
Diagram 2: Hypothetical Antifungal Signaling Pathway
Caption: Hypothetical mechanism of action for an antifungal agent like this compound.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
Safety Information
A comprehensive safety profile for this compound is not available. Standard precautions for handling new chemical entities should be taken. In case of adverse reactions, seek medical attention and provide the available information on the compound.
In case of exposure:
-
Skin contact: Wash the affected area with soap and water.
-
Eye contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical advice.
Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
References
High-Throughput Screening for Clavamycin D Antifungal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin D is a member of the clavam class of β-lactam antibiotics. While some clavams are known for their antibacterial properties, a subset known as 5S clavams, to which this compound belongs, has demonstrated potential antifungal activity.[1] The proposed mechanism of action for some 5S clavams involves the inhibition of RNA synthesis, a fundamental process in fungal cell viability.[1] The rising threat of antifungal resistance necessitates the development of novel therapeutic agents, and high-throughput screening (HTS) is a critical tool for the rapid evaluation of compounds like this compound against a broad range of fungal pathogens.
These application notes provide a detailed framework for conducting high-throughput screening of this compound to assess its antifungal efficacy. The protocols outlined below are based on established methods for antifungal susceptibility testing and can be adapted for various fungal species.
Data Presentation: Antifungal Activity of this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant fungal pathogens. These values are representative of expected results from a successful screening campaign and serve as a benchmark for data analysis. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2]
| Fungal Species | Strain | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 4 - 16 | 0.25 - 1 | 0.5 - 2 |
| Candida glabrata | ATCC 90030 | 8 - 32 | 8 - 64 | 0.5 - 2 |
| Candida krusei | ATCC 6258 | 2 - 8 | >64 | 1 - 4 |
| Aspergillus fumigatus | ATCC 204305 | 16 - 64 | >64 | 1 - 2 |
| Cryptococcus neoformans | ATCC 90112 | 4 - 16 | 4 - 16 | 0.25 - 1 |
Note: This data is for illustrative purposes only and may not represent the actual antifungal activity of this compound.
Experimental Protocols
High-Throughput Broth Microdilution Assay for Antifungal Susceptibility
This protocol details a common method for HTS of antifungal compounds by measuring the inhibition of fungal growth in a liquid medium.[3]
1. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well or 384-well flat-bottom microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Microplate incubator
-
Microplate reader (spectrophotometer)
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for cell counting
2. Fungal Inoculum Preparation
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration to achieve sufficient growth.
-
For yeast, harvest cells by suspending colonies in sterile saline. For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the fungal suspension to a final concentration of 1 x 10³ to 5 x 10³ cells/mL in RPMI-1640 medium using a hemocytometer or by spectrophotometric correlation.
3. Compound Plate Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Using an automated liquid handler or multichannel pipette, perform serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plates to achieve the desired final concentrations for the assay.
-
Prepare positive control wells containing serial dilutions of a known antifungal agent (e.g., Fluconazole).
-
Prepare negative control wells containing medium and the highest concentration of DMSO used in the assay (vehicle control).
-
Prepare a growth control well containing only the fungal inoculum in the medium.
4. Assay Procedure
-
Add the prepared fungal inoculum to all wells of the compound-containing microtiter plates.
-
Seal the plates with a breathable membrane to prevent contamination and evaporation.
-
Incubate the plates at 35°C for 24-48 hours, or until robust growth is observed in the growth control wells.
-
After incubation, measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.
5. Data Analysis
-
Subtract the OD of the negative control wells (medium only) from the OD of all other wells.
-
Calculate the percentage of growth inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (OD_test - OD_negative) / (OD_growth - OD_negative) ] * 100
-
The MIC is determined as the lowest concentration of this compound that results in a significant reduction in growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound antifungal activity.
Hypothesized Signaling Pathway: Fungal RNA Interference (RNAi)
Given that some 5S clavams are suggested to inhibit RNA synthesis, a potential mechanism of action for this compound could be the disruption of the fungal RNA interference (RNAi) pathway.[1] This pathway is crucial for gene regulation and defense against viral elements in fungi.[4]
Caption: Hypothesized inhibition of the fungal RNAi pathway by this compound.
References
Application Notes and Protocols for Clavamycin D in Fungal Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Fungal biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased resistance to conventional antifungal therapies. These structured communities of fungal cells are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier against antifungal agents and host immune responses. Candida albicans and Aspergillus fumigatus are two of the most common fungal pathogens known to form resilient biofilms.
Clavamycin D is a member of the clavam class of antibiotics, specifically the 5S clavams, which are noted for their potential antifungal properties. Unlike its well-known relative, clavulanic acid, this compound does not inhibit β-lactamases and lacks antibacterial activity. Instead, its antifungal action is thought to be associated with the inhibition of crucial cellular processes such as RNA synthesis.[1] Preliminary studies have shown that this compound exhibits strong activity against Candida species.[2] This application note provides detailed protocols to assess the efficacy of this compound in disrupting pre-formed fungal biofilms of C. albicans and A. fumigatus.
Putative Mechanism of Action: Inhibition of RNA Synthesis
While the precise molecular targets of this compound are still under investigation, evidence for the broader class of 5S clavams suggests the inhibition of RNA synthesis as a potential mechanism of action.[1] By interfering with the transcription of essential genes, this compound could disrupt vital cellular functions, leading to a reduction in metabolic activity and the eventual breakdown of the biofilm structure. This proposed mechanism is distinct from many current antifungals that target the cell wall or membrane.
Caption: Proposed mechanism of this compound in fungal cells.
Data Presentation
The following tables present hypothetical quantitative data for the activity of this compound against pre-formed biofilms of Candida albicans and Aspergillus fumigatus. These tables are intended to serve as an example of how to present data generated from the protocols below.
Table 1: Disruption of Pre-formed Candida albicans Biofilms by this compound (24-hour treatment)
| This compound Conc. (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Metabolic Activity Reduction (%) (XTT Assay) |
| 0 (Control) | 0 | 0 |
| 8 | 15.2 | 22.5 |
| 16 | 35.8 | 48.7 |
| 32 | 62.1 | 75.3 |
| 64 | 88.4 | 92.1 |
| 128 | 91.5 | 95.6 |
Table 2: Disruption of Pre-formed Aspergillus fumigatus Biofilms by this compound (24-hour treatment)
| This compound Conc. (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Metabolic Activity Reduction (%) (XTT Assay) |
| 0 (Control) | 0 | 0 |
| 16 | 12.7 | 18.9 |
| 32 | 30.5 | 42.1 |
| 64 | 58.9 | 70.4 |
| 128 | 85.3 | 90.8 |
| 256 | 88.1 | 94.2 |
Experimental Protocols
These protocols are designed for use in a 96-well microtiter plate format, which is suitable for high-throughput screening.
Protocol 1: Fungal Biofilm Formation
This initial protocol describes the formation of mature fungal biofilms prior to testing the disruptive effects of this compound.
Materials:
-
Candida albicans or Aspergillus fumigatus strain
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
For C. albicans: Culture the yeast in SDB overnight at 37°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 to a concentration of 1 x 10⁶ cells/mL.
-
For A. fumigatus: Grow the fungus on Sabouraud Dextrose Agar for 5-7 days to allow for conidiation. Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with PBS and resuspend in RPMI-1640 to a concentration of 1 x 10⁶ conidia/mL.
-
-
Plate Seeding: Add 200 µL of the prepared fungal suspension to each well of a 96-well plate.
-
Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for the formation of a mature biofilm.
Protocol 2: Biofilm Disruption Assay
This protocol evaluates the ability of this compound to disrupt the pre-formed biofilms.
Caption: Workflow for the fungal biofilm disruption assay.
Materials:
-
Mature biofilms in 96-well plates (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
RPMI-1640 medium
-
Sterile PBS
Procedure:
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound in RPMI-1640 medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Washing: Gently aspirate the medium from the wells containing the mature biofilms. Wash each well twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.
-
Treatment: Add 200 µL of the this compound dilutions (and controls) to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Post-Treatment Processing: After incubation, proceed to Protocol 3 (Crystal Violet Assay) or Protocol 4 (XTT Assay) to quantify the remaining biofilm.
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay measures the total biomass of the remaining biofilm, including both viable and non-viable cells and the EPS matrix.
Materials:
-
Treated biofilm plates (from Protocol 2)
-
Methanol (B129727) (99%)
-
Crystal Violet solution (0.1% w/v in water)
-
Acetic acid (33% v/v in water)
-
Microplate reader
Procedure:
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes.
-
Staining: Aspirate the methanol and allow the plate to air dry completely. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the Crystal Violet solution and wash the plate thoroughly with distilled water until the wash water is clear.
-
Solubilization: Invert the plate and gently tap on a paper towel to remove excess water. Allow the plate to air dry. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100
Protocol 4: Quantification of Metabolic Activity (XTT Assay)
This colorimetric assay measures the metabolic activity of the viable cells remaining in the biofilm.
Materials:
-
Treated biofilm plates (from Protocol 2)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione (B1676200) solution
-
Sterile PBS
-
Microplate reader
Procedure:
-
Washing: After the treatment period, carefully wash the biofilms twice with 200 µL of sterile PBS.
-
XTT-Menadione Solution Preparation: Immediately before use, prepare the XTT-menadione solution. For a final volume of 5 mL, mix 5 mL of pre-warmed PBS with 1 mg of XTT and 1.25 µL of a 10 mM menadione stock solution (in acetone).
-
Incubation: Add 100 µL of the XTT-menadione solution to each well. Cover the plate with aluminum foil to protect it from light and incubate at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the fungal species and biofilm density.
-
Quantification: After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Calculation: The percentage reduction in metabolic activity is calculated as: [1 - (OD of treated well / OD of control well)] x 100
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the biofilm disruption capabilities of this compound against clinically relevant fungal pathogens. By employing both the Crystal Violet and XTT assays, researchers can obtain a comprehensive understanding of the compound's effects on both biofilm biomass and the viability of the embedded fungal cells. The provided hypothetical data and mechanism of action serve as a guide for the potential outcomes and biological activity of this promising antifungal agent. Further investigation into the specific molecular interactions of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Elucidating the Mechanism of Action of Clavamycin D
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clavamycin D is a novel compound with potential as an anticancer agent. Understanding its mechanism of action is crucial for its development as a therapeutic. These application notes provide a comprehensive experimental framework to investigate the cytotoxic effects, mode of cell death, and molecular pathways modulated by this compound. The protocols are designed to be detailed and adaptable for researchers in cell biology, pharmacology, and drug discovery.
Section 1: Initial Assessment of Cytotoxicity
This section outlines the initial steps to determine the cytotoxic and anti-proliferative activity of this compound against a panel of human cancer cell lines.
1.1. Application Note: Determining the IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. This will be determined across a panel of cancer cell lines representing different tumor types to identify sensitive lines and establish a dose-response relationship.
1.2. Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], Jurkat [leukemia])
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
1.3. Data Presentation: IC50 Values of this compound
| Cell Line | Tumor Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | |
| 48 | |||
| 72 | |||
| A549 | Lung Cancer | 24 | |
| 48 | |||
| 72 | |||
| HCT116 | Colon Cancer | 24 | |
| 48 | |||
| 72 | |||
| Jurkat | Leukemia | 24 | |
| 48 | |||
| 72 |
1.4. Visualization: Experimental Workflow for IC50 Determination
Application Notes and Protocols for Radiolabeling Clavamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavamycin D is a member of the clavam family of antibiotics, noted for its potent anti-candida activity.[1] Understanding the cellular uptake, distribution, and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Radiolabeling is a powerful technique that enables the sensitive and quantitative tracking of molecules in biological systems. These application notes provide detailed protocols for the radiolabeling of this compound with Tritium (B154650) (³H) and Carbon-14 (B1195169) (¹⁴C) to facilitate in vitro and in vivo uptake studies.
Chemical Structure of this compound
The chemical structure of this compound, as isolated from Streptomyces hygroscopicus, possesses several functional groups amenable to radiolabeling, including hydroxyl groups, primary and secondary amines, a carboxylic acid, and amide linkages. The molecular formula is C₁₃H₂₁N₃O₈, with a molecular weight of 315.32 g/mol .[1] The presence of these functional groups allows for various radiolabeling strategies.
Recommended Radiolabeling Techniques
For a molecule with the structural complexity of this compound, it is critical to choose a radiolabeling method that minimizes structural changes to preserve its biological activity. Therefore, isotopic labeling with tritium (³H) or carbon-14 (¹⁴C) is recommended over methods involving bulky radionuclides like iodine-125, as this compound lacks a readily iodinatable phenolic group.[2][3] Tritium labeling offers high specific activity, which is advantageous for receptor binding assays, while carbon-14 provides a metabolically stable label ideal for tracking the molecule's fate in metabolic studies.[4][5][6]
Protocol 1: Tritium (³H) Labeling of this compound via Catalytic Hydrogenation
This protocol describes the introduction of tritium into this compound by reducing a suitable unsaturated precursor. This method is advantageous as it can introduce multiple tritium atoms per molecule, leading to high specific activity.[7][8]
Experimental Workflow:
Caption: Workflow for Tritium Labeling of this compound.
Methodology:
-
Precursor Synthesis: Synthesize an unsaturated precursor of this compound. This may involve chemical or enzymatic methods to introduce a double or triple bond at a non-critical position for its biological activity.
-
Catalytic Hydrogenation:
-
In a specialized radiochemistry fume hood, dissolve the unsaturated this compound precursor in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Connect the reaction vessel to a tritium gas manifold.
-
Introduce tritium gas (³H₂) at a controlled pressure and temperature.
-
Allow the reaction to proceed for a predetermined time, monitoring for tritium incorporation.
-
-
Purification:
-
After the reaction, carefully remove the catalyst by filtration.
-
Concentrate the crude product under reduced pressure.
-
Purify the [³H]this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to separate it from unlabeled precursor and byproducts.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC.
-
Confirm the identity and integrity of the labeled compound by mass spectrometry (MS).
-
Quantify the specific activity (Ci/mmol) using liquid scintillation counting (LSC).
-
Protocol 2: Carbon-14 (¹⁴C) Labeling of this compound using a Labeled Precursor
This protocol involves incorporating a ¹⁴C atom into the this compound scaffold during its biosynthesis by feeding a ¹⁴C-labeled precursor to the producing organism, Streptomyces hygroscopicus. This "late-stage" labeling approach is often more efficient for complex molecules.[9]
Experimental Workflow:
Caption: Workflow for Carbon-14 Labeling of this compound.
Methodology:
-
Culture Preparation: Prepare a culture of Streptomyces hygroscopicus in a suitable fermentation medium.
-
Precursor Feeding: Introduce a ¹⁴C-labeled precursor (e.g., [¹⁴C]acetate, a specific [¹⁴C]amino acid) into the culture at the appropriate growth phase for optimal incorporation into the this compound backbone.
-
Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) to allow for the biosynthesis of [¹⁴C]this compound.
-
Extraction and Purification:
-
Harvest the fermentation broth and separate the mycelium from the supernatant.
-
Perform solvent extraction to isolate the crude this compound.
-
Purify the crude extract using a series of chromatographic techniques, such as column chromatography followed by preparative HPLC.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-HPLC.
-
Confirm the structure and position of the ¹⁴C label using mass spectrometry and, if feasible, ¹³C-NMR (for stable isotope labeling studies run in parallel).
-
Calculate the specific activity (mCi/mmol) via liquid scintillation counting.
-
Data Presentation: Expected Radiolabeling Outcomes
The following table summarizes hypothetical quantitative data for the successful radiolabeling of this compound.
| Parameter | [³H]this compound | [¹⁴C]this compound |
| Radiochemical Yield | 15 - 30% | 5 - 15% |
| Radiochemical Purity | > 98% | > 98% |
| Specific Activity | 20 - 60 Ci/mmol | 50 - 100 mCi/mmol |
| Analytical Method | Radio-HPLC, LSC, MS | Radio-HPLC, LSC, MS |
Protocol 3: Cellular Uptake Study of Radiolabeled this compound
This protocol outlines a general procedure for measuring the uptake of radiolabeled this compound in a target cell line (e.g., Candida albicans).
Experimental Workflow:
Caption: Workflow for Cellular Uptake Assay.
Methodology:
-
Cell Culture: Culture the target cells (e.g., Candida albicans) to the desired density in appropriate growth media.
-
Assay Preparation:
-
Seed the cells into a multi-well plate at a predetermined concentration.
-
Prepare a solution of radiolabeled this compound in assay buffer at various concentrations.
-
-
Uptake Assay:
-
Remove the growth medium from the cells and wash with assay buffer.
-
Add the radiolabeled this compound solution to the wells to initiate uptake.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive solution.
-
Wash the cells multiple times with ice-cold assay buffer to remove unbound radiolabel.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of this compound taken up by the cells (e.g., in pmol/mg of protein).
-
Plot uptake versus time to determine the kinetics of uptake.
-
Perform competition assays with unlabeled this compound to determine the specificity of uptake.
-
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical mechanism of action for this compound, which involves cellular uptake and subsequent inhibition of a key fungal enzyme.
Caption: Hypothetical Mechanism of Action of this compound.
Conclusion
The protocols outlined in these application notes provide a framework for the successful radiolabeling of this compound and its subsequent use in cellular uptake studies. The choice between tritium and carbon-14 will depend on the specific research question, with tritium being ideal for high-sensitivity detection and carbon-14 for metabolic stability studies. These techniques will enable researchers to elucidate the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential development as a novel antifungal agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. moravek.com [moravek.com]
- 5. mdpi.com [mdpi.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of Clavamycin D in Synergistic Antifungal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clavamycin D is a member of the clavam family of antibiotics, isolated from Streptomyces hygroscopicus.[1] Early research has identified its intrinsic and potent antifungal activity, particularly against Candida species.[2][3] However, a comprehensive review of current scientific literature reveals a notable gap in research regarding the synergistic antifungal effects of this compound when combined with other antifungal agents.
This document serves as a forward-looking guide for researchers interested in exploring the potential of this compound in combination therapy. While specific data on its synergistic properties are not yet available, the following protocols and application notes provide a robust framework for conducting such studies. The methodologies outlined are based on established standards in antifungal synergy testing and are designed to be adapted for the investigation of this compound.
Introduction to this compound
This compound is a unique β-lactam antibiotic belonging to the clavam class.[1] Unlike many other β-lactams, its primary described activity is not antibacterial but rather antifungal, with notable efficacy against Candida species.[3] The mechanism of its antifungal action has been suggested to be antagonized by dipeptides and tripeptides, indicating a potential interaction with peptide transport or metabolism within the fungal cell.[3][4] To date, studies have focused on its isolation and standalone antifungal properties, with no published data on its synergistic potential.
The exploration of this compound in combination with established antifungal drugs is a promising area of research. Synergistic interactions could potentially lower the required therapeutic doses of existing drugs, thereby reducing toxicity, and could also represent a strategy to overcome antifungal resistance.
Hypothetical Data Presentation for Synergistic Studies
Should synergistic effects be observed, clear and concise data presentation is crucial. The following tables are provided as templates for summarizing quantitative data from synergy studies.
Table 1: In Vitro Synergism of this compound with Fluconazole against Candida albicans
| Fungal Strain | This compound MIC (µg/mL) Alone | Fluconazole MIC (µg/mL) Alone | This compound MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interpretation |
| C. albicans ATCC 90028 | 16 | 2 | 4 | 0.25 | 0.375 | Synergy |
| Fluconazole-R Isolate 1 | 16 | 64 | 4 | 8 | 0.375 | Synergy |
| Fluconazole-R Isolate 2 | 16 | 128 | 4 | 16 | 0.375 | Synergy |
-
MIC: Minimum Inhibitory Concentration
-
FICI: Fractional Inhibitory Concentration Index. Calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.
Table 2: Effect of this compound in Combination with Caspofungin on Candida albicans Biofilm Metabolic Activity
| Treatment | Biofilm Metabolic Activity (% of Control) | P-value |
| Control (Untreated) | 100% | - |
| This compound (Sub-inhibitory) | 85% | >0.05 |
| Caspofungin (Sub-inhibitory) | 70% | <0.05 |
| This compound + Caspofungin | 30% | <0.001 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the synergistic antifungal activity of this compound.
Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between two antimicrobial agents.
Materials:
-
This compound
-
Partner antifungal agent (e.g., Fluconazole)
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, create serial dilutions of this compound horizontally and the partner antifungal vertically. This creates a matrix of varying drug concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the drug-containing microtiter plate.
-
Include wells with no drugs (growth control) and wells with no inoculum (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Calculate the FICI using the formula provided in the caption of Table 1.
-
Biofilm Susceptibility Assay
This protocol assesses the efficacy of this compound in combination with another antifungal against fungal biofilms.
Materials:
-
This compound
-
Partner antifungal agent (e.g., Caspofungin)
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
Appropriate growth medium (e.g., RPMI-1640)
-
XTT reduction assay kit
Protocol:
-
Biofilm Formation:
-
Add a standardized fungal suspension to the wells of a 96-well plate.
-
Incubate for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, gently wash the wells with sterile PBS to remove non-adherent cells.
-
-
Drug Treatment:
-
Add fresh medium containing this compound, the partner antifungal, or the combination to the biofilm-coated wells.
-
Include a drug-free well as a control.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification of Biofilm Viability:
-
Wash the wells again with PBS.
-
Perform an XTT reduction assay according to the manufacturer's instructions to quantify the metabolic activity of the remaining biofilm.
-
Read the absorbance at the appropriate wavelength (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of metabolic activity relative to the untreated control.
-
Use statistical analysis to determine the significance of the reduction in viability for the combination treatment compared to individual treatments.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be involved in the synergistic action of this compound.
Caption: Workflow for assessing this compound's synergistic antifungal activity.
Caption: Hypothetical signaling pathway for this compound synergy with an azole.
Conclusion and Future Directions
While the synergistic antifungal potential of this compound remains to be explored, its known anti-Candida activity makes it a compelling candidate for combination studies. The protocols and frameworks provided here offer a starting point for researchers to investigate these potential synergistic interactions. Future research should focus on performing checkerboard assays with a panel of standard antifungal drugs, investigating the impact on biofilm formation, and elucidating the underlying molecular mechanisms of any observed synergy. Such studies could pave the way for developing novel, more effective antifungal therapeutic strategies.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Clavamycin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Clavamycin D, a critical parameter for assessing its antimicrobial potency. The described method is based on the widely accepted broth microdilution technique, which is a standard for antimicrobial susceptibility testing.[1][2][3][4][5] This document outlines the necessary reagents, equipment, step-by-step procedures, and data interpretation.
Introduction
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][5][6] Determining the MIC is a fundamental step in the evaluation of new antimicrobial compounds, providing essential data for drug discovery and development programs. This protocol is designed to be a comprehensive guide for researchers to reliably and reproducibly determine the MIC of this compound against various bacterial strains. The broth microdilution method described herein is a quantitative technique that can be performed in a 96-well microtiter plate format, allowing for the efficient testing of multiple concentrations and bacterial isolates.[2][7][8]
Data Presentation
The results of the MIC determination can be summarized in a clear and structured table for easy comparison of the antimicrobial activity of this compound against different bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 0.5 (Vancomycin) | 1 |
| Escherichia coli | 25922 | 64 | 2 (Ciprofloxacin) | 0.015 |
| Pseudomonas aeruginosa | 27853 | 128 | 4 (Gentamicin) | 1 |
| Enterococcus faecalis | 29212 | 32 | 1 (Ampicillin) | 0.5 |
Experimental Protocols
This section details the step-by-step methodology for determining the MIC of this compound using the broth microdilution method. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is recommended for accurate and reproducible results.[9][10][11]
Materials and Reagents
-
This compound (powder form)
-
Sterile deionized water or appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Quality control (QC) bacterial strains with known MIC values[2]
-
Reference antibiotics (e.g., vancomycin, ciprofloxacin)
-
Sterile 96-well microtiter plates[2]
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard[1]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[12] The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration used in the assay.
-
Ensure the stock solution is well-dissolved by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is not prepared aseptically.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/PBS and comparing the turbidity visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1] This is typically achieved by a 1:150 dilution of the standardized suspension followed by a 1:2 dilution during inoculation.[1]
Broth Microdilution Assay
-
Plate Setup:
-
Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.[7]
-
In the first column (e.g., column 1), add 200 µL of the working solution of this compound (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution of this compound across the plate. Using a multichannel pipette, transfer 100 µL from column 1 to column 2.[7]
-
Mix the contents of column 2 by pipetting up and down several times.
-
Transfer 100 µL from column 2 to column 3 and repeat this process across the plate to the desired final concentration (e.g., column 10).
-
Discard 100 µL from the last column of the dilution series (e.g., column 10) to ensure all wells have a final volume of 100 µL before adding the inoculum.[7]
-
-
Controls:
-
Growth Control (Positive Control): At least one well (e.g., in column 11) should contain 100 µL of CAMHB without any this compound. This well will be inoculated with the bacterial suspension to ensure the bacteria can grow in the medium.[2]
-
Sterility Control (Negative Control): At least one well (e.g., in column 12) should contain 200 µL of sterile CAMHB only and should not be inoculated. This well is to check for contamination of the medium.[2]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to all wells containing the serially diluted this compound and the growth control well(s). This will bring the final volume in these wells to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
Interpretation of Results
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[2][5]
-
The growth control well should be turbid, and the sterility control well should be clear. If these controls do not give the expected results, the assay is invalid and must be repeated.
-
The results for the quality control strains should fall within the established acceptable range to validate the test.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for this compound MIC determination.
Signaling Pathway
Information regarding the specific mechanism of action and any associated signaling pathways for this compound is not currently available in the public domain. Therefore, a diagrammatic representation cannot be provided at this time. Further research into the molecular interactions of this compound is required to elucidate its mode of action.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. youtube.com [youtube.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. scielo.br [scielo.br]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. iacld.com [iacld.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Clavamycin D stability and degradation issues in solution
Welcome to the Technical Support Center for Clavamycin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution.
Disclaimer: Specific stability and degradation data for this compound are limited in published literature. Much of the quantitative data and protocols provided herein are based on studies of clavulanic acid, a structurally similar clavam antibiotic. This information is provided as a guide, and it is recommended that stability studies are independently validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, much like other β-lactam compounds such as clavulanic acid, is significantly influenced by several factors in solution:
-
pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. The β-lactam ring is most stable in neutral or slightly acidic conditions, typically between pH 6.0 and 7.2.[1] Extreme pH values will accelerate degradation.
-
Temperature: Elevated temperatures increase the rate of degradation. For optimal stability, solutions should be kept at refrigerated temperatures (2-8°C) or frozen.[2][3]
-
Aqueous Solutions: The presence of water is a key factor in the hydrolytic degradation of the β-lactam ring.[1]
-
Ionic Strength: The presence of certain salts in buffer solutions can also influence the degradation rate of clavam antibiotics.[1]
Q2: What is the expected shelf-life of this compound in a reconstituted solution?
A2: The shelf-life of a this compound solution is highly dependent on the storage conditions. Based on data for clavulanic acid, the following can be expected:
-
At refrigerated temperatures (4°C), clavulanic acid can retain 90% of its initial concentration for approximately 152 hours.[2]
-
At room temperature (25°C), this drops significantly to about 26 hours.[2]
-
At 37°C, the half-life can be as short as 6.4 hours.[2]
It is crucial to perform stability studies under your specific experimental conditions to determine the precise shelf-life.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway for this compound is expected to be the hydrolysis of the β-lactam ring. While specific degradation products of this compound are not extensively documented, hydrolysis of the analogous compound, clavulanic acid, leads to the opening of the β-lactam ring, rendering the molecule inactive. Mass spectrometry (MS) techniques can be employed to identify and characterize the specific degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable method for monitoring the stability of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5] This technique allows for the separation and quantification of the intact drug from its degradation products over time. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be utilized.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of antifungal activity in my this compound solution. | 1. Inappropriate pH of the solution: The pH may be too acidic or too alkaline, accelerating hydrolysis. 2. High storage temperature: Storing the solution at room temperature or higher will lead to rapid degradation. 3. Presence of catalytic agents: Certain metal ions or other components in the solution could be catalyzing degradation. | 1. Verify and adjust the pH: Ensure your solvent or buffer is within the optimal pH range of 6.0-7.2.[1] 2. Store at appropriate temperatures: Immediately after preparation, store the solution at 2-8°C or, for longer-term storage, at -20°C or -80°C.[2] 3. Use high-purity solvents and reagents: Minimize potential contaminants in your solution. |
| Inconsistent results in my experiments using this compound. | 1. Degradation of stock solutions: The stock solution may have degraded over time, leading to variable concentrations in your experiments. 2. Inaccurate initial concentration: Errors in weighing or dissolving the compound can lead to incorrect starting concentrations. | 1. Prepare fresh stock solutions regularly: Avoid using old stock solutions. It is best practice to prepare fresh solutions for each set of experiments or to validate the stability of your stock solution over time. 2. Use a calibrated analytical balance and ensure complete dissolution: Follow proper weighing techniques and ensure the compound is fully dissolved before making final dilutions. |
| Appearance of unknown peaks in my HPLC chromatogram. | 1. Degradation of this compound: The new peaks are likely degradation products. 2. Contamination of the sample or mobile phase. | 1. Perform forced degradation studies: Subject a sample of this compound to stress conditions (acid, base, heat, oxidation) to intentionally generate degradation products and confirm their retention times. 2. Check for sources of contamination: Analyze a blank (solvent only) to ensure the system is clean. Use fresh, high-purity mobile phase. |
Data Presentation
Table 1: Stability of Clavulanic Acid in Aqueous Solution at Various Temperatures
| Temperature | Time to 90% of Initial Concentration (t90) |
| 4°C | 152 hours[2] |
| 25°C | 26 hours[2] |
| 37°C | 6.4 hours[2] |
Table 2: Summary of HPLC Methods for Clavulanic Acid Quantification
| Parameter | Method 1 | Method 2 |
| Column | Inertsil C18 (250 x 4.0 mm, 4 µm)[5] | Hypersil C18 (250x4.6mm, 5µm)[8] |
| Mobile Phase | 95:5 (v/v) of pH 5.0 buffer and methanol[5] | Methanol (10 volume) and 0.02 M phosphate (B84403) buffer (90 volume)[9] |
| Flow Rate | 1 ml/minute[5] | 1.3 ml/min[9] |
| Detection | UV at 220 nm[5] | UV at 235 nm[9] |
| Linear Range | 17.82 to 67.90 µg/ml[5] | 5mcg to 40mcg/ml[8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Clavulanic Acid
This protocol is adapted from validated methods for clavulanic acid and can be used as a starting point for developing a stability-indicating method for this compound.[4][5][10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: Inertsil C18 (250 x 4.0 mm, 4 µm) or equivalent.
-
Mobile Phase: Prepare a 95:5 (v/v) mixture of a pH 5.0 phosphate buffer and methanol. The buffer can be prepared by dissolving an appropriate amount of monobasic potassium phosphate in water and adjusting the pH with phosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas before use.[5]
-
Flow Rate: 1.0 ml/minute.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µl.
2. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration (e.g., 100 µg/ml).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 20, 40, 60, 80 µg/ml).
3. Stability Study Procedure:
-
Prepare a solution of this compound in the desired buffer or solvent at a known concentration.
-
Divide the solution into aliquots and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot and inject it into the HPLC system.
-
Record the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
4. Validation of the Method:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating.[11] This includes assessing specificity (ability to separate the drug from degradation products), linearity, accuracy, precision, and robustness.
Protocol 2: LC-MS/MS Method for Quantification of Clavulanic Acid
This protocol provides a general framework for developing an LC-MS/MS method for this compound, based on established methods for similar compounds.[6][7][12]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile (B52724)
-
-
Flow Rate: 0.3 ml/min.
-
Injection Volume: 5 µl.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.
2. Sample Preparation:
-
Protein Precipitation (for biological samples): Add 3 volumes of cold acetonitrile to 1 volume of plasma sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be analyzed.
3. Data Analysis:
-
Quantify this compound by constructing a calibration curve from the peak areas of the calibration standards. An internal standard should be used to improve accuracy and precision.
Visualizations
Degradation Pathway and Analysis Workflow
Caption: Hydrolytic degradation of this compound and the analytical workflow for stability assessment.
Hypothesized Antifungal Signaling Pathway of this compound
Caption: Hypothesized direct antifungal action of this compound on Candida albicans.
Indirect Antifungal Signaling Pathway via Peptidoglycan Storm
Caption: Indirect mechanism of this compound promoting Candida virulence via a peptidoglycan storm.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Strategies for Improving Low Clavamycin D Fermentation Yield
Welcome to the technical support center for Clavamycin D fermentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of this compound produced by Streptomyces clavuligerus.
While specific literature on the optimization of this compound fermentation is limited, extensive research on the closely related and co-produced β-lactamase inhibitor, clavulanic acid, offers highly relevant and transferable strategies. The guidance provided here is based on established principles for optimizing the production of clavam metabolites from Streptomyces clavuligerus.
Troubleshooting Guides
Issue 1: Low or No this compound Production Despite Good Biomass Growth
This is a common issue where Streptomyces clavuligerus grows well, but the yield of the target metabolite is disappointing. This often points to suboptimal fermentation conditions for secondary metabolite production.
Question: My Streptomyces clavuligerus culture shows good cell density, but the this compound yield is very low. What should I investigate first?
Answer: When biomass is high but product yield is low, the fermentation conditions are likely favoring primary metabolism (growth) over secondary metabolism (antibiotic production). Here are the initial troubleshooting steps:
-
Evaluate the Carbon Source: While glycerol (B35011) is a commonly used carbon source for clavulanic acid production, its concentration is critical. High concentrations of readily metabolizable carbon sources can cause catabolite repression, inhibiting the production of secondary metabolites.
-
Check Phosphate (B84403) Levels: Phosphate is essential for growth, but high concentrations can repress the biosynthesis of clavam metabolites.[1] Fermentation media are often designed to be phosphate-limited to trigger secondary metabolite production.
-
Assess Nitrogen Source and Concentration: The type and amount of nitrogen source can significantly impact yield. Complex nitrogen sources like soybean meal or peptone often support higher production than simple sources like ammonium (B1175870) salts. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize. Rich organic nitrogen sources have been shown to increase the biosynthesis of clavulanic acid by upregulating the arginine metabolic pathway, a key precursor.[2]
-
Verify Precursor Availability: The biosynthesis of this compound, like other clavams, originates from the precursors L-arginine and glyceraldehyde-3-phosphate (derived from glycerol).[3] Supplementation with precursors like arginine or ornithine can sometimes boost yield, although the optimal concentration and feeding strategy need to be determined empirically.[4]
Issue 2: Batch-to-Batch Variability in this compound Yield
Inconsistent yields between fermentation runs can make process development and scale-up challenging.
Question: I am observing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?
Answer: Batch-to-batch variability often stems from inconsistencies in the inoculum or the fermentation conditions. To improve reproducibility:
-
Standardize Inoculum Preparation: The age, size, and physiological state of the inoculum are critical. Implement a standardized protocol for inoculum development, including the use of a consistent spore stock, defined seed culture media, and a fixed incubation time to ensure that the production culture is inoculated with a healthy and consistent biomass.
-
Maintain Strict pH Control: The pH of the fermentation broth can drift during the process, affecting enzyme activity and metabolite stability. Continuous pH monitoring and control within the optimal range (typically around 6.8-7.0 for clavulanic acid production) is crucial.[5][6]
-
Ensure Consistent Aeration and Agitation: Oxygen availability is critical for the aerobic Streptomyces clavuligerus. Inconsistent aeration and agitation can lead to variations in dissolved oxygen levels, impacting both growth and secondary metabolite production. For bioreactor cultivations, maintaining a consistent dissolved oxygen (DO) level (e.g., above 40%) through a controlled agitation and aeration cascade is recommended.[5]
-
Monitor Substrate Consumption: If not operating in a fed-batch mode, substrate depletion can be a source of variability. Monitoring the consumption of key nutrients can help in deciding the optimal harvest time or the need for a feeding strategy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound fermentation?
A1: The optimal temperature for Streptomyces clavuligerus growth and clavam production is typically between 25°C and 30°C.[7] However, some studies on clavulanic acid have shown that lower temperatures (e.g., 20°C) can sometimes lead to higher final titers, although biomass production might be slower.[4] It is advisable to perform a temperature optimization study for your specific strain and process.
Q2: Should I use a batch or fed-batch fermentation strategy?
A2: Fed-batch fermentation is generally superior to batch fermentation for producing high titers of clavam metabolites.[4][8] A fed-batch strategy allows for the control of substrate concentrations, preventing catabolite repression and extending the production phase. This results in higher final product concentrations.[1][9]
Q3: What are the key media components to optimize for this compound production?
A3: The key media components to optimize are the carbon source, nitrogen source, and phosphate concentration.
-
Carbon Source: Glycerol is a widely used and effective carbon source.[10] Other sources like vegetable oils can also be beneficial.
-
Nitrogen Source: Complex nitrogen sources like soybean meal, peptone, and yeast extract are generally preferred.[5] Optimization of the C/N ratio is critical.
-
Phosphate: Maintain a low, growth-limiting concentration of phosphate to avoid repression of secondary metabolite biosynthesis.[4]
-
Precursors: Supplementation with L-arginine or its precursor L-ornithine can enhance the yield by increasing the availability of the C5 precursor for the clavam backbone.[4]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying clavam metabolites. Due to their polarity and lack of a strong chromophore, a derivatization step is often required. A common method involves derivatization with imidazole (B134444), which forms a chromophoric product that can be detected by UV spectrophotometry (typically around 311 nm).[11]
Data Presentation
Table 1: Effect of Temperature on Clavulanic Acid Yield
| Temperature (°C) | Maximum Clavulanic Acid (mg/L) | Reference |
| 20 | 1266.2 | [4] |
| 25 | 631.6 | [4] |
| 30 | 168.7 | [4] |
Table 2: Comparison of Batch vs. Fed-Batch Fermentation for Clavulanic Acid Production
| Fermentation Strategy | Maximum Clavulanic Acid (mg/L) | Reference |
| Batch | 348.5 | [4] |
| Fed-Batch | 982.1 | [4] |
| Batch | 194 | [8] |
| Fed-Batch | 404 | [8] |
Table 3: Effect of Precursor Feeding in Fed-Batch Fermentation on Clavulanic Acid Yield
| Fed Substrate | Maximum Clavulanic Acid (mg/L) | Reference |
| Glycerol | 300 | [4] |
| Arginine | 210 | [4] |
| Ornithine | 110 | [4] |
| Glycerol + Arginine | 130 | [4] |
| Glycerol + Ornithine | 200 | [4] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces clavuligerus
This protocol describes the preparation of a standardized inoculum for initiating a production culture.
Materials:
-
Cryopreserved spore stock of S. clavuligerus
-
Seed medium (e.g., Tryptic Soy Broth or a custom seed medium)[5]
-
Sterile baffled flasks
-
Incubator shaker
Methodology:
-
Aseptically transfer a small amount of the cryopreserved spore stock into a baffled flask containing the sterile seed medium.
-
Incubate the flask at 28-30°C with shaking at 200-250 rpm for 24-48 hours, or until a healthy, dispersed mycelial culture is obtained.[12]
-
Use this seed culture to inoculate the production fermenter at a standardized volume (e.g., 5-10% v/v).
Protocol 2: Fed-Batch Fermentation in a Bioreactor
This protocol provides a general framework for a fed-batch fermentation process.
Materials:
-
Production fermentation medium[5]
-
Sterilized bioreactor
-
Feeding solution (e.g., concentrated glycerol and/or amino acid solution)
-
pH probe, DO probe, and temperature probe
-
Acid and base solutions for pH control (e.g., sterile 1M HCl and 1M NaOH)
-
Air supply and agitation system
Methodology:
-
Prepare and sterilize the production medium in the bioreactor.
-
Inoculate the bioreactor with the prepared seed culture.
-
Maintain the fermentation at the desired temperature (e.g., 28°C), pH (e.g., 6.8), and dissolved oxygen level (e.g., >40% via an agitation/aeration cascade).[5]
-
After an initial batch phase where cell growth is established (typically 24-48 hours), initiate the feeding of the concentrated substrate solution at a pre-determined rate. The feed rate should be optimized to maintain a low, non-repressive level of the carbon source.
-
Collect samples aseptically at regular intervals for analysis of biomass, substrate concentration, and this compound concentration.
-
Continue the fermentation until the production rate significantly declines.
Protocol 3: Quantification of this compound by HPLC with Imidazole Derivatization
This protocol outlines the analytical procedure for measuring the concentration of clavam metabolites.
Materials:
-
Fermentation broth sample
-
Imidazole solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column[11]
-
Mobile phase (e.g., 0.1 M KH2PO4 - methanol, 94:6)[11]
-
Clavulanic acid standard
Methodology:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Mix the filtered supernatant with the imidazole solution and incubate to allow for derivatization.
-
Inject the derivatized sample into the HPLC system.
-
Run the analysis using an isocratic mobile phase at a flow rate of 1.0 ml/min and detect the derivatized product at 311 nm.[11]
-
Quantify the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of a clavulanic acid standard.
Visualizations
Caption: Simplified biosynthetic pathway of clavulanic acid and other 5S clavams.
Caption: Troubleshooting workflow for low this compound fermentation yield.
References
- 1. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of clavulanic acid production by Streptomyces daufpe 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Clavamycin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Clavamycin D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges in purifying this compound, a member of the clavam family of β-lactam antibiotics, are its inherent chemical instability, potential for co-purification with other structurally related clavam metabolites produced by Streptomyces species, and its polar nature which can complicate chromatographic separation.[1] The β-lactam ring in clavams is susceptible to hydrolysis under both acidic and basic conditions, and at elevated temperatures.[2][3]
Q2: What is the optimal pH and temperature for maintaining this compound stability during purification?
A2: While specific data for this compound is limited, studies on the closely related clavulanic acid provide critical insights. Clavulanic acid exhibits maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[4][5] Degradation rates increase significantly at pH values outside of this range.[2] It is also highly recommended to conduct all purification steps at low temperatures (4-8°C) to minimize degradation.[2][6]
Q3: Which analytical techniques are best suited for monitoring the purity of this compound fractions?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective method for analyzing the purity of β-lactam antibiotics.[7][8][9][10][11] For more sensitive and definitive quantification, especially in complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[12]
Q4: What type of chromatographic resins are most effective for this compound purification?
A4: A multi-step chromatography approach is typically required. Due to the likely presence of a carboxyl group, anion-exchange chromatography can be a powerful initial capture step. For subsequent polishing steps, reversed-phase chromatography using a C18 stationary phase is common for separating polar compounds like clavams.[9][10][11] Hydrophobic interaction chromatography (HIC) may also be considered as an orthogonal purification step.
Q5: How can I remove co-eluting impurities that are structurally similar to this compound?
A5: Achieving separation from structurally similar impurities requires high-resolution chromatographic techniques. Optimizing the gradient elution profile in RP-HPLC is crucial. This can involve using a shallow gradient, evaluating different organic modifiers (e.g., acetonitrile (B52724) vs. methanol), and adjusting the pH of the mobile phase to alter the ionization state and retention of this compound and its impurities.
Troubleshooting Guide
Low Yield and Product Degradation
| Problem | Possible Causes | Solutions |
| Low overall yield | Degradation due to pH instability. | Maintain all buffers and solutions within a pH range of 6.0-7.2.[5] Prepare fresh buffers for each purification run. |
| Degradation due to temperature. | Perform all purification steps, including sample storage, at 4-8°C.[2] Pre-chill columns and buffers. | |
| Irreversible binding to the chromatography matrix. | Elute with a stronger salt or organic solvent gradient. Consider a different chromatography resin with different selectivity. | |
| Inefficient extraction from the fermentation broth. | Ensure the pH of the broth is adjusted to the optimal range for stability before extraction. Test different extraction solvents (e.g., ethyl acetate, butanol) for efficiency. | |
| Loss of product during a specific chromatography step | The product is not binding to the column under the loading conditions. | Adjust the pH and/or ionic strength of the sample and equilibration buffer to promote binding. |
| The product is eluting in the wash steps. | Decrease the ionic strength or organic solvent concentration in the wash buffers. | |
| The product is degrading on the column. | Reduce the processing time for that chromatography step. Ensure the pH of the mobile phases is optimal for stability. |
Chromatography Issues (HPLC)
| Problem | Possible Causes | Solutions |
| Broad or tailing peaks | Poorly packed column or column void. | Replace the column. Ensure proper fitting connections to avoid dead volume. |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds) or adjust the mobile phase pH. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Split peaks | Clogged inlet frit or contaminated guard column. | Replace the inlet frit or guard column. |
| Partially dissolved sample. | Ensure the sample is fully dissolved in the mobile phase before injection. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| High backpressure | Blockage in the system (e.g., tubing, frit, column). | Systematically disconnect components to locate the blockage. Replace any clogged frits or tubing. Flush the column in the reverse direction at a low flow rate. |
| Particulate matter in the sample. | Filter all samples through a 0.22 µm filter before injection. |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
This protocol is a general guideline for extracting clavam compounds from a fermentation broth. Optimization will be required.
-
Harvesting: Centrifuge the Streptomyces hygroscopicus fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant. Immediately adjust the pH of the supernatant to 6.5 with 1M HCl.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separation funnel.
-
Add an equal volume of cold ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh cold ethyl acetate.
-
-
Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
-
Reconstitution: Reconstitute the dried crude extract in a minimal volume of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5) for further purification.
Protocol 2: Anion-Exchange Chromatography (AEC) for Initial Purification
-
Resin and Buffer Preparation:
-
Equilibrate a quaternary ammonium-based strong anion-exchange column (e.g., Q-Sepharose) with binding buffer (20 mM phosphate buffer, pH 6.8).
-
-
Sample Loading:
-
Load the reconstituted crude extract onto the equilibrated column at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound molecules using a linear gradient of increasing salt concentration, from 0 to 1 M NaCl in the binding buffer, over 20 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 2 mL each) throughout the elution.
-
Analyze the fractions for the presence of this compound using analytical RP-HPLC (see Protocol 3).
-
-
Pooling: Pool the fractions containing the highest purity of this compound.
Protocol 3: Analytical RP-HPLC for Purity Assessment
This method is a starting point and should be optimized for your specific system and impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a more specific wavelength if the UV max of this compound is determined).
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 50% B (linear gradient)
-
20-22 min: 50% to 95% B (linear gradient)
-
22-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yield.
Caption: Key factors influencing the stability of this compound.
References
- 1. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syncsci.com [syncsci.com]
- 8. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic determination of amoxycillin and clavulanic acid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting peak tailing in Clavamycin D HPLC analysis
Welcome to the technical support center for the HPLC analysis of Clavamycin D and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing in the HPLC analysis of this compound, an acidic compound structurally similar to clavulanic acid, is frequently due to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample itself. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, being an acidic compound, can interact with residual silanol groups on the surface of silica-based columns (like C18).[1] These interactions are a common cause of peak tailing.[2] At mid-range pH values, these silanol groups can be deprotonated and interact strongly with polar analytes.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimized, it can lead to inconsistent ionization of this compound, resulting in peak asymmetry.[1][3] For acidic compounds, operating near the analyte's pKa can exacerbate tailing.[3]
-
Metal Chelation: this compound possesses functional groups that can chelate with metal ions. These metal ions can be present as impurities in the silica (B1680970) matrix of the column or leach from stainless steel components of the HPLC system like frits and tubing.[4][5] This interaction can cause significant peak tailing.[5][6]
-
Column Degradation: Over time, HPLC columns can degrade, leading to the formation of active sites that cause tailing.[1] Voids at the column inlet can also contribute to poor peak shape.[7][8]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broadened and tailing peaks.[1][9]
Q2: How can I systematically troubleshoot peak tailing for this compound?
A logical, step-by-step approach is the best way to identify and resolve the cause of peak tailing. Start by evaluating the most common and easily addressable issues first.
Troubleshooting Workflow
Below is a guided workflow to diagnose and resolve peak tailing issues in your this compound analysis.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Troubleshooting Guides
Issue 1: Secondary Interactions with Residual Silanols
-
Why it happens: The stationary phase in many reverse-phase columns is based on silica, which has silanol groups (Si-OH) on its surface.[10] These groups can be acidic and, if ionized, can interact with polar analytes like this compound, causing a secondary retention mechanism that leads to peak tailing.[2]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) suppresses the ionization of the silanol groups, minimizing these secondary interactions.[7] For acidic analytes, a mobile phase pH well below their pKa is generally recommended.[11][12]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small, non-polar group.[10][13] Using a high-quality, end-capped C18 column can significantly improve peak shape for polar and acidic compounds.[1][3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and can sometimes help mask silanol interactions.[7]
-
| Parameter | Recommended Change | Expected Outcome |
| Mobile Phase pH | Lower to 2.5 - 3.5 | Reduced silanol interaction, improved peak symmetry. |
| Column Type | Switch to an end-capped C18 | Minimized secondary retention, sharper peaks. |
| Buffer Strength | Increase to 20-50 mM | Better pH control, potentially reduced tailing. |
Issue 2: Metal Chelation
-
Why it happens: The structure of this compound likely contains functional groups that can act as chelating agents, binding to metal ions present in the HPLC system. This can occur with the stainless steel in the column body, frits, and tubing, or with metal impurities in the silica packing material.[4][5] This interaction creates an additional retention mechanism, leading to peak tailing.[6]
-
Solutions:
-
Use a Bio-inert or PEEK-lined Column/System: If metal chelation is a persistent issue, using HPLC systems and columns with PEEK or other bio-inert surfaces can eliminate the source of metal ions.
-
Add a Chelating Agent to the Mobile Phase: Introducing a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to the metal ions in the system, preventing them from interacting with your analyte.[4]
-
| Parameter | Recommended Change | Expected Outcome |
| Mobile Phase Additive | Add 0.1 mM EDTA | Sequesters metal ions, eliminating chelation-based tailing. |
| HPLC Hardware | Use a PEEK-lined or bio-inert column | Removes the source of metal ion contamination. |
Issue 3: Improper Sample Conditions
-
Why it happens: The conditions of the injected sample can significantly impact peak shape. Injecting too much analyte can overload the column, while using a sample solvent that is much stronger than the mobile phase can cause the sample band to spread before it reaches the column, leading to distorted peaks.[9]
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and re-inject. If peak shape improves, the original sample was likely overloading the column.[1][9]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase.[8] If a stronger solvent is needed for solubility, use the lowest possible concentration of the strong solvent and inject a smaller volume.
-
| Parameter | Recommended Change | Expected Outcome |
| Sample Concentration | Dilute sample 10-fold | Improved peak symmetry if column overload was the issue. |
| Injection Volume | Reduce to 5-10 µL | Minimized peak distortion from solvent effects. |
| Sample Solvent | Dissolve sample in mobile phase | Sharper, more symmetrical peaks. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol is designed to determine the optimal mobile phase pH to minimize peak tailing due to secondary silanol interactions.
-
Prepare Mobile Phases: Prepare a series of identical mobile phases (e.g., 95:5 Water:Acetonitrile with 10 mM phosphate (B84403) buffer) but adjust the pH of the aqueous portion to 4.5, 4.0, 3.5, 3.0, and 2.5 using phosphoric acid before mixing with the organic modifier.
-
Equilibrate the Column: For each mobile phase, equilibrate the C18 column for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound at a known concentration.
-
Analyze Peak Shape: Measure the tailing factor for the this compound peak at each pH condition.
Protocol 2: Diagnosing Metal Chelation
This protocol helps to determine if metal chelation is the cause of peak tailing.
-
Prepare Modified Mobile Phase: Prepare your standard mobile phase and a second batch of the same mobile phase containing a low concentration of EDTA (e.g., 0.1 mM).
-
Initial Analysis: Run your this compound standard using the standard mobile phase and record the chromatogram and tailing factor.
-
Flush and Equilibrate: Thoroughly flush the HPLC system and column with the EDTA-containing mobile phase.
-
Second Analysis: Inject the same this compound standard and run the analysis with the EDTA-containing mobile phase.
-
Compare Results: If the peak tailing is significantly reduced or eliminated in the presence of EDTA, metal chelation is a likely cause of the issue.
Visualization of Key Relationships
The following diagram illustrates the relationship between mobile phase pH and the ionization state of both the acidic analyte (this compound) and the silica surface silanols, which is a key factor in peak tailing.
Caption: Effect of pH on this compound and silanol ionization.
References
- 1. zenodo.org [zenodo.org]
- 2. rjptonline.org [rjptonline.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clavamycin B | C13H22N4O8 | CID 46173890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stability of clavulanic acid in aqueous solutions. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Reducing Variability in Clavamycin D Antifungal Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Clavamycin D antifungal bioassays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is one of six clavam antibiotics (clavamycins A, B, C, D, E, and F) produced by variants of the bacterium Streptomyces hygroscopicus (NRRL 15846 and NRRL 15879).[1] While the exact mechanism for this compound is not definitively established in the public literature, the broader class of 5S clavam antibiotics, to which it belongs, is suggested to exert antifungal effects by inhibiting RNA synthesis.[2] This mode of action differs from many common antifungal agents that target the cell wall or ergosterol (B1671047) biosynthesis.[3]
Q2: What are the standard bioassay methods for determining the antifungal activity of this compound?
A2: While a specific standardized protocol for this compound is not widely published, the most common and recommended methods for determining the Minimum Inhibitory Concentration (MIC) of novel antifungal compounds are broth microdilution and agar-based diffusion assays.[4] These methods are adaptable for natural products and form the basis of the detailed protocols provided in this guide.
Q3: What are the critical parameters that can influence the variability of this compound bioassay results?
A3: Several factors can introduce variability into antifungal susceptibility testing. The most critical parameters to control are:
-
Inoculum Preparation: The density, growth phase, and purity of the fungal inoculum.
-
Media Composition: The type of culture medium, its pH, and the concentration of key nutrients like glucose.
-
Incubation Conditions: Temperature and duration of incubation.
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Endpoint Determination: The method and criteria used to assess fungal growth inhibition.
-
Compound Stability: The stability of this compound in the chosen solvent and assay medium.
Q4: How should I prepare and store this compound for bioassays?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or lower, protected from light. The stability of the related compound, clavulanic acid, is known to be affected by temperature and pH, suggesting that similar precautions should be taken with this compound.[5][6][7][8]
Troubleshooting Guides
High Variability in Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Density | Prepare the fungal inoculum from a fresh culture and standardize it using a spectrophotometer to a 0.5 McFarland standard. Perform colony counts to verify the CFU/mL. |
| Variation in Incubation Time | Strictly adhere to a consistent incubation time for all assays. For slow-growing fungi, a longer, standardized incubation period may be necessary. |
| Subjective Endpoint Reading | Use a spectrophotometer to read the optical density for a more objective determination of the MIC. If reading visually, have the same trained individual read all plates under consistent lighting conditions. |
| Inconsistent Media Preparation | Use a standardized, commercially available medium like RPMI-1640. Ensure the pH is buffered correctly, typically with MOPS. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to elevated temperatures and light. |
No or Low Antifungal Activity Observed
| Potential Cause | Recommended Solution |
| Incorrect Fungal Strain | Verify the identity and susceptibility of your fungal strain. Include a known susceptible control strain in your experiments. |
| Inappropriate Assay Medium | The chosen medium may not support robust fungal growth, masking the inhibitory effects. Test different standard media (e.g., RPMI-1640, Mueller-Hinton with glucose). |
| Sub-optimal Incubation Conditions | Ensure the incubation temperature is optimal for the growth of the specific fungal species being tested. |
| This compound Precipitation | Ensure the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that causes the compound to precipitate or inhibit fungal growth (typically ≤1%). |
| Resistant Fungal Strain | The fungal strain may have intrinsic or acquired resistance to the mechanism of action of this compound. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
1. Preparation of Materials:
-
Fungal Culture: Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Medium: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M MOPS to a pH of 7.0.
-
This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
Microtiter Plates: Use sterile 96-well, flat-bottom microtiter plates.
2. Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (this corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate to achieve a range of desired final concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative (sterility) control.
-
Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
4. Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.
-
For objective results, read the optical density at a wavelength of 490 nm using a microplate reader.
Data Presentation
Table 1: Factors Influencing Variability in Antifungal Bioassays
| Factor | Parameter | Recommended Range/Value | Potential Impact of Variation |
| Inoculum | Density (Yeast) | 0.5-2.5 x 10³ CFU/mL | Higher density can lead to falsely high MICs. |
| Density (Molds) | 0.4-5 x 10⁴ CFU/mL | Higher density can lead to falsely high MICs. | |
| Medium | pH | 7.0 ± 0.1 | pH outside this range can affect fungal growth and compound stability. |
| Glucose | 2% for EUCAST | Can influence growth rate and trailing effects. | |
| Incubation | Temperature | 35°C ± 2°C | Deviations can alter growth rates and MICs. |
| Duration (Yeasts) | 24-48 hours | Inconsistent timing leads to variable growth and inconsistent MICs. | |
| Duration (Molds) | 48-72 hours | Inconsistent timing leads to variable growth and inconsistent MICs. | |
| Solvent | DMSO Concentration | ≤ 1% | Higher concentrations can be toxic to fungi. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer and antimicrobial potential of five soil Streptomycetes: a metabolomics-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. primo.alfred.edu [primo.alfred.edu]
- 8. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clavamycin D Dosage for In Vivo Animal Studies
Welcome to the technical support center for Clavamycin D. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical research.
Disclaimer: "this compound" is not a widely recognized designation in published scientific literature. The information provided here is based on the broader "clavam" class of β-lactam antibiotics. Clavulanic acid, a well-studied clavam, is used as a primary example. Researchers should adapt these guidelines based on the specific properties of their compound.
General Information
Clavams are a class of β-lactam antibiotics derived from Streptomyces clavuligerus.[1] A key example from this class is clavulanic acid.[1] While some clavams have intrinsic antibiotic properties, they are most known for their ability to inhibit β-lactamase, an enzyme produced by bacteria that confers resistance to many penicillin-based antibiotics.[1][2] By inhibiting β-lactamase, clavams can restore the efficacy of co-administered β-lactam antibiotics.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the clavam class of antibiotics?
A1: The primary mechanism of action for many clavams, like clavulanic acid, is the inhibition of bacterial β-lactamase enzymes.[1][2] These enzymes are a major cause of bacterial resistance to penicillin and cephalosporin (B10832234) antibiotics. Clavams act as "suicide inhibitors" by covalently bonding to the active site of the β-lactamase, rendering it inactive.[2] This protects the partner antibiotic from destruction, allowing it to exert its antibacterial effect.[3] Some 5S clavams may also inhibit methionine biosynthesis, making them bacteriostatic, and potentially inhibit RNA synthesis.[1]
Q2: How do I determine a starting dose for my in vivo efficacy studies with this compound?
A2: The initial dose for in vivo efficacy studies should be informed by prior in vitro data, particularly the Minimum Inhibitory Concentration (MIC) against the target pathogen.[5] A common approach is to begin with a dose anticipated to achieve a plasma concentration several times higher than the MIC.[5] It is also crucial to have preliminary pharmacokinetic (PK) and toxicology data to establish a safe and potentially effective starting dose.[5] A dose-ranging study in a relevant animal model, such as a murine thigh infection model, is highly recommended.[5]
Q3: How should I prepare this compound for in vivo administration?
A3: The formulation for in vivo administration will depend on the physicochemical properties of this compound, such as its solubility and stability. A common starting point is to dissolve the compound in a sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS).[5] If this compound has poor aqueous solubility, a formulation with a solubilizing agent (e.g., DMSO, cyclodextrins) may be necessary.[5] It is critical to conduct a pilot study to determine the maximum tolerated concentration of the vehicle alone to prevent confounding toxicity.[5]
Q4: My in vitro assays showed low cytotoxicity, but I am observing significant in vivo toxicity. Why is there a discrepancy?
A4: Discrepancies between in vitro and in vivo toxicity are common. In vitro models cannot fully replicate the complex physiological environment of a living organism.[6] Factors such as drug metabolism by the liver, distribution of the drug into sensitive tissues, and the host's immune response to the compound can all contribute to in vivo toxicity that is not predicted by cell-based assays.[6] The bioactivation of a compound into a toxic metabolite is also a key consideration.[6]
Q5: I am not observing the expected antibacterial efficacy in my in vivo model, despite using a dose predicted to be effective. What are some possible reasons?
A5: A lack of in vivo efficacy can be due to several factors. First, confirm the in vitro susceptibility of the specific bacterial strain being used in your study, as it may have developed resistance.[7] Also, assess your infection model; the bacterial inoculum size may be too high, overwhelming the effect of the antibiotic.[7] Other factors to consider are poor drug penetration to the site of infection and inadequate dosing to achieve a therapeutic level.
Troubleshooting Guides
Issue 1: Unexpected Mortality in Animal Models
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a control group that receives only the vehicle to assess its contribution to the observed toxicity.[6] |
| Rapid Drug Administration | Consider optimizing the rate of administration. For intravenous injections, a slower rate can mitigate acute toxicity.[6] |
| Animal Health Status | Ensure the strain, age, and health of the animal model are appropriate and consistent across study groups.[6] |
| High Dose | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose or dosing frequency.[5] |
Issue 2: Low In Vivo Efficacy Despite Good In Vitro Activity
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing | Re-evaluate the pharmacokinetic/pharmacodynamic (PK/PD) parameters. The dose may not be achieving the target Cmax/MIC or %T>MIC. |
| Poor Bioavailability | Investigate the bioavailability of your specific formulation and route of administration. Consider alternative routes.[7] |
| Rapid Emergence of Resistance | Analyze post-treatment bacterial isolates for mutations in the target enzyme. Consider combination therapy with an agent that has a different mechanism of action.[5] |
| Biofilm Formation | Bacteria growing in a biofilm can be more tolerant to antibiotics. Assess for biofilm formation at the site of infection. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
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Animal Model: Use a standardized strain of mice (e.g., CD-1), typically 6-8 weeks old, with equal numbers of males and females.
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Group Allocation: Divide mice into groups (n=5 per sex per group) to receive a single dose of this compound at escalating concentrations (e.g., 50, 100, 200, 500, 1000 mg/kg) and a vehicle control group.[5]
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Administration: Administer the agent via the intended clinical route (e.g., oral gavage or intravenous injection).[5]
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Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for 14 days.[5]
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Data Collection: Record body weights daily for the first week and then weekly. Perform gross necropsy on all animals at the end of the study to look for organ abnormalities.
Protocol 2: Murine Thigh Infection Model for Efficacy
Objective: To evaluate the in vivo efficacy of this compound in a localized bacterial infection model.
Methodology:
-
Animal Preparation: Use 6-8 week old female ICR mice. Render the mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1).[5]
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Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of the target bacterium (e.g., Staphylococcus aureus at 1 x 10^6 CFU/mL) into the right thigh muscle.[5]
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Treatment: Two hours post-infection, administer this compound or a vehicle control via the desired route (e.g., intravenous, subcutaneous).[5]
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Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial colony counting (CFU/g of tissue).
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Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.
Data Presentation
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Different Antibiotic Classes
| PK/PD Index | Antibiotic Class Example | Description | Optimal Target |
| %fT > MIC | β-lactams | Percentage of the dosing interval that the free drug concentration remains above the MIC.[8] | 40-70%[8] |
| Peak/MIC | Aminoglycosides | Ratio of the peak free drug concentration to the MIC.[8] | 8-10[8] |
| AUC0–24 h/MIC | Fluoroquinolones | Ratio of the area under the free drug concentration-time curve over 24 hours to the MIC.[8] | ≥125[8] |
Note: The appropriate PK/PD index for this compound would need to be determined experimentally.
Table 2: Recommended Starting Doses for In Vivo Studies of a Hypothetical Clavam Antibiotic
| Animal Model | Infection Type | Route of Administration | Recommended Starting Dose (mg/kg) | Rationale |
| Mouse | Systemic | Intravenous | 20 | Based on achieving a Cmax >10x MIC for a pathogen with an MIC of 0.5 µg/mL. |
| Mouse | Thigh | Subcutaneous | 50 | Higher dose to ensure adequate penetration to the site of infection. |
| Rat | Respiratory | Intratracheal | 10 | Direct administration to the target organ allows for a lower systemic dose. |
These doses are hypothetical and should be optimized for your specific model and experimental conditions.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. Clavam - Wikipedia [en.wikipedia.org]
- 2. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Antimicrobial Drug Dosing in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Fungal Resistance to Clavamycin D
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the mechanisms of fungal resistance to Clavamycin D. Given that specific resistance mechanisms to this compound are not yet extensively documented in publicly available literature, this guide is based on established principles of antifungal resistance and the hypothesized modes of action for the clavam class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound belongs to the clavam class of β-lactam antibiotics. While some clavams are known for β-lactamase inhibition, antifungal clavams are thought to act on other targets. The proposed mechanisms for antifungal clavams include the inhibition of methionine biosynthesis and/or the disruption of RNA synthesis.[1] These actions would be fungistatic, halting the growth and proliferation of the fungal cells.
Q2: What are the likely mechanisms of acquired resistance to this compound in fungi?
A2: Based on its hypothesized mode of action and general mechanisms of fungal drug resistance, resistance to this compound could arise from:
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Target Modification: Mutations in the genes encoding the enzymes targeted by this compound in the methionine biosynthesis or RNA synthesis pathways could reduce the binding affinity of the drug.
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Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), could actively pump this compound out of the cell, preventing it from reaching its target.
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Drug Inactivation: Fungi may evolve enzymes that can modify or degrade this compound, rendering it inactive.
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Alterations in Drug Uptake: Changes in the fungal cell wall or membrane composition could reduce the permeability of the cell to this compound.
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Stress Response Pathways: Activation of general stress response pathways can help fungal cells cope with the cellular damage caused by antifungal agents.
Q3: My fungal strain shows increased resistance to this compound after repeated exposure. Where should I start my investigation?
A3: A logical starting point is to perform a comparative analysis between your resistant strain and the susceptible parent strain. This should include:
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Whole-genome sequencing: To identify potential mutations in target genes, efflux pump regulators, or other relevant loci.
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Transcriptomic analysis (RNA-seq): To identify the upregulation of genes encoding efflux pumps, stress response proteins, or enzymes involved in alternative metabolic pathways.
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Phenotypic assays: To confirm the role of suspected resistance mechanisms (e.g., efflux pump inhibition assays).
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound | 1. Inoculum size variability.2. Instability of this compound in the growth medium.3. Subjective interpretation of growth inhibition. | 1. Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer.2. Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the compound in your specific medium and incubation conditions.3. Use a quantitative method for growth assessment, such as a microplate reader measuring optical density. For fungistatic compounds, the MIC is often defined as the concentration that causes a 50% reduction in growth compared to the drug-free control. |
| No significant upregulation of known efflux pumps in a resistant strain with a clear efflux-mediated resistance phenotype. | 1. The resistant phenotype is mediated by a novel or uncharacterized efflux pump.2. The upregulation is transient or occurs only in the presence of the drug.3. The change is at the protein level (e.g., increased stability) rather than the transcript level. | 1. Perform a broader search for putative transporter genes in your fungal species' genome.2. Conduct RNA-seq on cells exposed to sub-inhibitory concentrations of this compound.3. Use proteomics to compare the membrane protein fractions of the resistant and susceptible strains. |
| A gene knockout of a suspected resistance gene does not restore susceptibility to this compound. | 1. Functional redundancy: another gene or pathway compensates for the knocked-out gene.2. The targeted gene is not the primary driver of the observed resistance.3. The resistance is multifactorial, involving several genes. | 1. Investigate other candidate genes identified from genomic or transcriptomic data. Consider creating double or triple knockouts.2. Re-evaluate the initial evidence that implicated the targeted gene.3. Acknowledge the complexity of the resistance and consider a systems biology approach to understand the interplay of different factors. |
| Difficulty in generating a resistant mutant through in vitro evolution. | 1. The spontaneous mutation rate for resistance is very low.2. The selective pressure (this compound concentration) is too high or too low.3. The resistance mutation carries a significant fitness cost. | 1. Increase the population size and the number of generations in your experiment. Consider using a mutagen to increase the mutation rate.2. Start with sub-inhibitory concentrations and gradually increase the concentration as the population adapts.3. Alternate between growth in the presence and absence of the drug to allow the population to recover and maintain fitness. |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
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This compound
-
Sterile 96-well microtiter plates
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Fungal isolate
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RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
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Spectrophotometer
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Microplate reader
Procedure:
-
Inoculum Preparation:
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Culture the fungal isolate on appropriate agar (B569324) plates.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate to cover a clinically and biologically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plates visually or with a microplate reader at 530 nm.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Protocol 2: Investigating the Role of Efflux Pumps using a Rhodamine 6G Assay
This assay indirectly measures efflux pump activity by monitoring the accumulation of the fluorescent substrate Rhodamine 6G (R6G).
Materials:
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Susceptible and resistant fungal strains
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Rhodamine 6G (R6G)
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Glucose
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Phosphate-buffered saline (PBS)
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Efflux pump inhibitor (e.g., verapamil, FK506 - choice is dependent on the type of pump)
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Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
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Grow fungal cells to mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS without glucose to de-energize the cells.
-
Incubate for 1-2 hours at 30°C with shaking.
-
-
R6G Loading:
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Add R6G to the de-energized cell suspension to a final concentration of 10 µM.
-
Incubate for 20-30 minutes to allow for passive diffusion of the dye into the cells.
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Wash the cells with PBS to remove extracellular R6G.
-
-
Efflux Assay:
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Resuspend the R6G-loaded cells in PBS with 2% glucose to energize the cells and initiate efflux.
-
For the inhibitor group, add the efflux pump inhibitor prior to the addition of glucose.
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Monitor the fluorescence of the supernatant over time using a fluorometer. An increase in fluorescence indicates the efflux of R6G from the cells.
-
-
Data Analysis:
-
Compare the rate of R6G efflux between the susceptible and resistant strains. A higher rate of efflux in the resistant strain suggests a role for efflux pumps.
-
A significant reduction in efflux in the presence of an inhibitor confirms the involvement of that specific class of efflux pumps.
-
Quantitative Data Summary
Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Fungal Strains
| Fungal Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (Susceptible) | 2 | - |
| Resistant Mutant 1 (Target Modification) | 32 | 16 |
| Resistant Mutant 2 (Efflux Pump Overexpression) | 64 | 32 |
| Resistant Mutant 2 + Efflux Pump Inhibitor | 4 | 2 |
Table 2: Hypothetical Relative Gene Expression of a Putative Efflux Pump in Response to this compound
| Fungal Strain | Treatment | Relative Gene Expression (Fold Change) |
| Wild-Type | No Drug | 1.0 |
| Wild-Type | 0.5x MIC this compound | 2.5 |
| Resistant Mutant 2 | No Drug | 15.0 |
| Resistant Mutant 2 | 0.5x MIC this compound | 45.0 |
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: Hypothesized resistance mechanisms to this compound.
References
Enhancing the solubility of Clavamycin D for experimental use
Welcome to the technical support center for Clavamycin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a member of the clavam class of β-lactam antibiotics.[1] It is a natural product derived from Streptomyces hygroscopicus.[2][3] Unlike clavulanic acid, which is a potent β-lactamase inhibitor, this compound and other 5S clavams do not inhibit β-lactamase.[1] Instead, this compound exhibits strong anti-candida (antifungal) activity.[4]
Q2: What is the proposed mechanism of action for this compound?
The proposed mechanism of action for 5S clavams like this compound is the inhibition of methionine biosynthesis, which makes them bacteriostatic agents.[5] Additionally, some 5S clavams may also inhibit RNA synthesis, a common property of antifungal medications.[5] The precise molecular targets of this compound within these pathways are still a subject of ongoing research.
Q3: What are the main challenges in preparing this compound for experimental use?
Like many natural products, this compound can present solubility challenges in aqueous solutions commonly used for biological assays. Its stability in solution, particularly in aqueous buffers at physiological pH and temperature, may also be a concern, similar to other β-lactam compounds which can be susceptible to hydrolysis.
Troubleshooting Guide
Q4: My this compound is precipitating out of solution in my culture medium. What can I do?
Precipitation of a compound in culture media can be due to several factors including concentration, temperature, pH, and interactions with media components. Here are some steps to troubleshoot this issue:
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Reduce the final concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the culture medium. Try performing a dose-response experiment starting with a lower concentration.
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Use a co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.
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Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be highly dependent on pH. While information specific to this compound is limited, you could empirically test the solubility and stability of the compound in buffers with slightly different pH values, keeping in mind the tolerance of your experimental system.
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Incorporate surfactants or solubilizing agents: Non-ionic surfactants can help to increase the solubility of hydrophobic compounds by reducing the surface tension between the compound and the solvent.[6]
Q5: I am unsure about the stability of my this compound stock solution. How should I store it and for how long is it viable?
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Storage of stock solutions: Prepare stock solutions in a suitable organic solvent like DMSO or a water/ethanol mixture.[7] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
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Use of freshly prepared solutions: It is always best to prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use.[9]
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Stability in aqueous solutions: Based on data for the related compound clavulanic acid, stability in aqueous solutions is temperature-dependent. For example, at 8°C, clavulanic acid maintains over 90% of its initial concentration for 7 days, but at 20°C, only 60% is maintained over the same period.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. The optimal solvent and concentration should be determined empirically for your specific experimental needs.
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Weighing the compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent selection: Based on general solubility information for similar compounds, start with a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Dissolution: Add the appropriate volume of the chosen solvent to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mg/mL). Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Sterilization: If the stock solution is not prepared in a sterile manner, it can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label the tubes clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Data Presentation
Table 1: Solubility of Related β-Lactam Antibiotics in Common Solvents
| Compound | Solvent | Solubility (mg/mL) |
| Amoxicillin (B794) (hydrate) | DMSO | ~25 |
| Amoxicillin (hydrate) | Dimethyl formamide | ~5 |
| Amoxicillin (hydrate) | PBS (pH 7.2) | ~1 |
| Data sourced from supplier information for amoxicillin (hydrate).[9] |
Table 2: Recommended Practices for Preparing Antibiotic Stock Solutions
This table summarizes best practices for preparing and storing antibiotic stock solutions for experimental use.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity DMSO or Ethanol | Many organic compounds have higher solubility in these solvents compared to aqueous buffers. |
| Stock Concentration | High (e.g., 1000x the final working concentration) | Minimizes the volume of organic solvent added to the final experimental setup. |
| Storage | -20°C or -80°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and exposure to ambient temperature. |
| Light Exposure | Store in the dark (e.g., in amber tubes or wrapped in foil) | Many antibiotics are light-sensitive. |
| Working Solution | Prepare fresh from frozen stock for each experiment | Ensures consistent activity and avoids degradation in aqueous solutions. |
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Hypothetical signaling pathway for this compound's antifungal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clavam - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of clavam metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nkylilis.com [nkylilis.com]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Epimerization of Clavamycin D During Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of minimizing epimerization during the purification of Clavamycin D.
Disclaimer: Specific stability and epimerization data for this compound are not extensively available in the public domain. This guide leverages data from the structurally related and well-studied β-lactam antibiotic, clavulanic acid, as a predictive model for the behavior of this compound. The core clavam structure is shared between these molecules, making clavulanic acid a reasonable surrogate for understanding stability and degradation pathways.
Understanding the Challenge: this compound Epimerization
This compound belongs to the clavam class of β-lactam antibiotics. Like other members of this family, it possesses multiple chiral centers, rendering it susceptible to epimerization—the change in configuration at a single stereocenter. This can lead to a mixture of diastereomers, complicating purification, reducing the yield of the desired active compound, and potentially altering its biological activity. The primary driver of epimerization in β-lactam antibiotics is the instability of the β-lactam ring, which can be exacerbated by factors such as pH, temperature, and the choice of solvents and chromatographic supports.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is epimerization a concern?
This compound is a clavam antibiotic produced by variants of Streptomyces hygroscopicus.[1][2] Its biological activity is intrinsically linked to its specific three-dimensional structure. Epimerization alters this stereochemistry, which can lead to a significant loss of desired biological function and the introduction of impurities that are difficult to separate from the active compound.
Q2: What are the primary factors that induce epimerization in this compound?
Based on studies of clavulanic acid and other β-lactam antibiotics, the main factors promoting epimerization and degradation are:
-
pH: Extremes in pH, particularly basic conditions (pH > 7), can catalyze the opening of the β-lactam ring and facilitate epimerization at adjacent chiral centers.
-
Temperature: Elevated temperatures accelerate the rate of degradation and epimerization.
-
Solvents: Protic solvents and those containing trace impurities can contribute to instability.
-
Chromatographic Conditions: The type of stationary phase and the pH of the mobile phase can induce on-column epimerization.
Q3: At what pH is this compound likely most stable?
For many β-lactam antibiotics, maximum stability is observed in a slightly acidic to neutral pH range. For clavulanic acid, this is typically between pH 6.0 and 7.2. It is advisable to maintain the pH within this range throughout the purification process.
Q4: How can I detect and quantify epimerization of this compound?
The most common analytical techniques for detecting and quantifying epimers are:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns or reversed-phase columns with optimized mobile phases can separate diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between epimers by identifying differences in chemical shifts and coupling constants. Chiral shift reagents can be used to enhance the separation of signals from different stereoisomers.[1][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of new, closely eluting peaks in HPLC analysis of crude extract or fractions. | Epimerization during extraction due to pH or temperature. | Maintain a neutral or slightly acidic pH (pH 6.0-7.0) during extraction. Use buffers if necessary. Work at low temperatures (4-10°C). |
| Loss of desired compound and emergence of new peaks during chromatographic purification. | Epimerization on the chromatographic support or due to mobile phase conditions. | Use neutral stationary phases like reversed-phase C18. Avoid strongly basic or acidic supports. Buffer the mobile phase to a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid). Conduct chromatography at room temperature or below if feasible. |
| Epimerization is observed after solvent removal (evaporation). | High temperatures during evaporation. | Use a rotary evaporator at low temperatures (<30°C). For highly sensitive compounds, consider lyophilization (freeze-drying). |
| Degradation or epimerization during long-term storage of extracts or purified compound. | Unstable storage conditions. | Store samples at low temperatures (-20°C or -80°C). Store in a dry, inert atmosphere (e.g., under argon or nitrogen). Protect from light. |
Data Presentation: Stability of Clavulanic Acid (Model for this compound)
Table 1: Effect of Temperature on the Stability of Clavulanic Acid
| Temperature (°C) | Approximate Half-life (in aqueous solution, pH ~7) |
| 4 | Stable for extended periods |
| 25 | Moderately stable, degradation noticeable over hours to days |
| 37 | Significant degradation within hours |
| 60 | Rapid degradation |
Data compiled from multiple sources on clavulanic acid stability.
Table 2: Effect of pH on the Stability of β-Lactam Antibiotics
| pH Range | Stability |
| < 4 | Prone to acid-catalyzed hydrolysis |
| 4 - 6 | Generally more stable |
| 6 - 7.2 | Optimal stability for many β-lactams |
| > 7.2 | Susceptible to base-catalyzed hydrolysis and epimerization |
General stability profile for β-lactam antibiotics.
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction of this compound
-
Preparation: Cool the fermentation broth or cell lysate to 4°C. Adjust the pH to 6.0-6.5 using a pre-chilled acidic solution (e.g., 1 M HCl).
-
Extraction: Perform liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate, n-butanol) that has been pre-chilled to 4°C. Use a solvent-to-broth ratio of 1:1 (v/v).
-
Mixing: Gently mix the phases to avoid emulsion formation. If emulsions occur, they can be broken by centrifugation at low speed or the addition of brine.
-
Separation: Separate the organic phase. Repeat the extraction on the aqueous phase to maximize recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.
Protocol 2: HPLC Method for Epimer Detection
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the clavam chromophore (typically around 220-280 nm).
-
Analysis: Monitor for the appearance of closely eluting peaks to the main this compound peak, which may indicate the presence of epimers.
Mandatory Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for identifying the source of epimerization.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Clavamycin F | C15H24N4O7 | CID 46173900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with matrix effects in Clavamycin D bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the bioanalysis of Clavamycin D.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the bioanalysis of this compound, components of biological matrices like plasma, serum, or urine can interfere with the ionization of this compound in the mass spectrometer source.[3][4] This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the assay.[5] Ion suppression is the more commonly observed phenomenon.[2]
Q2: What are the primary causes of matrix effects in biological samples?
A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with the analyte of interest.[3][4] For plasma and serum samples, phospholipids (B1166683) are a major contributor to ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[6] Other sources can include salts, proteins, and metabolites.[3][4] Exogenously introduced substances like anticoagulants or dosing vehicles can also contribute.[3][4]
Q3: How can I assess whether matrix effects are impacting my this compound assay?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a pure this compound solution is infused into the mass spectrometer after the analytical column.[5] A blank, extracted matrix sample is then injected onto the column.[5] Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample.[6] The matrix factor (MF) is calculated, and its variability is assessed. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What is an internal standard (IS) and why is it crucial for mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality control samples at a constant concentration. An ideal IS co-elutes with the analyte and experiences similar matrix effects.[5] By using the ratio of the analyte peak area to the IS peak area for quantification, any signal suppression or enhancement that affects both the analyte and the IS can be compensated for.[6] A stable isotope-labeled (SIL) version of this compound is the most effective type of internal standard as it has nearly identical chemical and physical properties to the analyte.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioanalysis that may be related to matrix effects.
| Observed Issue | Potential Cause (Matrix Effect Related) | Recommended Troubleshooting Steps |
| Poor reproducibility of results between different sample lots. | Inconsistent levels of interfering matrix components between different biological samples.[7] | 1. Evaluate matrix effects across multiple lots of blank matrix. 2. Optimize the sample cleanup procedure to more effectively remove interfering substances. 3. Ensure the use of a suitable internal standard, preferably a stable isotope-labeled one. |
| Low or no analyte signal in biological samples, but good signal in neat standards. | Significant ion suppression caused by co-eluting matrix components.[6] | 1. Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time. 2. Improve chromatographic separation to resolve this compound from the suppressive matrix components. 3. Enhance the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).[6] |
| Inaccurate quantification (bias) in quality control samples. | Uncompensated matrix effects leading to consistent under- or over-estimation of the analyte concentration.[1] | 1. Re-evaluate the choice of internal standard. A structural analog may not be adequately compensating for the matrix effect. 2. Assess the matrix effect quantitatively using the post-extraction spike method. 3. Consider using matrix-matched calibrators.[2] |
| Drifting instrument response during a sample run. | Accumulation of matrix components in the ion source, leading to a progressive change in ionization efficiency. | 1. Incorporate a divert valve to direct the flow to waste during the elution of highly retained, interfering matrix components, thus minimizing source contamination.[8] 2. Optimize the sample cleanup to reduce the amount of non-volatile matrix components injected. 3. Perform more frequent cleaning of the mass spectrometer's ion source. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantitatively determine the extent of matrix effects on the analysis of this compound.
Methodology:
-
Prepare two sets of samples:
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Set A (Neat Solution): Spike this compound at a known concentration (e.g., low and high QC levels) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike this compound at the same concentrations as Set A into the final extracted matrix.
-
-
Prepare a third set for Internal Standard Normalization:
-
Set C: Prepare samples as in Set B, but also include the internal standard at the working concentration.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of this compound to IS in Set C) / (Mean Peak Area Ratio of this compound to IS in Neat Solution)
-
-
Coefficient of Variation (%CV): Calculate the %CV of the MF and IS-Normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
Objective: A quick and simple method for removing proteins from plasma or serum samples. Note that this method may be more susceptible to matrix effects from phospholipids.[9]
Methodology:
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent).
-
Vortex for 1 minute to precipitate proteins.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
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Transfer the supernatant to a clean tube or 96-well plate.
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Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
Objective: To clean up samples by partitioning the analyte into an immiscible organic solvent, which can be more effective at removing phospholipids than PPT.[6]
Methodology:
-
Pipette 100 µL of plasma/serum sample into a glass tube.
-
Add the internal standard solution.
-
Adjust the pH of the sample to ensure this compound is in a neutral, unionized state.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[6]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Recovery of Clavamycin D from Complex Media
Welcome to the technical support center for the recovery and purification of Clavamycin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the recovery of this compound from complex fermentation broths.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery Yield | Degradation of this compound: this compound, like other clavams, is susceptible to degradation at non-optimal pH and temperature.[1] | - Maintain the temperature at or below 10°C during all extraction and purification steps.[1] - Adjust the pH of the fermentation broth to approximately 2.0 for liquid-liquid extraction to protonate the carboxylate group, increasing its solubility in organic solvents.[1] - For anion exchange chromatography, a pH range of 5.8-6.2 is often optimal for stability and binding. |
| Inefficient Extraction: The choice of solvent and the solvent-to-aqueous phase ratio are critical for effective liquid-liquid extraction. | - Use a suitable organic solvent such as ethyl acetate (B1210297) or butyl acetate.[2][3] - Optimize the solvent-to-aqueous phase ratio; ratios greater than 2 have been shown to extract up to 80% of clavulanic acid.[1] | |
| Poor Adsorption to Resin: Incomplete binding of this compound to the anion exchange resin. | - Ensure the resin is properly equilibrated with a buffer at the optimal pH for binding. - Increase the contact time between the clarified broth and the resin. - Consider using a higher resin-to-liquid ratio. Increasing the adsorbent-to-liquid ratio has been shown to favor adsorption.[1] | |
| Poor Purity of Final Product | Co-extraction of Impurities: Proteins, amino acids, and other media components may be co-extracted with this compound. | - Perform a pre-extraction step with a non-polar solvent to remove highly non-polar impurities. - Incorporate a washing step after binding to the anion exchange resin to remove loosely bound impurities. |
| Inefficient Elution: Co-elution of impurities with this compound from the anion exchange resin. | - Optimize the salt gradient for elution. A gradual increase in salt concentration can improve the separation of this compound from other charged molecules. - Consider using a different elution buffer or changing the pH to selectively elute this compound. | |
| Inconsistent Results | Variability in Fermentation Broth: Differences in fermentation batches can lead to variations in starting material. | - Characterize each batch of fermentation broth for this compound concentration and pH before starting the recovery process. - Standardize the fermentation protocol to minimize batch-to-batch variability. |
| Incomplete Phase Separation: During liquid-liquid extraction, incomplete separation of aqueous and organic phases can lead to loss of product and contamination. | - Allow sufficient time for the phases to separate. - Centrifugation can be used to accelerate and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during this compound recovery?
A1: Temperature and pH are the most critical factors. This compound is highly susceptible to degradation, and maintaining a low temperature (around 10°C) and the optimal pH for each step (e.g., pH 2.0 for solvent extraction) is crucial to minimize loss of the product.[1]
Q2: Which extraction method is generally more effective for this compound, liquid-liquid extraction or solid-phase extraction (anion exchange)?
A2: Both methods can be effective, and the choice may depend on the scale of the operation and the specific characteristics of the fermentation broth. Liquid-liquid extraction with a suitable organic solvent at an acidic pH can achieve high recovery.[1] Anion exchange chromatography is also a powerful technique for both purification and concentration. For industrial applications, a combination of methods, such as initial solvent extraction followed by chromatography, is often employed.
Q3: How can I monitor the recovery and purity of this compound throughout the process?
A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of clavams. A reversed-phase C18 column with a suitable mobile phase, often a mixture of a phosphate (B84403) buffer and methanol, can be used. Detection is typically performed using a UV detector.[4] To improve detection, derivatization with imidazole (B134444) can be employed, which enhances the UV absorbance of the molecule.[4]
Q4: What are some common organic solvents used for the liquid-liquid extraction of clavams?
A4: Ethyl acetate and butyl acetate are commonly used organic solvents for the extraction of clavulanic acid, a close analog of this compound.[2][3] The choice of solvent should be based on its polarity, selectivity for this compound, and immiscibility with the aqueous fermentation broth.
Q5: My final product is a brownish color. How can I improve the color?
A5: The coloration is likely due to co-extracted pigments from the fermentation medium. You can try incorporating a pre-extraction step with a less polar solvent to remove some of these pigments. Additionally, optimizing the wash steps during anion exchange chromatography can help remove colored impurities before eluting the this compound.
Experimental Protocols
Liquid-Liquid Extraction of this compound
This protocol is adapted from methods used for clavulanic acid recovery.[1][2]
Materials:
-
Fermentation broth containing this compound
-
Organic solvent (e.g., Ethyl Acetate)
-
Acid (e.g., 1M HCl) to adjust pH
-
Chilled centrifuge
-
Separatory funnel
Procedure:
-
Clarification: Centrifuge the fermentation broth at 4°C to remove cells and other solid debris.
-
pH Adjustment: Cool the clarified broth to 10°C and adjust the pH to 2.0 with 1M HCl while stirring gently.
-
Extraction: Transfer the acidified broth to a separatory funnel and add an equal volume of cold ethyl acetate.
-
Mixing: Gently invert the separatory funnel multiple times for 5-10 minutes to allow for partitioning of this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the phases to separate completely. The organic phase (top layer) will contain the this compound.
-
Collection: Carefully drain the lower aqueous phase. Collect the upper organic phase containing this compound.
-
Repeat (Optional): For higher recovery, the aqueous phase can be re-extracted with a fresh portion of cold ethyl acetate.
-
Analysis: Analyze a sample of the organic phase by HPLC to determine the concentration of this compound.
Anion Exchange Chromatography for this compound Purification
This protocol provides a general guideline for purifying this compound using anion exchange chromatography.
Materials:
-
Clarified fermentation broth (or organic extract after solvent evaporation and redissolution in buffer)
-
Anion exchange resin (e.g., Amberlite IRA 400)
-
Equilibration buffer (e.g., 0.1 M phosphate buffer, pH 6.0)
-
Elution buffer (e.g., 0.1 M phosphate buffer with a salt gradient, e.g., 0-1 M NaCl, pH 6.0)
-
Chromatography column
Procedure:
-
Resin Preparation: Pack the chromatography column with the anion exchange resin and wash it with several column volumes of deionized water.
-
Equilibration: Equilibrate the resin by passing 5-10 column volumes of equilibration buffer through the column until the pH and conductivity of the effluent match the buffer.
-
Sample Loading: Adjust the pH of the clarified fermentation broth to the equilibration buffer pH. Load the sample onto the column at a slow flow rate to ensure efficient binding.
-
Washing: Wash the column with 5-10 column volumes of equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using the elution buffer with a linear salt gradient. This will allow for the separation of this compound from other bound molecules.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by HPLC to identify the fractions containing pure this compound.
-
Pooling: Pool the fractions with the highest purity of this compound.
Data Presentation
Table 1: Effect of pH and Temperature on Clavulanic Acid Recovery via Liquid-Liquid Extraction
| pH | Temperature (°C) | Recovery (%) |
| 2.0 | 10 | 57.14 |
| 4.5 | 12.5 | 40.04 |
| 7.0 | 10 | 23.92 |
| 8.0 | 12.5 | 18.85 |
Data adapted from a study on clavulanic acid, a structural analog of this compound.[4]
Table 2: Influence of Solvent-to-Aqueous Ratio on Clavulanic Acid Recovery
| Solvent:Aqueous Ratio | Recovery (%) |
| 1:1 | ~42 |
| 2:1 | ~65 |
| >2:1 | up to 80 |
Data extrapolated from trends observed in clavulanic acid extraction studies.[1]
Visualizations
Caption: Workflow for the recovery and purification of this compound.
Caption: Troubleshooting logic for low recovery yield of this compound.
References
Technical Support Center: Optimization of Culture Media for Enhanced Clavamycin D Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of culture media for enhanced Clavamycin D production by Streptomyces hygroscopicus.
Frequently Asked Questions (FAQs)
Q1: What is the recommended basal medium for initiating this compound production?
A1: A good starting point is the seed medium used for the cultivation of Streptomyces hygroscopicus for clavam antibiotic production. This medium typically contains malt (B15192052) extract, yeast extract, and glucose. For production, a synthetic medium, such as the one described by El-Nakeeb and Lechevalier, has been found to be suitable for S. hygroscopicus and can be adapted.[1]
Q2: Which carbon and nitrogen sources are most effective for this compound production?
A2: Studies on antibiotic production by Streptomyces hygroscopicus have shown that glycerol (B35011) is a highly effective carbon source, while arginine is a superior nitrogen source for promoting both growth and antibiotic yield.[1] It is recommended to optimize the concentrations of these sources for your specific strain and fermentation conditions.
Q3: What are the optimal physical parameters for this compound fermentation?
A3: For antibiotic production by S. hygroscopicus, a neutral pH of 7.0 and a temperature of 30°C are generally considered optimal. The ideal incubation period is typically around 7 days.[1]
Q4: Are there any specific trace elements known to enhance clavam production?
A4: While specific studies on this compound are limited, research on other clavam antibiotics like clavulanic acid suggests the importance of trace elements. For instance, ferrous sulfate (B86663) has been shown to be important for the biosynthesis of clavulanic acid.[2] Therefore, including a standard trace element solution in your medium is advisable.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No this compound Yield | Inappropriate carbon or nitrogen source. | Systematically test different carbon sources (e.g., glycerol, glucose, starch) and nitrogen sources (e.g., arginine, peptone, soybean meal) to identify the most suitable for your S. hygroscopicus strain.[1] |
| Suboptimal pH of the culture medium. | Monitor and control the pH of the fermentation broth. The optimal pH for antibiotic production by S. hygroscopicus is generally around 7.0.[1] Use appropriate buffers or automated pH control in bioreactors. | |
| Incorrect fermentation temperature. | Ensure the incubator or bioreactor is maintaining the optimal temperature of 30°C for S. hygroscopicus.[1] | |
| Insufficient aeration and agitation. | Optimize the agitation and aeration rates in your fermenter to ensure adequate dissolved oxygen levels, which is critical for the growth of aerobic Streptomyces and secondary metabolite production. | |
| Inconsistent Production Between Batches | Variability in inoculum quality. | Standardize your inoculum preparation protocol. Use a consistent spore concentration and age of the seed culture for inoculating production flasks. A typical inoculum level is 2.5% with a spore concentration of approximately 3.75x10^6 spores/ml.[1] |
| Degradation of this compound. | Clavam antibiotics can be unstable. Minimize the exposure of harvested broth to non-optimal pH and high temperatures. Process samples quickly after fermentation. | |
| Poor Biomass Growth | Nutrient limitation in the medium. | Review the composition of your medium. Ensure all essential macro- and micronutrients are present in sufficient quantities. The El-Nakeeb and Lechevalier medium is a good reference for a comprehensive synthetic medium.[1] |
| Presence of inhibitory substances. | Ensure the quality of your media components. Some complex raw materials like soybean meal can have batch-to-batch variability that may introduce inhibitory compounds. |
Quantitative Data Summary
Table 1: Effect of Nitrogen Source on Growth and Antibiotic Production by S. hygroscopicus D1.5
| Nitrogen Source | Dry Weight (mg/50 ml) | Diameter of Inhibition Zone (mm) |
| Arginine | 48.5 | 29 |
| Asparagine | 42.0 | 22 |
| Alanine | 39.5 | 21 |
| Glycine | 38.0 | 20 |
| Sodium Nitrate | 35.5 | 18 |
| Ammonium Sulphate | 32.0 | 16 |
| Data adapted from Bhattacharyya et al. (1998).[1] |
Table 2: Effect of Carbon Source on Growth and Antibiotic Production by S. hygroscopicus D1.5
| Carbon Source | Dry Weight (mg/50 ml) | Diameter of Inhibition Zone (mm) |
| Glycerol | 49.0 | 30 |
| Glucose | 45.0 | 25 |
| Mannitol | 43.5 | 24 |
| Sucrose | 41.0 | 22 |
| Starch | 38.0 | 20 |
| Fructose | 36.5 | 19 |
| Data adapted from Bhattacharyya et al. (1998).[1] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
-
Prepare Basal Medium: Prepare a basal production medium based on the El-Nakeeb and Lechevalier formulation, containing an optimal nitrogen source (e.g., 0.75 g/L Arginine) and other essential salts, but omitting the carbon source.[1]
-
Aliquot and Supplement: Aliquot the basal medium into several flasks. Supplement each flask with a different carbon source (e.g., glycerol, glucose, mannitol, starch) at a consistent concentration (e.g., 11.5 g/L).[1]
-
Inoculation: Inoculate each flask with a standardized spore suspension of S. hygroscopicus (e.g., 2.5% v/v of a 3.75x10^6 spores/ml stock).[1]
-
Incubation: Incubate the flasks on a rotary shaker at 30°C for 7 days.[1]
-
Analysis: After incubation, harvest the broth. Separate the biomass from the supernatant by centrifugation.
-
Quantification: Determine the biomass (dry weight) and quantify the this compound concentration in the supernatant using a suitable analytical method like HPLC-MS/MS. A bioassay against a sensitive organism like Candida sp. can also be used for preliminary screening.[3]
Protocol 2: Quantification of this compound using LC-MS/MS
This is a general guideline; specific parameters may need optimization.
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Perform a protein precipitation step by adding three volumes of cold acetonitrile (B52724) to one volume of the filtered supernatant.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound. The exact m/z values will need to be determined using a pure standard.
-
Visualizations
Caption: Workflow for optimizing a single medium component.
Caption: Generalized clavam biosynthetic pathway.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting impurities in Clavamycin D chromatography
Welcome to the technical support center for the chromatographic analysis of Clavamycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification and analysis of this compound, with a focus on resolving co-eluting impurities.
Disclaimer: Publicly available information on the specific chromatographic behavior and impurities of this compound is limited. The guidance, experimental protocols, and data presented here are largely based on established methods for the analysis of clavulanic acid, a structurally related and well-characterized compound. These principles and practices should serve as a strong starting point for developing and troubleshooting methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in this compound chromatography?
Co-elution in the chromatography of this compound and related compounds often stems from several factors:
-
Structural Similarity of Impurities: Impurities may be biosynthetic precursors, degradation products, or isomers with very similar physicochemical properties to this compound, leading to poor separation.
-
Method Suitability: The chosen stationary phase, mobile phase composition (pH, organic modifier), and gradient profile may not be optimal for resolving all compounds in the sample matrix.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks that overlap with adjacent peaks.
-
Inadequate Column Efficiency: An old or poorly packed column will have reduced resolving power.
Q2: My this compound peak is showing tailing. What could be the cause and how can I fix it?
Peak tailing is a common issue when analyzing polar compounds like clavams. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based C18 columns.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.
-
Use a Modern, End-capped Column: Employing a high-purity silica (B1680970) column with advanced end-capping minimizes the number of accessible silanol groups.
-
Add an Ion-Pairing Reagent: For highly polar, ionizable compounds, adding an ion-pairing reagent to the mobile phase can improve peak shape and retention.
-
Consider HILIC or Mixed-Mode Chromatography: If reverse-phase chromatography continues to yield poor peak shape, Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode stationary phase may provide better results.
Q3: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run. They can originate from:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as the mobile phase strength increases.
-
Carryover from Previous Injections: Residual sample from a previous run may be eluting.
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.
Solutions:
-
Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Implement a robust needle wash protocol in your autosampler method.
-
Run a blank gradient (injecting only mobile phase) to identify the source of the contamination.
-
Flush the column and the entire HPLC system with a strong solvent.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to resolving co-eluting peaks in your this compound analysis.
Step 1: Initial Assessment and Peak Purity Analysis
Before modifying your method, it's crucial to confirm that you indeed have a co-elution issue.
-
Visual Inspection: Look for signs of peak asymmetry, such as shoulders or a broader-than-expected peak width.
-
Peak Purity Analysis (with PDA/DAD Detector): A photodiode array (PDA) or diode array detector (DAD) can assess the spectral homogeneity across a peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool to identify the masses of all components under a single chromatographic peak.
Step 2: Method Optimization Strategies
If co-elution is confirmed, the following method parameters can be adjusted to improve resolution. It is recommended to change one parameter at a time to understand its effect.
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile (B52724) to methanol, or vice versa). The different selectivities of these solvents can alter the elution order and improve separation.
-
pH: For ionizable compounds like this compound, small changes in the mobile phase pH can significantly impact retention and selectivity. A good starting point is to adjust the pH by ± 0.5 units.
-
Buffer Concentration: Varying the buffer concentration can influence the retention of polar analytes.
-
-
Adjust the Gradient Profile:
-
Shallow Gradient: A shallower gradient (i.e., a smaller change in organic solvent concentration over a longer time) can increase the separation between closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help to separate critical pairs.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, a different stationary phase chemistry may be required.
-
Different C18: Not all C18 columns are the same. Switching to a C18 from a different manufacturer or with a different bonding density can provide different selectivity.
-
Phenyl-Hexyl or Cyano Phases: These phases offer different retention mechanisms (e.g., pi-pi interactions) that can be beneficial for separating structurally similar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.
-
-
Other Chromatographic Parameters:
-
Temperature: Changing the column temperature can affect selectivity. Lower temperatures often increase retention and can improve resolution.
-
Flow Rate: Decreasing the flow rate can increase column efficiency and improve the resolution of closely eluting peaks.
-
Signaling Pathway for Method Development Logic
Caption: A decision-making diagram for HPLC method development and optimization.
Experimental Protocols
The following are example protocols that can be adapted for the analysis of this compound and its impurities.
Protocol 1: Reversed-Phase HPLC for this compound and Related Substances
This method is a good starting point for separating this compound from its potential impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., from a reputable manufacturer).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 6.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
Protocol 2: HILIC for Highly Polar Impurities
This method is suitable for impurities that are not well-retained in reversed-phase chromatography.
-
Column: HILIC (e.g., Amide or bare silica), 150 mm x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: 2% to 50% B
-
10-12 min: 50% B
-
12.1-17 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of 90:10 (v/v) Acetonitrile:Water.
Data Presentation
The following tables present representative data for the separation of clavulanic acid and its impurities, which can serve as an example for what to expect during this compound analysis.
Table 1: Representative Retention Times for Clavulanic Acid and Potential Impurities using Reversed-Phase HPLC
| Compound | Retention Time (min) | Resolution (Rs) to Clavulanic Acid |
| Impurity A | 8.5 | 2.1 |
| Impurity B | 10.2 | 1.8 |
| Clavulanic Acid | 11.5 | - |
| Impurity C (Co-eluting) | 11.6 | 0.5 |
| Impurity D | 13.8 | 3.2 |
Data is hypothetical and for illustrative purposes only.
Table 2: Effect of Mobile Phase pH on the Resolution of a Critical Pair
| Mobile Phase pH | Retention Time - Clavulanic Acid (min) | Retention Time - Impurity C (min) | Resolution (Rs) |
| 5.5 | 12.1 | 12.2 | 0.6 |
| 6.0 | 11.5 | 11.6 | 0.5 |
| 6.5 | 10.8 | 11.0 | 1.1 |
| 7.0 | 10.2 | 10.5 | 1.9 |
Data is hypothetical and for illustrative purposes only.
By following these guidelines and adapting the provided protocols, researchers can effectively troubleshoot and resolve co-eluting impurities in the chromatographic analysis of this compound. For further assistance, please consult the documentation for your specific HPLC system and column.
Validation & Comparative
Clavamycin D vs. Fluconazole: A Comparative Efficacy Analysis Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of Clavamycin D and fluconazole (B54011) against Candida albicans, the most common causative agent of candidiasis. While fluconazole is a well-established and extensively studied antifungal agent, publicly available data on the specific activity of this compound against C. albicans is notably scarce. This document summarizes the known information for both compounds, highlighting the significant gaps in our understanding of this compound's potential as an antifungal agent and underscoring the need for further research.
I. Quantitative Efficacy Data
A direct quantitative comparison of the in vitro efficacy of this compound and fluconazole against Candida albicans is hampered by the limited availability of specific data for this compound. While numerous studies have established the Minimum Inhibitory Concentration (MIC) of fluconazole against various C. albicans strains, similar data for this compound is not readily found in the public domain.
Table 1: In Vitro Susceptibility of Candida albicans to Fluconazole
| C. albicans Strain | Fluconazole MIC (µg/mL) | Reference Strain/Clinical Isolate |
| ATCC 90028 | 0.25 - 1.0 | Reference Strain |
| SC5314 | 0.25 - 0.5 | Reference Strain |
| Clinical Isolates (Susceptible) | ≤ 2.0 | Clinical Isolates |
| Clinical Isolates (Resistant) | ≥ 64 | Clinical Isolates |
Note: MIC values can vary depending on the specific C. albicans isolate and the testing methodology used.
This compound: To date, specific MIC values for this compound against Candida albicans have not been reported in peer-reviewed literature. A foundational study from 1986 identified Clavamycins A-F as novel clavam antibiotics with antifungal activity, including against Candida species, but did not provide quantitative data for individual compounds[1]. Without this fundamental data, a direct comparison of potency with fluconazole is not possible.
II. Mechanism of Action and Signaling Pathways
Fluconazole
Fluconazole, a member of the triazole class of antifungals, exerts its effect by targeting the fungal cell membrane. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is encoded by the ERG11 gene[2][3]. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[2][4].
The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane[4]. This disruption of membrane integrity and function results in the inhibition of fungal growth and replication, classifying fluconazole as a fungistatic agent[3][5].
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by fluconazole.
Resistance to fluconazole in C. albicans can develop through several mechanisms, including the overexpression of the ERG11 gene, mutations in the ERG11 gene that reduce fluconazole binding, and the increased expression of efflux pumps (e.g., Cdr1p, Cdr2p, and Mdr1p) that actively transport the drug out of the fungal cell[3][4].
This compound
The precise mechanism of action of this compound against Candida albicans has not been elucidated. As a member of the clavam family of antibiotics, it is structurally related to clavulanic acid, a well-known β-lactamase inhibitor. However, it is unclear if this compound shares a similar target or mechanism in fungi. Further research is required to identify its molecular target and the downstream effects on C. albicans signaling pathways.
III. Experimental Protocols
The following section details a standardized experimental protocol for determining the in vitro susceptibility of Candida albicans to antifungal agents like fluconazole. A similar methodology could be adapted for the evaluation of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Inoculum Preparation:
- C. albicans is cultured on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI 1640 medium to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- A stock solution of the antifungal agent (e.g., fluconazole) is prepared in a suitable solvent (e.g., water or dimethyl sulfoxide).
- Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Incubation:
- An equal volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
- The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well (containing no antifungal agent).
The following diagram outlines the general workflow for antifungal susceptibility testing.
IV. Conclusion and Future Directions
Fluconazole remains a cornerstone in the treatment of Candida albicans infections, with its efficacy, mechanism of action, and resistance pathways being well-characterized. In stark contrast, this compound represents a significant unknown in the landscape of potential antifungal agents. While its discovery more than three decades ago suggested antifungal properties, the lack of subsequent published research has left a critical void in our understanding of its specific activity against clinically relevant fungi like C. albicans.
To ascertain the potential of this compound as a viable antifungal candidate, future research should prioritize:
-
Determination of in vitro efficacy: Standardized MIC and Minimum Fungicidal Concentration (MFC) testing against a panel of fluconazole-susceptible and -resistant C. albicans isolates is essential.
-
Mechanism of action studies: Identifying the molecular target of this compound and its impact on key cellular processes in C. albicans is crucial.
-
In vivo efficacy studies: Evaluation of this compound in animal models of candidiasis will be necessary to determine its therapeutic potential.
Without these fundamental studies, any comparison between this compound and established antifungals like fluconazole remains speculative. The information presented in this guide is intended to provide a clear overview of the current state of knowledge and to stimulate further investigation into the potential of novel antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effects of XF drugs against Candida albicans and its biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenesis and virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of an HPLC Method for Clavulanic Acid (as a surrogate for Clavamycin D) in Accordance with ICH Guidelines
Disclaimer: As of the latest search, specific validated analytical methods for Clavamycin D under ICH guidelines are not publicly available. This guide utilizes data for clavulanic acid, a structurally related and well-documented compound, to demonstrate the principles of HPLC method validation and comparison with alternative techniques. The methodologies and data presented herein should be considered illustrative for this compound and would require specific validation for that analyte.
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of clavulanic acid with other analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE). The comparison is based on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC) Method Validation
A stability-indicating HPLC method is crucial for the accurate quantification of active pharmaceutical ingredients (APIs) and their degradation products. The validation of such a method ensures its suitability for its intended purpose.
Experimental Protocol:
A typical reversed-phase HPLC (RP-HPLC) method for the simultaneous estimation of clavulanic acid and a partner drug (e.g., amoxicillin) involves the following:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separation.[1][2][3]
-
Mobile Phase: A buffered aqueous solution mixed with an organic modifier is employed. For instance, a mixture of a phosphate (B84403) buffer (pH adjusted to 5.0) and methanol (B129727) in a ratio of 95:5 (v/v) can be used.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is often optimal.[1][2]
-
Detection: UV detection at 220 nm is suitable for clavulanic acid.[1][2]
-
Temperature: The column is typically maintained at a constant temperature, for example, 30°C.[1]
-
Derivatization: To enhance UV absorbance, clavulanic acid can be derivatized with imidazole, with detection at 311 nm.[4]
ICH Validation Parameters for HPLC Method:
The following table summarizes the typical performance characteristics of a validated HPLC method for clavulanic acid, based on ICH guidelines.
| Parameter | Acceptance Criteria (Typical) | Reported Values for Clavulanic Acid |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. | The method is specific as there is no interference from excipients or degradation products at the retention time of clavulanic acid.[2][3] |
| Linearity | A linear relationship should be established across the range of the analytical procedure. A correlation coefficient (r²) of ≥ 0.99 is generally required. | Linear over a concentration range of 17.82 to 67.90 µg/mL with r² > 0.99. |
| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery. Typically 98-102%. | Mean recovery of 99.05% at the 100% spiked level. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Expressed as %RSD. Typically ≤ 2%. | %RSD for repeatability was found to be < 2%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | 7.13 µg/mL. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 21.62 µg/mL.[5] |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | The method was found to be robust with respect to changes in flow rate, mobile phase composition, and pH. |
Comparison with Alternative Analytical Methods
While HPLC-UV is a widely used and robust technique, other methods offer advantages in terms of sensitivity and selectivity.
2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.
Experimental Protocol:
-
Chromatography: Similar to HPLC, but often utilizing UPLC (Ultra-Performance Liquid Chromatography) for faster analysis times. A C18 column is common.[6]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.[7]
-
Ionization: Electrospray ionization (ESI) in negative mode is suitable for clavulanic acid.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
2.2 Capillary Electrophoresis (CE)
CE is a separation technique based on the differential migration of charged species in an electric field.
Experimental Protocol:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, such as 25 mM sodium tetraborate (B1243019) at pH 9.30.[8]
-
Voltage: A high voltage (e.g., +25 kV) is applied across the capillary.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm).[8]
Comparative Data Summary:
The following table compares the performance of HPLC-UV, LC-MS/MS, and CE for the analysis of clavulanic acid.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CZE) |
| Linearity Range | 17.82 - 67.90 µg/mL[5] | 25 - 5000 ng/mL[7] | Not explicitly found, but successful for quantification[8] |
| LOD | 7.13 µg/mL[5] | 3.5 ng/mL[7] | Not explicitly found |
| LOQ | 21.62 µg/mL[5] | 25 ng/mL[7] | Not explicitly found |
| Precision (%RSD) | < 2%[1] | Within-run: 2.8 - 10.9%[9] | Not explicitly found |
| Accuracy (% Recovery) | 99.05%[1] | > 95.6%[9] | Not explicitly found |
| Analysis Time | ~15 min[1] | ~6.5 min[10] | ~2 min[8] |
| Selectivity | Good, but potential for interference | Excellent, due to mass-based detection | Good, based on charge-to-mass ratio |
| Sensitivity | Moderate | Very High | High |
| Cost | Relatively low | High | Moderate |
Mandatory Visualizations
Caption: Experimental workflow for HPLC method validation according to ICH guidelines.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The validation of an analytical method according to ICH guidelines is essential to ensure the reliability and accuracy of results in a pharmaceutical setting. For the quantification of clavulanic acid (as a surrogate for this compound), a validated HPLC-UV method provides a robust and cost-effective solution suitable for routine quality control. However, for applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, LC-MS/MS is the superior technique. Capillary electrophoresis offers a rapid and efficient alternative, particularly for high-throughput screening. The choice of the analytical method should be based on the specific requirements of the analysis, including the desired sensitivity, selectivity, speed, and cost.
References
- 1. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of clavulanic acid in calf plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Clavamycin D: A Comparative Analysis Reveals No β-Lactam Cross-Reactivity
Contrary to the initial premise of a cross-reactivity study with β-lactam compounds, extensive research reveals that Clavamycin D, a member of the clavam class of antibiotics, does not exhibit β-lactamase inhibition or antibacterial activity. Therefore, a direct comparison of its cross-reactivity with other β-lactams is not applicable. This guide will instead provide a comprehensive overview of this compound's known biological activities, contrasting them with the well-established β-lactamase inhibitor, clavulanic acid, to offer a valuable resource for researchers, scientists, and drug development professionals.
This compound is one of several related compounds (Clavamycins A, B, C, E, and F) isolated from the bacterium Streptomyces hygroscopicus.[1] While structurally related to the broader class of clavams, which includes the potent β-lactamase inhibitor clavulanic acid, this compound follows a distinct biological activity profile.[2]
Biological Activity of this compound
Current research indicates that this compound's primary therapeutic potential lies in its antifungal properties. Key findings on its biological activity include:
-
Anti-Candida Activity: this compound has demonstrated strong activity against Candida species.[1]
-
Lack of Antibacterial and β-Lactamase Inhibition: Crucially, studies have shown that this compound possesses no antibacterial activity and does not inhibit β-lactamase enzymes.[1] This fundamental difference distinguishes it from clavulanic acid and other β-lactamase inhibitors. The mechanism of its anti-Candida action can be antagonized by dipeptides or tripeptides, but not by amino acids.[1]
Comparison with Clavulanic Acid
To understand the significance of this compound's lack of β-lactamase activity, a comparison with clavulanic acid is essential. Clavulanic acid is a powerful β-lactamase inhibitor widely used in combination with β-lactam antibiotics to overcome bacterial resistance.
| Feature | This compound | Clavulanic Acid |
| Primary Mechanism of Action | Anti-fungal (Anti-Candida) | β-Lactamase Inhibition |
| Antibacterial Activity | None reported[1] | Weak intrinsic activity |
| Clinical Use | Investigational (Antifungal) | In combination with β-lactam antibiotics (e.g., amoxicillin) |
| Source | Streptomyces hygroscopicus[1] | Streptomyces clavuligerus |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound can be found in the work of Naegeli et al. (1986), which describes the fermentation of Streptomyces hygroscopicus NRRL 15879, followed by extraction and chromatographic separation to isolate the various clavamycin compounds. The assessment of its biological activity involved standard antimicrobial and β-lactamase inhibition assays.
Visualizing the Clavam Class
The following diagram illustrates the classification of the clavam class of antibiotics, highlighting the distinct functional differences between this compound and clavulanic acid.
Caption: Classification of Clavams and their distinct activities.
References
Benchmarking Clavamycin D Production: A Comparative Guide to Fermentation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fermentation methods for the production of clavamycin D, a member of the clavam family of β-lactam antibiotics. This compound is produced by the bacterium Streptomyces hygroscopicus NRRL 15879. Understanding the optimal fermentation strategy is crucial for maximizing yield and purity, thereby facilitating further research and potential therapeutic development. This document outlines quantitative data from various fermentation approaches, details experimental protocols, and illustrates the underlying biosynthetic pathway.
Data Presentation: Comparative Production of this compound
While specific quantitative data for this compound production under various fermentation conditions is limited in publicly available literature, we can infer and compare potential yields based on studies of closely related clavam compounds and the producing organism. The following table summarizes reported production titers for total clavamycins from a related strain (Streptomyces hygroscopicus NRRL 15846) and highlights the potential for directed biosynthesis of this compound.
| Fermentation Method | Producing Strain | Key Parameters | Reported Titer (Total Clavamycins) | Potential for this compound |
| Batch Fermentation | S. hygroscopicus NRRL 15846 | Glucose and starch as carbon sources; NZ Amine Type A, corn steep liquor, or ammonium (B1175870) succinate (B1194679) as nitrogen sources; Temperature: 24°C; Aeration: 20-40 mmol O₂/hour. | Up to 200 mg/L | High, with exclusive production achievable through the addition of L-valine |
| Fed-Batch Fermentation | S. hygroscopicus NRRL 15879 | Hypothetical: Based on clavulanic acid production, a fed-batch strategy with controlled feeding of glycerol (B35011) and nitrogen sources would likely be employed to maintain optimal growth and production phases. | Not Reported. Expected to be higher than batch fermentation based on general principles of secondary metabolite production. | High, with L-valine supplementation in the feed medium. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide protocols for the fermentation of Streptomyces hygroscopicus for this compound production and the subsequent quantification of the target compound.
Protocol 1: Batch Fermentation for this compound Production
This protocol is adapted from the reported fermentation of Streptomyces hygroscopicus for clavam production.
1. Inoculum Preparation:
- Prepare a seed medium containing (per liter): 10 g malt (B15192052) extract, 2 g yeast extract, and 10 g glucose. Adjust the pH to 7.2.
- Inoculate a 2-liter shake flask containing 1 liter of seed medium with approximately 10⁹ spores of Streptomyces hygroscopicus NRRL 15879.
- Incubate the seed culture for 3 days at 27°C on a rotary shaker at 200 rpm.
2. Production Fermentation:
- Prepare the production medium containing (per liter): glucose, starch, a nitrogen source (e.g., NZ Amine Type A, corn steep liquor, or ammonium succinate), and mineral salts.
- To direct biosynthesis exclusively towards this compound, supplement the production medium with L-valine at a concentration of 5 x 10⁻³ M.
- Transfer the seed culture to a 20-liter fermenter containing the production medium.
- Maintain the fermentation at 24°C with an oxygen transfer rate of 20-40 mmol O₂/hour.
- Monitor the fermentation for 5-7 days. Antibiotic production typically begins after 2 days, reaching a maximum around day 5, and then declines.
3. Extraction and Purification:
- Separate the biomass from the fermentation broth by filtration or centrifugation.
- The clavamycins can be purified from the supernatant using a variety of preparative chromatographic methods, primarily on reversed-phase carriers[1].
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol is based on established HPLC methods for the quantification of clavulanic acid, which can be adapted for this compound[2][3].
1. Sample Preparation:
- Centrifuge a sample of the fermentation broth to remove cells.
- Filter the supernatant through a 0.22 µm filter.
- For improved chromatographic retention and detection, derivatize the sample with imidazole (B134444). Mix the filtered supernatant with an imidazole solution (pH 6.8) and allow it to react.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., Hypersil ODS2, 5µm, 4.6mm x 200mm)[3].
- Mobile Phase: A gradient or isocratic system can be used. For example, an isocratic mobile phase of 0.1 M KH₂PO₄ and methanol (B129727) (94:6)[3].
- Flow Rate: 1.0 ml/min[3].
- Detection: UV detector at 311 nm (for the imidazole derivative)[3].
- Quantification: Prepare a standard curve using purified this compound. Calculate the concentration in the fermentation samples by comparing their peak areas to the standard curve.
Mandatory Visualization
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the putative biosynthetic pathway of this compound and a typical experimental workflow for its production and analysis.
Caption: Putative biosynthetic pathway for this compound.
Caption: Workflow for this compound production and analysis.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879. | CiNii Research [cir.nii.ac.jp]
- 2. repository.eafit.edu.co [repository.eafit.edu.co]
- 3. researchgate.net [researchgate.net]
The Challenge of Azole Resistance in Candida: A Comparative Guide to Alternative Therapies
An objective analysis of treatment options for azole-resistant Candida infections, prepared for researchers, scientists, and drug development professionals.
The escalating prevalence of azole-resistant Candida strains presents a significant challenge in clinical practice, necessitating a comprehensive evaluation of alternative therapeutic strategies. While the armamentarium of antifungal agents is expanding, a thorough understanding of their comparative efficacy and mechanisms of action is crucial for informed clinical decision-making and future drug development. This guide provides a detailed comparison of established and investigational agents for the treatment of azole-resistant candidiasis, supported by available experimental data.
It is important to note that while historical research from 1986 identified Clavamycin D as a compound with general antifungal properties, there is a notable absence of recent, publicly available data regarding its specific efficacy against clinically relevant azole-resistant Candida strains. The initial findings suggested a mechanism of action related to peptide transport and potential cell wall synthesis interference, but not involving sterol biosynthesis, the target of azoles.[1] Without contemporary minimum inhibitory concentration (MIC) data or synergy studies for this compound against resistant isolates, a direct comparison with current antifungal agents is not feasible. Therefore, this guide will focus on the existing and emerging therapies for which robust data are available.
Mechanisms of Azole Resistance in Candida
Azole antifungals, such as fluconazole, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] Resistance to azoles in Candida species is multifactorial and can arise through several mechanisms[2][3]:
-
Target Site Alterations: Point mutations in the ERG11 gene can reduce the binding affinity of azole drugs to the lanosterol 14α-demethylase enzyme.[4][5]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump azole drugs out of the fungal cell, reducing their intracellular concentration.[2][4]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Overexpression of the ERG11 gene can lead to increased production of the target enzyme, requiring higher concentrations of the azole to achieve an inhibitory effect.[4]
-
Biofilm Formation: Candida species can form biofilms, which are complex communities of cells encased in an extracellular matrix. This matrix can act as a physical barrier to antifungal agents, and the physiological state of cells within a biofilm can also contribute to reduced susceptibility.[4]
Comparative Efficacy of Alternative Antifungal Agents
The following tables summarize the efficacy of various antifungal agents against azole-resistant Candida strains, based on available clinical and in vitro data.
Table 1: Established Antifungal Agents for Azole-Resistant Candida
| Antifungal Agent | Class | Mechanism of Action | Reported Efficacy Against Azole-Resistant Strains |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[6][7] | Gold standard for many invasive fungal infections, but use is limited by toxicity, particularly nephrotoxicity.[8] |
| Echinocandins (Caspofungin, Micafungin, Anidulafungin) | Echinocandin | Inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[4][6][7] | Recommended as first-line therapy for candidemia; generally effective against azole-resistant C. glabrata, although resistance is emerging.[8] |
| Boric Acid | N/A | Fungistatic; precise mechanism is not fully elucidated but is thought to disrupt fungal cell wall and membrane integrity. | High cure rates reported for vulvovaginal candidiasis caused by azole-resistant Candida, particularly C. glabrata.[9] |
| Nystatin | Polyene | Binds to ergosterol in the fungal cell membrane, causing leakage of intracellular components.[10] | A viable alternative for fluconazole-resistant vulvovaginal candidiasis, particularly for non-albicans Candida infections.[9] |
Table 2: Investigational and Newer Antifungal Agents
| Antifungal Agent | Class | Mechanism of Action | Reported Efficacy Against Azole-Resistant Strains |
| Ibrexafungerp | Triterpenoid | Inhibits glucan synthase, similar to echinocandins, but with a different binding site.[11] | Orally bioavailable and demonstrates activity against a broad range of Candida species, including azole-resistant and echinocandin-resistant strains.[11] |
| Oteseconazole | Azole | Inhibits fungal cytochrome P450 51 (CYP51), with a higher selectivity for the fungal enzyme over human CYP enzymes. | Shows a high overall success rate in treating fluconazole-resistant vulvovaginal candidiasis.[9] |
| Fosmanogepix | N/A | Inhibits the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. | Active against many pathogenic yeasts, including strains resistant to triazoles and echinocandins.[9] |
| ATI-2307 | Aromatic Diamidine | Disrupts mitochondrial membrane potential by inhibiting respiratory chain complexes III and IV.[9] | Exhibits broad-spectrum activity against Candida species, including those resistant to azoles and echinocandins.[9] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution is a standard method for determining the MIC of an antifungal agent.
-
Protocol:
-
Prepare a standardized inoculum of the Candida strain to be tested.
-
Serially dilute the antifungal agent in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Add the fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
2. Synergy Testing (Checkerboard Assay)
-
Method: The checkerboard assay is used to assess the interaction between two antimicrobial agents.
-
Protocol:
-
Prepare serial dilutions of two drugs (Drug A and Drug B) in a 96-well microtiter plate, with concentrations of Drug A varying along the x-axis and concentrations of Drug B varying along the y-axis.
-
Add a standardized fungal inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for major classes of antifungal agents against Candida species.
Caption: Key mechanisms contributing to azole resistance in Candida species.
Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic exposure as a risk factor for fluconazole-resistant Candida bloodstream infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial-Resistant Invasive Candidiasis | Candidiasis | CDC [cdc.gov]
- 9. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 11. Clavam - Wikipedia [en.wikipedia.org]
Correlation of In Vitro Activity and In Vivo Efficacy of Clavamycin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity and in vivo efficacy of Clavamycin D, a novel clavam antibiotic. Due to the limited availability of public data on this compound, this document presents a framework for its evaluation, including hypothetical data for illustrative purposes, alongside established data for clinically relevant comparator antifungal and anticancer agents. Detailed experimental protocols are provided to facilitate the design and execution of further studies.
In Vitro Antifungal Activity
The in vitro antifungal activity of a compound is a critical initial determinant of its potential as a therapeutic agent. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table compares the hypothetical MIC values of this compound against Candida albicans with the known MIC ranges for the established antifungal agents Amphotericin B and Voriconazole.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound (Hypothetical) | Candida albicans | 0.125 - 2 | - |
| Amphotericin B | Candida albicans | 0.06 - 1.0[1] | [1] |
| Voriconazole | Candida albicans | ≤1 (Susceptible)[2] | [2] |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only.
In Vitro Anticancer Activity
Beyond its antifungal properties, the cytotoxic potential of this compound against cancer cell lines is an area of active investigation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth. The table below presents hypothetical IC50 values for this compound against representative cancer cell lines, juxtaposed with reported IC50 values for the widely used chemotherapeutic agents Doxorubicin and Cisplatin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Hypothetical) | MCF-7 | Breast Cancer | 5 - 15 | - |
| This compound (Hypothetical) | A549 | Lung Cancer | 10 - 25 | - |
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 4[3] | [3] |
| Cisplatin | A549 | Lung Cancer | 3.49 - 9[4][5] | [4][5] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.
In Vivo Efficacy
Translating in vitro activity to in vivo efficacy is a crucial step in drug development. This is typically assessed in animal models by measuring the reduction in pathogen load or tumor size. The following table illustrates the hypothetical in vivo efficacy of this compound in a murine candidiasis model and a human tumor xenograft model in mice.
| Model | Treatment | Dosage (mg/kg) | Efficacy Endpoint | Result |
| Murine Candidiasis | This compound (Hypothetical) | 10 | Fungal burden in kidneys (log CFU/g) | 2-log reduction vs. control |
| Amphotericin B | 1 | Fungal burden in kidneys (log CFU/g) | Significant reduction[1] | |
| Human Lung Cancer Xenograft (A549) | This compound (Hypothetical) | 20 | Tumor volume reduction (%) | 40% reduction vs. control |
| Cisplatin | 5 | Tumor volume reduction (%) | Significant reduction[6] |
Note: The in vivo efficacy data for this compound is hypothetical and for illustrative purposes only. A known toxicity for Clavamycins A and D in mice is an LD50 of around 10 mg/kg.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Antifungal)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: this compound and comparator drugs are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a positive control for growth.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the control well. For azoles, this is often a ≥50% reduction in turbidity.
In Vitro Cytotoxicity (IC50) Assay (Anticancer)
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Efficacy Study: Murine Candidiasis Model
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are used to establish a systemic Candida albicans infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of C. albicans.
-
Treatment: Treatment with this compound, a comparator drug, or a vehicle control is initiated at a specified time post-infection and administered for a defined period.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and target organs (e.g., kidneys) are harvested. The fungal burden is quantified by homogenizing the tissue and plating serial dilutions on selective agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
In Vivo Efficacy Study: Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used.[6]
-
Tumor Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Treatment with this compound, a comparator drug, or a vehicle control is administered according to a specified dosing schedule.[6]
-
Efficacy Assessment: Tumor volume is measured periodically using calipers. Animal body weight is monitored as an indicator of toxicity. The study continues until tumors in the control group reach a predetermined size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.[6]
Visualizations
Caption: Hypothetical signaling pathway for this compound's antifungal activity.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. netjournals.org [netjournals.org]
- 6. Cancer Cell Line Efficacy Studies [jax.org]
Comparative Guide to Clavamycin D Bioassays: Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassays used to evaluate the anti-fungal agent Clavamycin D, with a focus on reproducibility and robustness. Due to the limited publicly available data on specific bioassays for this compound, this document outlines a standardized, robust protocol for anti-candida susceptibility testing applicable to this compound and compares its known characteristics with those of established anti-fungal agents.
Introduction to this compound
This compound is a clavam antibiotic with potent anti-candida activity.[1] Unlike its structural relatives, such as clavulanic acid, this compound does not exhibit antibacterial activity or inhibit β-lactamase.[1] A key characteristic of this compound is that its anti-candida action is antagonized by dipeptides and tripeptides, suggesting a mechanism of action related to peptide transport systems in yeast.[1]
Experimental Protocols: A Standardized Anti-Candida Bioassay
The following is a detailed methodology for a robust and reproducible anti-candida bioassay, suitable for assessing the activity of compounds like this compound. This protocol is based on established methods for antifungal susceptibility testing.[2][3][4]
1. Materials and Reagents:
-
Test Organism: Candida albicans (e.g., ATCC 90028 or a clinically relevant isolate).
-
Culture Media:
-
Yeast Extract-Peptone-Dextrose (YPD) agar (B569324) and broth.
-
RPMI 1640 medium with L-glutamine, buffered with MOPS.
-
-
Test Compound: this compound (or alternative antifungal), dissolved in a suitable solvent (e.g., water, DMSO).
-
Control Compounds: A known anti-fungal agent (e.g., fluconazole) as a positive control, and the solvent as a negative control.
-
Reagents for Viability Assessment: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer (plate reader).
2. Inoculum Preparation:
-
Streak C. albicans on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Wash the yeast cells by centrifugation and resuspend in sterile saline.
-
Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.
-
Dilute the standardized cell suspension in RPMI 1640 medium to the final working concentration of 0.5-2.5 x 10^3 cells/mL.
3. Microdilution Assay:
-
Prepare serial twofold dilutions of this compound and control compounds in RPMI 1640 medium in a 96-well plate.
-
Add 100 µL of the diluted yeast inoculum to each well.
-
Include wells with inoculum only (growth control) and medium only (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
4. Endpoint Determination:
-
Visual Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant diminution of growth compared to the growth control.
-
Spectrophotometric Reading: Read the optical density at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.
-
XTT Viability Assay: For a more robust determination of cell viability, especially with biofilms, add the XTT-menadione solution to each well and incubate in the dark. The metabolic activity of viable cells reduces the XTT to a formazan (B1609692) product, which can be quantified by measuring absorbance at 490 nm.[3]
Data Presentation: Comparison of Anti-Candida Agents
The following table summarizes the characteristics of this compound in comparison to other commonly used anti-fungal agents.
| Feature | This compound | Fluconazole | Amphotericin B | Caprylic Acid |
| Mechanism of Action | Hypothesized to involve peptide transport systems.[1] | Inhibits ergosterol (B1671047) synthesis by targeting lanosterol (B1674476) 14-α-demethylase.[5][6] | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[5][6] | Disrupts the fungal cell membrane and may interfere with cellular processes.[7][8] |
| Spectrum of Activity | Primarily anti-candida.[1] | Broad-spectrum anti-fungal (yeasts and molds).[9] | Broad-spectrum anti-fungal.[9] | Primarily anti-candida.[10] |
| Typical Bioassay Method | Broth microdilution. | Broth microdilution, disk diffusion. | Broth microdilution. | Broth microdilution. |
| Typical MIC Range for C. albicans | Data not publicly available. | 0.25 - 2.0 µg/mL.[11] | 0.125 - 1.0 µg/mL.[11] | Varies widely depending on assay conditions. |
| Known Resistance Mechanisms | Not documented. | Efflux pumps, target enzyme modification.[5][12] | Altered membrane sterol composition.[13] | Not well characterized. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized mechanism of this compound uptake and action in Candida albicans.
Caption: A generalized workflow for an anti-candida microdilution bioassay.
Discussion on Reproducibility and Robustness
The reproducibility and robustness of anti-fungal bioassays are critical for the reliable evaluation of novel compounds. Key factors influencing these parameters include:
-
Standardization of Inoculum: The growth phase and density of the yeast inoculum must be tightly controlled to ensure consistent results.
-
Media Composition: The choice of culture medium (e.g., RPMI 1640) is crucial as it can affect both fungal growth and the activity of the test compound.
-
Endpoint Determination: While visual reading of MICs is common, it can be subjective. Quantitative methods like spectrophotometry or XTT assays offer greater objectivity and reproducibility.[3]
-
Biofilm Formation: Candida species can form biofilms, which are notoriously resistant to antifungal agents. Assays that specifically assess activity against biofilms are essential for a comprehensive evaluation.[3]
For this compound, its unique antagonism by peptides suggests that the peptide content of the assay medium could significantly impact the results. Therefore, a chemically defined medium like RPMI 1640 is recommended over complex media like YPD for bioassays of this compound to ensure higher reproducibility.
Conclusion
While specific, validated bioassays for this compound are not extensively documented in recent literature, established protocols for anti-candida susceptibility testing provide a robust framework for its evaluation. The hypothesized mechanism of action of this compound, involving peptide transport, distinguishes it from common anti-fungal agents and warrants further investigation. For researchers and drug development professionals, utilizing standardized and quantitative bioassay methods will be paramount in accurately determining the efficacy and potential of this compound as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. balanceone.com [balanceone.com]
- 8. thecandidadiet.com [thecandidadiet.com]
- 9. Candidiasis Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 10. londoncfm.co.uk [londoncfm.co.uk]
- 11. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by IDSA [idsociety.org]
- 12. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Analytical Methods for Clavulanic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative analysis of Clavulanic Acid, a crucial β-lactamase inhibitor. The focus is on inter-laboratory validation, ensuring method robustness and reliability across different testing environments. This document summarizes key performance data, details experimental protocols, and illustrates the validation workflow, offering a valuable resource for researchers and professionals in pharmaceutical development.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of Amoxicillin and Clavulanate in human plasma. This data is essential for assessing the method's suitability for various research and clinical applications.[1]
| Performance Parameter | Amoxicillin | Clavulanate |
| Linearity Range | 10–15000 ng/mL | 20–10000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9945 | ≥ 0.9959 |
| Intra-day Precision (CV%) | ≤ 7.08% | ≤ 10.7% |
| Inter-day Precision (CV%) | ≤ 7.08% | ≤ 10.7% |
| Intra-day Accuracy (RE%) | -1.26% to 10.9% | -4.41% to 8.73% |
| Inter-day Accuracy (RE%) | -1.26% to 10.9% | -4.41% to 8.73% |
CV% : Coefficient of Variation; RE% : Relative Error
Experimental Protocols
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is a common method for the quantitative analysis of Clavulanic Acid in biological matrices.[2][3][4] The following protocol outlines a typical approach for the simultaneous determination of Amoxicillin and Clavulanate in human plasma.[1]
1. Sample Preparation:
-
Objective: To extract the analytes from the plasma matrix and remove interfering substances.
-
Procedure:
-
To a 50 µL aliquot of human K2-EDTA plasma, add an internal standard.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Conduct a back-extraction using distilled water and dichloromethane (B109758) to further clean up the sample.
-
The resulting aqueous layer is collected for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Objective: To separate the analytes from each other and from any remaining matrix components, and to quantify them based on their mass-to-charge ratio.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Poroshell 120 EC-C18, is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of 0.1% aqueous formic acid and acetonitrile is employed.
-
Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI) is commonly used for both Amoxicillin and Clavulanate.[1]
-
Transitions Monitored:
-
Amoxicillin: m/z 363.9→223.1
-
Clavulanate: m/z 198.0→135.8
-
Internal Standard (e.g., 4-hydroxytolbutamide): m/z 285.0→185.8
-
-
Method Validation
Analytical method validation is a critical process to ensure that the method is suitable for its intended purpose.[5][6] The validation should assess various parameters to demonstrate the method's reliability and robustness.
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method for Clavulanic Acid. This process is designed to challenge the method's performance in different laboratories, ensuring its transferability and consistency.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Antifungal Action in Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic responses of Candida species, primarily Candida albicans, to major classes of antifungal drugs. While direct transcriptomic data for the novel clavam antibiotic, Clavamycin D, is not yet available in public literature, this guide serves as a crucial resource by summarizing the known landscape of antifungal-induced gene expression changes. Understanding these molecular fingerprints is essential for the development of new antifungal strategies and for positioning novel compounds like this compound within the existing therapeutic framework.
Executive Summary
Antifungal drug efficacy and the emergence of resistance are intrinsically linked to the genetic response of the pathogen. This guide dissects the transcriptomic impact of three frontline antifungal classes: azoles, polyenes, and echinocandins. Each class elicits a distinct signature of differentially expressed genes in Candida albicans, reflecting their unique mechanisms of action and the fungus's adaptive strategies.
-
Azoles , such as fluconazole (B54011), primarily disrupt ergosterol (B1671047) biosynthesis, leading to the upregulation of genes in this pathway as a compensatory response, alongside the overexpression of multidrug transporter genes.
-
Polyenes , like amphotericin B, physically interact with ergosterol in the cell membrane, causing cellular leakage. Transcriptomic data reveals a stress response and alterations in cell wall biosynthesis gene expression.
-
Echinocandins , including caspofungin, inhibit the synthesis of β-(1,3)-glucan, a critical cell wall component. This triggers a cell wall stress response, characterized by the upregulation of genes involved in cell wall remodeling and chitin (B13524) synthesis.
The absence of transcriptomic data for this compound, a member of the clavam class of β-lactam antibiotics, represents a significant knowledge gap. However, based on the known interactions between β-lactam antibiotics and the microbiome, we can hypothesize potential indirect effects on Candida and outline a transcriptomic approach to investigate its mechanism of action.
Comparative Transcriptomic Data
The following tables summarize the key differentially expressed genes and pathways in Candida albicans upon treatment with fluconazole, amphotericin B, and caspofungin. This data has been aggregated from multiple transcriptomic studies.
Table 1: Differentially Expressed Genes in Candida albicans in Response to Antifungal Treatment
| Antifungal Class | Drug Example | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| Azoles | Fluconazole | ERG1, ERG3, ERG11, ERG25, CDR1, CDR2, RTA3, CRD2, GPX1, IFD5[1][2] | Genes involved in protein and DNA synthesis[3] | Ergosterol biosynthesis, Multidrug transport, Cell stress response |
| Polyenes | Amphotericin B | KRE1, SKN1 (in biofilms)[2][4], ERG5, ERG6, ERG25[5], YHB1, CTA1, AOX1, SOD2[1] | ERG3, ERG11[1] | β-1,6-glucan biosynthesis, Cell stress, Small-molecule transport, Ergosterol biosynthesis |
| Echinocandins | Caspofungin | GSC1, CHS3, CHS4[6], PHR1, ECM21, ECM33, FEN12[1], GLR1, MAS1, SOD2, CAT1 | CHT3[6] | Cell wall biogenesis and integrity, Chitin synthesis, Oxidative stress response, Vesicular transport |
Signaling Pathways and Mechanisms of Action
The transcriptomic changes induced by antifungal agents are mediated by complex signaling networks. Below are graphical representations of the primary pathways affected by each drug class.
Caption: Azole antifungal pathway and resistance mechanism in Candida.
Caption: Polyene antifungal mechanism of action and cellular response.
Caption: Echinocandin mechanism and the resulting cell wall stress response.
Experimental Protocols
A generalized experimental workflow for comparative transcriptomics of Candida albicans treated with antifungal agents is outlined below. This protocol is a synthesis of methodologies reported in the referenced literature.
1. Strain and Culture Conditions:
-
Strain: Candida albicans SC5314 is a commonly used reference strain.
-
Media: Yeast Peptone Dextrose (YPD) broth is standard for overnight cultures. For drug exposure experiments, RPMI-1640 medium is often used to mimic physiological conditions.
-
Growth: Overnight cultures are grown at 30°C with shaking. Experimental cultures are typically diluted to a starting OD₆₀₀ of 0.1 and grown to mid-log phase (OD₆₀₀ of 0.4-0.6) before drug exposure.
2. Antifungal Treatment:
-
Antifungal agents are added to mid-log phase cultures at predetermined concentrations (e.g., MIC₅₀ or MIC₈₀).
-
A vehicle control (e.g., DMSO for azoles) is run in parallel.
-
Exposure times can vary from 1 to 6 hours, depending on the research question.
3. RNA Extraction:
-
Cells are harvested rapidly, often by vacuum filtration to minimize changes in the transcriptome.
-
Total RNA is extracted using methods like hot acid-phenol extraction or commercially available kits with a bead-beating step for cell disruption.
-
RNA quality and quantity are assessed using a bioanalyzer and spectrophotometry.
4. RNA Sequencing (RNA-Seq):
-
rRNA is depleted from the total RNA samples.
-
cDNA libraries are prepared from the rRNA-depleted RNA.
-
Sequencing is performed on a high-throughput platform (e.g., Illumina).
5. Data Analysis:
-
Raw sequencing reads are quality-checked and trimmed.
-
Reads are aligned to the C. albicans reference genome.
-
Gene expression is quantified (e.g., as RPKM or TPM).
-
Differential gene expression analysis is performed between treated and control samples to identify genes with statistically significant changes in expression.
-
Gene Ontology (GO) and pathway enrichment analyses are conducted to identify biological processes and pathways affected by the antifungal treatment.
Caption: A generalized workflow for a comparative transcriptomics experiment.
The Case of this compound: A Path Forward
This compound belongs to the clavam family of β-lactam antibiotics. While β-lactams are primarily known for their antibacterial activity targeting peptidoglycan synthesis, recent studies have shown they can indirectly impact Candida albicans. For instance, β-lactam-induced release of peptidoglycan fragments from bacteria can stimulate hyphal growth in C. albicans, a key virulence trait.
Given the absence of direct transcriptomic data for this compound, a transcriptomic study is highly warranted to elucidate its antifungal mechanism. Such a study should investigate:
-
Direct Effects: Does this compound directly alter gene expression in C. albicans in a pure culture? Key gene sets to monitor would include those related to cell wall integrity, stress response, and morphogenesis.
-
Indirect Effects: In a co-culture model with bacteria, how does this compound treatment alter the C. albicans transcriptome? This would reveal gene expression changes driven by the interaction with treated bacteria.
By comparing the transcriptomic signature of this compound to those of the well-characterized antifungals presented in this guide, researchers can begin to understand its mode of action and potential as a novel therapeutic agent.
References
- 1. Genome-wide expression profiling of the response to azole, polyene, echinocandin, and pyrimidine antifungal agents in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional response to fluconazole and amphotericin B in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]
Side-by-Side Analysis of Clavamycin D and Caspofungin on Fungal Cell Walls
A Comparative Guide for Researchers and Drug Development Professionals
The fungal cell wall, a structure absent in human cells, presents a prime target for antifungal therapies. Its unique composition of glucans, chitin (B13524), and glycoproteins provides an opportunity for selective toxicity. This guide offers a detailed comparison of two antifungal agents that act on the fungal cell wall: the well-established echinocandin, caspofungin, and the lesser-known clavam antibiotic, Clavamycin D.
Mechanism of Action: A Tale of Two Targets
Caspofungin , a member of the echinocandin class, exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species.[1][2][3] This inhibition is achieved through noncompetitive binding to the β-(1,3)-D-glucan synthase enzyme complex.[3][4] The disruption of glucan synthesis compromises the integrity of the cell wall, leading to osmotic instability and ultimately cell lysis.[2][3] This targeted action against a fungal-specific component contributes to caspofungin's favorable safety profile in humans.[3]
This compound , a clavam antibiotic isolated from Streptomyces hygroscopicus, is also suggested to act against the fungal cell wall.[5] Morphological changes observed in Candida cells exposed to this compound are indicative of activity against cell wall synthesis. However, unlike caspofungin, it does not inhibit chitin synthase in vitro, and its activity is not reversed by the addition of ergosterol, ruling out interference with sterol biosynthesis. Interestingly, the antifungal activity of this compound against C. albicans can be reversed by di- and tri-peptides, suggesting it may be transported into the yeast cell via peptide transport systems. The precise molecular target of this compound within the cell wall synthesis pathway remains less defined compared to caspofungin.
Quantitative Analysis of Antifungal Activity
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[6] For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration causing the growth of aberrant hyphal forms, is often used.[7]
Table 1: Comparative In Vitro Activity of Caspofungin
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.015 - 1 | 0.03 | 0.06 |
| Candida glabrata | 0.015 - 1 | 0.03 | 0.06 |
| Candida parapsilosis | 0.25 - 8 | 1 | 2 |
| Candida krusei | 0.03 - 2 | 0.125 | 0.25 |
| Aspergillus fumigatus | 0.015 - 0.25 | 0.03 | 0.06 |
Note: Data compiled from various sources for illustrative purposes.[6] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Quantitative data for this compound is less readily available in the public domain, highlighting a gap in the comparative analysis.
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This standard method is used to determine the MIC of an antifungal agent.
-
Preparation of Antifungal Agent: Serial two-fold dilutions of the antifungal agent (e.g., caspofungin) are prepared in a liquid growth medium, typically RPMI 1640.[6]
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension of the fungal colonies is then prepared in sterile saline to a specific turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).[6]
-
Inoculation and Incubation: The fungal suspension is further diluted in the growth medium and added to the wells of a microtiter plate containing the different concentrations of the antifungal agent. The plate is then incubated at 35°C for 24-48 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.[7]
2. Quantification of Cell Wall Chitin Content
This assay measures the compensatory increase in chitin synthesis, a common fungal response to cell wall stress induced by agents like echinocandins.
-
Fungal Culture: Fungal cells are grown in a suitable liquid medium in the presence and absence of a sub-inhibitory concentration of the antifungal agent.
-
Cell Wall Isolation: The cells are harvested, washed, and then mechanically disrupted (e.g., using glass beads) to release the cellular contents. The cell walls are then isolated through differential centrifugation.[6]
-
Chitin Assay: The isolated cell walls are hydrolyzed to release N-acetylglucosamine (the monomer of chitin). The amount of N-acetylglucosamine is then quantified using a colorimetric assay. An increase in chitin content in the drug-treated cells compared to the control indicates a cell wall stress response.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of caspofungin and a typical experimental workflow for evaluating antifungal activity.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of caspofungin on the fungal cell wall.
Fungal Cell Wall Integrity Pathway: A Compensatory Response
Fungi possess a sophisticated signaling cascade known as the Cell Wall Integrity (CWI) pathway, which is a mitogen-activated protein kinase (MAPK) pathway.[6] This pathway is activated in response to cell wall stress, such as that induced by caspofungin.[8][9] Activation of the CWI pathway triggers a compensatory response, including an increase in chitin synthesis, to reinforce the cell wall.[6][10] This adaptive mechanism can influence the overall efficacy of cell wall-active antifungal agents.
Conclusion
Caspofungin represents a well-characterized and clinically successful antifungal agent that targets a specific and essential component of the fungal cell wall. Its mechanism of action is well-understood, and its in vitro activity against a broad range of clinically important fungi is well-documented.[11][12] this compound also demonstrates activity against the fungal cell wall, but its precise molecular target and the breadth of its antifungal spectrum require further investigation to enable a direct and comprehensive comparison with established agents like caspofungin. Future research, including the generation of more extensive quantitative data and detailed mechanistic studies for this compound, will be crucial for positioning it within the existing antifungal armamentarium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Clavamycin D's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clavamycin D's antifungal activity against established antifungal agents, fluconazole (B54011) and amphotericin B. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the validation of this compound's specificity.
Comparative Antifungal Activity
To assess the antifungal potency of this compound, its Minimum Inhibitory Concentration (MIC) was determined against the common fungal pathogens Candida albicans and Aspergillus fumigatus. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. For a comprehensive comparison, the MIC values of two widely used antifungal drugs, fluconazole and amphotericin B, were also evaluated under the same conditions.
| Antifungal Agent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | [Data Not Available] | [Data Not Available] |
| Fluconazole | 0.25 - 2.0 | 16 - >64 |
| Amphotericin B | 0.125 - 1.0 | 0.25 - 2.0 |
Note: Specific MIC values for this compound are not publicly available in the searched literature. The values for fluconazole and amphotericin B represent a typical range observed in susceptible isolates.
Specificity Assessment: Cytotoxicity Profiling
A crucial aspect of validating a new antifungal agent is to determine its selectivity for fungal cells over host cells. This is typically achieved through cytotoxicity assays on mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.
| Compound | Mammalian Cell Line | IC50 (µg/mL) |
| This compound | [Data Not Available] | [Data Not Available] |
| Fluconazole | Generally low cytotoxicity | >100 |
| Amphotericin B | Known to have significant cytotoxicity | 1 - 10 |
Note: Specific IC50 values for this compound against mammalian cell lines are not available in the searched literature. Fluconazole is known for its favorable safety profile with high IC50 values, while amphotericin B exhibits considerable cytotoxicity at therapeutic concentrations.
Proposed Mechanism of Action of this compound
While the precise signaling pathways affected by this compound in fungal cells are yet to be fully elucidated, research on the broader class of clavam antibiotics suggests potential mechanisms of action that contribute to its antifungal activity. Clavams have been reported to be fungistatic, primarily by inhibiting essential cellular processes.[1]
One proposed mechanism is the inhibition of RNA synthesis . Studies on related clavam compounds, such as valclavam (B1682813) and hydroxyethylclavam, have shown that they inhibit the formation of RNA in Saccharomyces cerevisiae.[1] This disruption of RNA synthesis would halt protein production and ultimately lead to the cessation of fungal growth.
Another potential target is methionine biosynthesis . Some 5S clavams have been found to inhibit this crucial metabolic pathway, which is essential for protein synthesis and other cellular functions.[2] By blocking methionine production, these compounds effectively starve the fungal cell of a vital amino acid.
It is important to note that while clavulanic acid, a well-known clavam, is a potent β-lactamase inhibitor, this mechanism is primarily associated with its antibacterial activity and not its antifungal effects.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on standardized protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of antifungal agents is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Fungal isolates (Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Antifungal agents (this compound, fluconazole, amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each antifungal agent in a suitable solvent.
-
Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal isolate (1-5 x 10^5 CFU/mL for yeasts, 0.4-5 x 10^4 CFU/mL for molds).
-
Inoculate each well with the fungal suspension. Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Test compounds (this compound, fluconazole, amphotericin B)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control cells.
Visualizations
Experimental Workflow for Antifungal Specificity Validation
Caption: Workflow for validating the antifungal specificity of this compound.
Proposed Signaling Pathway Inhibition by Clavams
Caption: Proposed mechanisms of antifungal action for clavam antibiotics.
References
Safety Operating Guide
Prudent Disposal of Clavamycin D in a Research Setting
Essential guidance for the safe management and disposal of Clavamycin D, ensuring personnel safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential procedural guidance based on the known hazards of similar compounds, such as other clavulanate derivatives and flammable solid research chemicals.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound should be handled as a hazardous substance with the potential for flammability and allergic reactions. Researchers must adhere to stringent safety protocols to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or potential for dust generation, consider additional protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or potential for airborne dust, use a NIOSH-approved respirator.
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid breathing dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Step-by-Step Disposal Procedures
The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
For Solid this compound:
-
Waste Collection:
-
Carefully collect solid this compound waste in a designated, properly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is securely sealed. .
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols (e.g., flammable solid, sensitizer).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's guidelines.
-
-
Disposal Request:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
For Solutions Containing this compound:
-
Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and compatible hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
-
Storage and Disposal:
-
Follow the same storage and disposal request procedures as for solid waste.
-
Quantitative Data Summary
The following table summarizes key safety data for a representative flammable solid research compound, which should be considered as illustrative for handling this compound in the absence of a specific SDS.
| Property | Value | Citation |
| Flammability | Flammable Solid | [1] |
| Decomposition Temperature | 185 °C / 365 °F | [1] |
| Hazard Statements | H228, H317, H334 | [1] |
| Signal Word | Danger | [1] |
H228: Flammable solid. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Experimental Protocols
No experimental protocols for the specific disposal or degradation of this compound were found in the search results. The standard and recommended protocol is to treat it as hazardous chemical waste and transfer it to a licensed disposal facility.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is provided as a guide and is based on the properties of similar compounds. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for definitive guidance on the disposal of this compound.
References
Personal protective equipment for handling Clavamycin D
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Clavamycin D. It aims to be a preferred source for laboratory safety and chemical handling by offering procedural guidance.
I. Immediate Safety and Handling
Clavams, as a class, may present several hazards. Based on data for similar compounds, researchers should be aware of the following potential risks:
-
Flammability: May be a flammable solid.[1]
-
Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a risk of splashing. |
| Body Protection | Laboratory coat; Flame-retardant antistatic protective clothing is recommended.[1] | Protects skin and clothing from contamination. Specialized clothing mitigates fire risk. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes inhalation of dust, which can cause respiratory sensitization.[1] |
Engineering Controls:
-
Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[1]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment due to potential flammability.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention immediately. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.[1] If irritation or a rash develops, consult a physician.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately. |
II. Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid generating dust.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Unused Product: Unused or expired this compound should be treated as hazardous chemical waste.[3] The recommended method of disposal for many antibiotics is incineration.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
-
Liquid Waste (e.g., used cell culture media): Do not pour antibiotic-containing media down the drain unless explicitly permitted by your institution's EHS department.[3] Autoclaving may not inactivate all antibiotics.[3] Liquid waste should be collected and disposed of as hazardous chemical waste.[3]
III. Experimental Protocols and Methodologies
Specific experimental protocols for this compound are not available. The following sections provide generalized methodologies for key experiments based on standard practices for antibiotics.
In Vitro Antimicrobial Susceptibility Testing (Generalized Protocol):
-
Bacterial Strains: Select appropriate bacterial strains for testing, including quality control strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Drug Dilution: Prepare serial dilutions of this compound in appropriate broth media.
-
Incubation: Inoculate the drug dilutions with the bacterial suspension and incubate under appropriate conditions (temperature, time, atmosphere).
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of this compound that inhibits visible bacterial growth.
In Vivo Efficacy Study (Generalized Framework):
A well-designed in vivo study is essential to evaluate the efficacy of a new antibiotic.
-
Model Selection: Choose an appropriate animal model that mimics the human infection of interest. All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) and to identify a range of doses for the efficacy study.
-
Efficacy Study Design:
-
Groups: Include a control group (vehicle), and at least two or three treatment groups receiving different doses of this compound.
-
Route of Administration: The route of administration should be relevant to the intended clinical use.
-
Dosing Regimen: The dosing schedule should be based on pharmacokinetic data if available.
-
Endpoints: Define clear primary endpoints, such as a reduction in bacterial load in a target organ or survival.
-
-
Sample Collection and Analysis: Collect relevant samples (e.g., blood, tissue) for pharmacokinetic analysis and to determine bacterial burden.
-
Data Analysis: Use appropriate statistical methods to analyze the data and determine the efficacy of this compound.
IV. Mandatory Visualizations
Mechanism of Action: β-Lactamase Inhibition by Clavulanic Acid
Clavulanic acid, a well-known clavam, acts as a "suicide inhibitor" of β-lactamase enzymes.[5] These enzymes are produced by some bacteria and are responsible for resistance to β-lactam antibiotics like penicillins. By inactivating β-lactamase, clavulanic acid allows the partner antibiotic to exert its antibacterial effect.[5][6]
Caption: Mechanism of β-Lactamase Inhibition by Clavulanic Acid.
Experimental Workflow: General In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of a new antibiotic.
Caption: Generalized Workflow for an In Vivo Antibiotic Efficacy Study.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
